Ro 64-6198
Description
Structure
3D Structure
Propriétés
IUPAC Name |
8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O/c30-25-26(29(18-27-25)21-9-2-1-3-10-21)14-16-28(17-15-26)23-13-12-20-7-4-6-19-8-5-11-22(23)24(19)20/h1-3,5,8-11,20,23H,4,6-7,12-18H2,(H,27,30)/t20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFMYEAXZNPWBK-REWPJTCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C3=CC=CC(=C23)C1)N4CCC5(CC4)C(=O)NCN5C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC[C@@H](C3=CC=CC(=C23)C1)N4CCC5(CC4)C(=O)NCN5C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018435 | |
| Record name | Ro64-6198 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280783-56-4 | |
| Record name | 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280783-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro64-6198 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO64-6198 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKN6H9XXS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ro 64-6198: A Deep Dive into its Mechanism of Action as a Selective NOP Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 64-6198 is a potent and selective nonpeptidic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, functional agonism, and downstream signaling pathways. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding for researchers and drug development professionals in the field of opioid pharmacology and beyond.
Introduction
The NOP receptor, a G protein-coupled receptor (GPCR), is the fourth member of the opioid receptor family but does not bind classical opioid peptides.[3][4] Its endogenous ligand, N/OFQ, is involved in a wide array of physiological and pathological processes, including pain modulation, anxiety, and reward.[4] this compound has emerged as a critical pharmacological tool for elucidating the therapeutic potential of targeting the NOP receptor system.[3] It is a systemically active, brain-penetrant compound that has demonstrated a range of preclinical activities, including anxiolytic and analgesic effects.[1][3][5]
Binding Affinity and Selectivity
This compound exhibits high-affinity binding to the human NOP receptor with subnanomolar potency.[3] Its selectivity for the NOP receptor over the classical opioid receptors (mu, delta, and kappa) is a key feature, with reported selectivity ratios of over 100-fold.[1][3][6] This high selectivity minimizes off-target effects and makes this compound a valuable tool for studying NOP receptor-specific functions.
Table 1: Binding Affinity of this compound for Opioid Receptors
| Receptor | Ligand | Species | Assay | Ki (nM) | pKi | Reference |
| NOP (ORL-1) | This compound | Human | [3H]OFQ Competition | 0.389 | 9.4 | [2][6] |
| Human | 0.3 | [7] | ||||
| Mu (μ) | This compound | Human | 46.8 | [2] | ||
| 36 | [7] | |||||
| Kappa (κ) | This compound | Human | 89.1 | [2] | ||
| 214 | [7] | |||||
| Delta (δ) | This compound | Human | 1380 | [2] | ||
| 3787 | [7] |
Note: Lower Ki values indicate higher binding affinity.
This compound has also been screened against a broader panel of receptors and ion channels, showing no significant affinity at concentrations up to 1 µM for 44 other sites.[6] However, micromolar affinity has been noted for the sigma, histamine (B1213489) H2, and dopamine (B1211576) D2 receptors, as well as sodium-site 2 channels.[6]
Functional Activity and Signaling Pathways
This compound acts as a full agonist at the NOP receptor, meaning it can elicit the maximum possible response following receptor binding.[6][8] This agonism has been demonstrated through various in vitro functional assays.
G Protein Coupling and Second Messenger Modulation
Like the endogenous ligand N/OFQ, this compound activates the NOP receptor, which is coupled to inhibitory G proteins (Gi/o).[5] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] Furthermore, activation of the NOP receptor by this compound stimulates the binding of guanosine (B1672433) triphosphate (GTP) analogs, such as [35S]GTPγS, to the G protein, a hallmark of GPCR activation.
Table 2: Functional Activity of this compound at the NOP Receptor
| Assay | Cell Line | Parameter | Value (nM) | pEC50 / pIC50 | Reference |
| [35S]GTPγS Binding | CHO | EC50 | 38.9 | 7.41 | [2][6] |
| CHO | EC50 | 25.6 | [9][10] | ||
| cAMP Accumulation (Forskolin-stimulated) | IC50 | 32.4 | 9.49 | [2][6] |
EC50 (half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The signaling cascade initiated by this compound binding to the NOP receptor is depicted in the following diagram:
Caption: Signaling pathway of this compound via the NOP receptor.
Arrestin Recruitment and Receptor Desensitization
This compound has been shown to recruit both arrestin-2 and arrestin-3 to the NOP receptor in a concentration-dependent manner.[10] This process is crucial for receptor desensitization, a mechanism that prevents overstimulation of the receptor. In vitro studies have demonstrated that treatment with this compound leads to a functional desensitization of the NOP receptor, a loss of binding sites, and an apparent decrease in binding affinity.[10]
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the human NOP receptor.
-
Methodology:
-
Membranes from cells stably expressing the recombinant human NOP receptor (e.g., CHO or HEK-293 cells) are prepared.
-
Membranes are incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]N/OFQ).
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The IC50 value is determined from the competition curve and converted to a Ki value using the Cheng-Prusoff equation.
-
References
- 1. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. karger.com [karger.com]
- 8. karger.com [karger.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Ro 64-6198: A Selective NOP Receptor Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 64-6198, chemically known as [(1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one], is a potent and highly selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also referred to as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its receptor binding profile, functional activity, and the experimental methodologies used for its characterization. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and analgesic drug discovery.
Quantitative Data Presentation
The following tables summarize the in vitro binding affinity and functional potency of this compound at the human NOP receptor and its selectivity over classical opioid receptors (mu, kappa, and delta).
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) | Reference |
| NOP (ORL-1) | This compound | 0.3 - 0.389 | [3][4] |
| MOP (μ) | This compound | 36 - 46.8 | [3][4] |
| KOP (κ) | This compound | 89.1 - 214 | [3][4] |
| DOP (δ) | This compound | 1380 - 3787 | [3][4] |
Table 2: Functional Activity of this compound
| Assay | Parameter | Value | Reference |
| [35S]GTPγS Binding | EC50 (nM) | 25.6 - 38.9 | [1][4] |
| pEC50 | 7.41 | [5] | |
| cAMP Accumulation Inhibition | IC50 (nM) | 32.4 | [4] |
| pEC50 (nM) | 9.49 | [5] |
NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[6] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6][7] The dissociation of the G-protein heterotrimer also leads to the modulation of ion channels, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[5][6] Furthermore, NOP receptor activation can stimulate the mitogen-activated protein kinase (MAPK) signaling cascade.[5][6]
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are synthesized from primary literature and are intended to serve as a guide for researchers.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Cell membranes are prepared from cells recombinantly expressing the human NOP receptor (e.g., CHO or HEK293 cells).
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
A fixed concentration of radioligand (e.g., [3H]-Nociceptin).
-
Varying concentrations of the unlabeled competitor ligand (this compound).
-
Membrane preparation.
-
-
Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of an unlabeled NOP ligand.
-
-
Incubation:
-
The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.
-
-
Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by a receptor agonist.
Protocol:
-
Membrane Preparation:
-
Membranes are prepared from cells expressing the NOP receptor as described for the radioligand binding assay.
-
-
Assay Components:
-
The assay buffer typically contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.[8]
-
[35S]GTPγS (a non-hydrolyzable GTP analog) is used as the radiolabel.
-
GDP is included to maintain the G-proteins in an inactive state prior to agonist stimulation. The optimal concentration of GDP (typically in the micromolar range) needs to be determined empirically.[9]
-
-
Incubation:
-
The assay is performed in a 96-well plate.
-
Membranes are incubated with varying concentrations of this compound in the presence of a fixed concentration of [35S]GTPγS and GDP.
-
Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 30°C).[8][9]
-
-
Filtration and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding of [35S]GTPγS is calculated and plotted against the concentration of this compound.
-
The data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist relative to a full agonist).
-
cAMP Accumulation Inhibition Assay
This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cAMP.
Protocol:
-
Cell Culture:
-
Cells stably expressing the human NOP receptor are cultured to an appropriate density in multi-well plates.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a suitable buffer.
-
The cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
To measure the inhibition of cAMP production, the adenylyl cyclase is stimulated with forskolin.
-
The cells are then treated with varying concentrations of this compound and incubated for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Quantification:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a variety of commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or other competitive binding principles.
-
-
Data Analysis:
-
The amount of cAMP produced is plotted against the concentration of this compound.
-
The data are fitted to an inhibitory dose-response curve to determine the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NOP receptor system. Its high potency and selectivity make it an ideal probe for in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for the characterization of this compound and other NOP receptor ligands. A thorough understanding of these methodologies is crucial for the accurate interpretation of experimental data and for the advancement of drug discovery programs targeting the NOP receptor for various therapeutic indications, including pain, anxiety, and substance use disorders.[1][10] However, it is important to note that the clinical development of this compound was hindered by poor oral bioavailability.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. TRPV1 antagonists attenuate antigen-provoked cough in ovalbumin sensitized guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 64-6198: A Technical Guide to its Discovery, History, and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 64-6198, chemically known as (1S,3aS)-8-(2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a potent and selective nonpeptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also designated as the Opioid Receptor-Like 1 (ORL-1) receptor. Since its discovery, this compound has served as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the N/OFQ system. This technical guide provides an in-depth overview of the discovery, history, and core pharmacology of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
Discovery and History
The discovery of this compound was a significant milestone in the exploration of the N/OFQ system. The ORL-1 receptor was cloned in 1994, but its endogenous ligand, N/OFQ, was not identified until 1995. This spurred the search for non-peptide ligands to overcome the poor pharmacokinetic properties of the native peptide.
A research group at Hoffmann-La Roche reported the discovery of this compound in 2000.[1] This compound emerged from a medicinal chemistry program aimed at developing systemically active, small-molecule agonists for the ORL-1 receptor. This compound demonstrated high affinity and selectivity for the ORL-1 receptor, along with the ability to achieve significant brain penetration, making it an invaluable tool for in vivo studies.[1][2] Its development has been instrumental in exploring the therapeutic potential of targeting the N/OFQ system for a range of conditions including anxiety, pain, cough, and substance use disorders.[2][3] However, its poor oral bioavailability has limited its progression into clinical development.[3]
Pharmacological Profile
This compound is characterized by its subnanomolar affinity for the ORL-1 receptor and high selectivity over the classical opioid receptors (mu, delta, and kappa).[2] Its functional activity ranges from a partial to a full agonist depending on the specific assay and cellular context.[2]
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Human ORL-1 | [3H]N/OFQ | Recombinant HEK293 cells | 0.389 | [4] |
| Human mu-opioid | [3H]Naloxone | Recombinant BHK cells | 46.8 | [4][5] |
| Human kappa-opioid | [3H]Naloxone | Recombinant BHK cells | 89.1 | [4][5] |
| Human delta-opioid | [3H]Deltorphin | Recombinant BHK cells | 1380 | [4][5] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| [35S]GTPγS Binding | CHO cells expressing human ORL-1 | EC50 | 38.9 nM | [4] |
| cAMP Accumulation (Forskolin-stimulated) | CHO cells expressing human ORL-1 | IC50 | 32.4 nM | [4] |
| Calcium Mobilization | HEK293 cells expressing human ORL-1 and Gα15 | EC50 | 52 nM | [6] |
| Calcium Mobilization | CHO-K1 cells expressing human ORL-1 and Gα16 | EC50 | 25.6 nM | [7][8] |
Table 3: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Endpoint | Effective Dose Range (mg/kg, i.p.) | Reference |
| Elevated Plus Maze | Rat | Anxiolytic-like effects | 0.32 - 3 | [7] |
| Marble Burying Test | Mouse | Anxiolytic-like effects | 1 | [7] |
| Capsaicin-induced Cough | Guinea Pig | Antitussive effect | 0.003 - 3 | [9] |
| Cocaine Self-Administration (Short Access) | Rat | Reduction in intake | 3 | [1] |
| Alcohol Self-Administration | Rat | Reduction in intake | 0.1 - 1.0 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human ORL-1 receptor and classical opioid receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the recombinant human ORL-1 receptor or from BHK cells transiently expressing human mu-, kappa-, or delta-opioid receptors.
-
Binding Reaction: Competitive binding assays were performed in a final volume of 1 ml. For ORL-1 binding, membranes were incubated with 0.1 nM [3H]N/OFQ and increasing concentrations of this compound. For opioid receptor binding, membranes were incubated with specific radioligands ([3H]naloxone for mu and kappa, [3H]deltorphin for delta) and increasing concentrations of this compound.
-
Incubation: The reaction mixtures were incubated for a specified time at a controlled temperature (e.g., 60 minutes at 25°C).
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition curves. The Ki values were calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To assess the functional agonist activity of this compound by measuring G-protein activation.
Methodology:
-
Membrane Preparation: Membranes from CHO cells stably expressing the human ORL-1 receptor were used.
-
Assay Buffer: Membranes were incubated in a buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Reaction Mixture: The reaction was initiated by adding membranes to a mixture containing 0.1 nM [35S]GTPγS, 10 µM GDP, and varying concentrations of this compound.
-
Incubation: The mixture was incubated for 60 minutes at 30°C.
-
Termination and Separation: The reaction was terminated by rapid filtration through glass fiber filters.
-
Detection: The amount of [35S]GTPγS bound to the membranes was determined by scintillation counting.
-
Data Analysis: The EC50 and Emax values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Calcium Mobilization Assay
Objective: To measure the ability of this compound to induce intracellular calcium release, another indicator of receptor activation.
Methodology:
-
Cell Culture: HEK293 or CHO cells co-expressing the human ORL-1 receptor and a promiscuous G-protein alpha subunit (e.g., Gα15 or Gα16) were plated in 96-well plates.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Addition: The plate was placed in a fluorescence plate reader, and baseline fluorescence was measured. This compound at various concentrations was then added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, was monitored over time.
-
Data Analysis: The EC50 value was determined from the concentration-response curve of the peak fluorescence change.
Mandatory Visualizations
Signaling Pathway of ORL-1 Receptor Activation by this compound
Caption: ORL-1 receptor signaling upon this compound binding.
Experimental Workflow for Radioligand Binding Assay
Caption: A typical workflow for a competitive radioligand binding assay.
Logical Relationship of this compound Development
Caption: The developmental progression of this compound.
References
- 1. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitussive profile of the NOP agonist Ro-64-6198 in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The effects of nociceptin/orphanin FQ receptor agonist this compound and diazepam on antinociception and remifentanil self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound = 98 HPLC 280783-56-4 [sigmaaldrich.com]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Redirecting [linkinghub.elsevier.com]
Ro 64-6198: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Experimental Protocols of a Selective NOP Receptor Agonist.
This technical guide provides a comprehensive overview of Ro 64-6198, a potent and selective nonpeptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as the ORL-1 receptor.[1] Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound.
Chemical Structure and Properties
This compound, with the IUPAC name 8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a synthetic organic compound that has been instrumental in elucidating the physiological roles of the NOP receptor.[1][2] Its complex spirocyclic structure is fundamental to its high affinity and selectivity for the NOP receptor.
Chemical Identifiers
| Property | Value |
| IUPAC Name | 8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one[1][2] |
| CAS Number | 280783-56-4[1] |
| Molecular Formula | C₂₆H₃₁N₃O[1] |
| Molecular Weight | 401.55 g/mol [3] |
| SMILES | C1C[C@H]2CC--INVALID-LINK--N4CCC5(CC4)C(=O)NCN5C6=CC=CC=C6[1] |
| Appearance | Solid powder[2] |
| Purity | >98%[2] |
Physicochemical Properties
| Property | Value |
| Solubility | Soluble in DMSO.[3] For in vivo studies, it can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a concentration of ≥ 2.5 mg/mL.[4][5] |
| Brain Penetrance | This compound is a brain-penetrant ligand.[6] |
| Oral Bioavailability | Poor oral bioavailability has been noted as a limitation for clinical development.[1][7] |
Pharmacological Properties
This compound is a high-affinity, selective full agonist at the NOP receptor.[8] Its pharmacological profile has been characterized through various in vitro and in vivo studies.
Receptor Binding Affinity
| Receptor | Kᵢ (nM) | pKᵢ |
| Human NOP (ORL-1) | 0.389[3] | 9.4[9][10] |
| Human μ-opioid | 46.8 | 7.33[11] |
| Human κ-opioid | 89.1 | 7.05[11] |
| Human δ-opioid | 1380 | 5.86[11] |
This compound displays over 100-fold selectivity for the NOP receptor over classical opioid receptors.[1]
Functional Activity
| Assay | Cell Line | EC₅₀ (nM) | pEC₅₀ |
| [³⁵S]GTPγS Binding | CHO cells expressing human NOP receptor | 38.9 | 7.41[11] |
| cAMP Accumulation Inhibition | CHO cells expressing human NOP receptor | - | 9.49[9][11] |
| β-arrestin2 Recruitment | - | 1200 | - |
| β-arrestin3 Recruitment | - | 912 | - |
NOP Receptor Signaling Pathway
Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits of the G-protein can also directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels.[12] Furthermore, NOP receptor activation can stimulate mitogen-activated protein kinase (MAPK) signaling cascades.[2]
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Technical Whitepaper on Ro 64-6198 (CAS No: 280783-56-4): A Selective Nociceptin/Orphanin FQ (NOP) Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 64-6198 is a potent, selective, and systemically active nonpeptide agonist for the nociceptin (B549756)/orphanin FQ (N/OFQ) receptor, also known as the opiate receptor-like 1 (ORL-1) receptor.[1][2] With its high affinity and over 100-fold selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa), this compound has become an invaluable pharmacological tool for elucidating the complex roles of the N/OFQ system in various physiological and pathological processes.[1][3] This document provides an in-depth technical overview of this compound, including its chemical properties, pharmacological profile, key experimental protocols, and the signaling pathways it modulates.
Chemical and Physical Properties
This compound, with the IUPAC name 8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a brain-penetrant compound that has been instrumental in preclinical research.[1][2]
| Property | Value | Reference |
| CAS Number | 280783-56-4 | [1][4] |
| Molecular Formula | C₂₆H₃₁N₃O | [1][5] |
| Molar Mass | 401.54 g/mol | [5] |
| Appearance | White to beige powder | |
| Solubility | DMSO: 2 mg/mL | |
| Storage Temperature | 2-8°C |
Pharmacology and Mechanism of Action
This compound acts as a full agonist at the NOP receptor, mimicking the effects of the endogenous ligand N/OFQ.[3][6] Its activation of the NOP receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events primarily through the Gαi/o pathway.[7][8]
Receptor Binding and Functional Activity
This compound displays high affinity for the human NOP (ORL1) receptor and significant selectivity over other opioid receptors.[3] Its functional activity has been characterized in various in vitro assays, demonstrating its role as a potent agonist.
| Parameter | Receptor/Assay | Value | Reference |
| pKi | Human ORL1 | 9.4 | [3] |
| Ki | Human ORL1 | 0.389 nM | |
| Ki | Mu (μ) Opioid | 46.8 nM | |
| Ki | Kappa (κ) Opioid | 89.1 nM | |
| Ki | Delta (δ) Opioid | 1.38 μM | |
| pEC₅₀ | GTPγ³⁵S Binding | 7.41 | [3] |
| EC₅₀ | GTPγS Binding | 38.9 nM | |
| EC₅₀ | NOP Receptor Agonist | 25.6 nM | [9] |
| IC₅₀ | Forskolin-stimulated cAMP | 32.4 nM |
NOP Receptor Signaling Pathway
Activation of the NOP receptor by this compound engages the Gαi/o protein pathway, leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[7] Simultaneously, the Gβγ subunit can directly modulate ion channels, leading to reduced activity of voltage-gated calcium channels (VGCC) and activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[7][8] This combination of effects results in neuronal hyperpolarization and reduced neurotransmitter release, underpinning many of the compound's physiological effects.
Key Experimental Protocols
The pharmacological profile of this compound has been established through a variety of standardized in vitro and in vivo experimental procedures.
In Vitro: GTPγ³⁵S Binding Assay
This functional assay measures the activation of G proteins following receptor agonism.
-
Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating G proteins via the NOP receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NOP receptor (e.g., HEK-293 or CHO cells).
-
Incubation: Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound.
-
Reaction: Agonist binding to the NOP receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, corresponding to agonist-stimulated G protein activation, is measured using liquid scintillation counting.
-
Analysis: Data are analyzed using non-linear regression to determine EC₅₀ values.[3]
-
In Vivo: Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.
-
Objective: To assess the anxiolytic-like effects of this compound in rats.
-
Methodology:
-
Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for several days before testing.[3]
-
Drug Administration: Rats are administered this compound (e.g., 0.3-3.2 mg/kg) or vehicle via intraperitoneal (i.p.) injection, typically 30 minutes prior to the test.[3]
-
Test Procedure: Each rat is placed in the center of the maze, facing an open arm. Its behavior is recorded for a set period (e.g., 5 minutes).
-
Behavioral Measures: Key parameters recorded include the number of entries into and the time spent in the open and closed arms.
-
Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.[3] this compound has been shown to significantly increase open arm exploration, comparable to benzodiazepine (B76468) anxiolytics.[3]
-
Preclinical Findings and Therapeutic Potential
Preclinical studies have demonstrated a wide range of pharmacological actions for this compound, highlighting the therapeutic potential of targeting the NOP receptor.
-
Anxiety: this compound produces robust anxiolytic-like effects in various animal models, equivalent to those of benzodiazepines, but without anticonvulsant or significant sedative activity at effective doses.[1][3]
-
Addiction and Reward: The compound has been shown to reduce alcohol self-administration and suppress relapses in animal models of alcoholism.[1] It also reduces the rewarding effects of morphine.[1] However, it does not appear to reduce heroin choice in rats.[10]
-
Pain: While systemic administration has shown limited effect in acute pain models in rodents, it has demonstrated analgesic effects in primates and in models of neuropathic pain without producing respiratory depression.[1][7][11]
-
Other Effects: It also exhibits antitussive (anti-cough) properties and can counteract stress-induced anorexia.[1] However, it has been shown to impair short-term memory, and high doses can induce motor deficits.[1][6]
Limitations and Future Directions
Despite its utility as a research tool, this compound is unlikely to be pursued for clinical development primarily due to its poor oral bioavailability.[1] Furthermore, at higher doses, adverse effects such as hypothermia and motor incoordination have been observed.[6][7] Nevertheless, the diverse preclinical activity of this compound has validated the NOP receptor as a promising target for the development of novel therapeutics for anxiety, pain, and substance use disorders.[2] Future drug discovery efforts may focus on developing NOP agonists with improved pharmacokinetic profiles and a wider therapeutic window.
References
- 1. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound | 280783-56-4 | FLA78356 | Biosynth [biosynth.com]
- 5. This compound = 98 HPLC 280783-56-4 [sigmaaldrich.com]
- 6. karger.com [karger.com]
- 7. Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications [mdpi.com]
- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Lack of effect of the nociceptin opioid peptide agonist this compound on pain-depressed behavior and heroin choice in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Ro 64-6198: A Technical Guide on Brain Penetration and Systemic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 64-6198 is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This technical guide provides a comprehensive overview of the brain penetration and systemic activity of this compound, synthesizing key data from preclinical studies. The document is intended to serve as a resource for researchers and professionals in drug development, offering detailed insights into the compound's pharmacological profile, experimental methodologies, and underlying mechanisms of action. This compound demonstrates high brain penetration and systemic activity following parenteral administration, exhibiting a range of effects including anxiolytic and antinociceptive properties.[1][3] However, its clinical development has been hampered by low oral bioavailability.[3][4]
Core Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the NOP receptor.[1][4] It acts as a full agonist in various in vitro functional assays, initiating downstream signaling cascades that modulate neuronal activity.[1][4]
Receptor Binding Affinity
This compound exhibits sub-nanomolar affinity for the human NOP receptor, with significantly lower affinity for classical opioid receptors (μ, δ, κ), conferring a high degree of selectivity.[5][6][7]
| Receptor | Species | Ki (nM) | Selectivity vs. NOP | Reference |
| NOP (ORL-1) | Human | 0.389 | - | [5][6] |
| Human | ~0.39 | - | [7] | |
| μ (mu) | Human | 46.8 | ~120-fold | [5][6] |
| Human | 52.4 | ~134-fold | [7] | |
| κ (kappa) | Human | 89.1 | ~229-fold | [5][6] |
| Human | 106 | ~272-fold | [7] | |
| δ (delta) | Human | 1380 | ~3547-fold | [5][6] |
| Human | 1400 | ~3590-fold | [7] |
In Vitro Functional Activity
As a full agonist, this compound stimulates G-protein coupling and inhibits adenylyl cyclase activity upon binding to the NOP receptor.[1][4]
| Assay | Cell Line | Parameter | Value (nM) | Reference |
| GTPγS Binding | HEK-293 (human ORL1) | EC50 | 38.9 | [5][6] |
| cAMP Accumulation (Forskolin-stimulated) | HEK-293 (human ORL1) | IC50 | 32.4 | [5][6] |
| CHO (human ORL1) | EC50 | 0.26 | [7] |
Brain Penetration and Pharmacokinetics
This compound is known to be a brain-penetrant compound, achieving significant concentrations in the central nervous system after systemic administration.[1][4] However, its utility is limited by poor oral bioavailability.
Blood-Brain Barrier Penetration
While specific brain-to-plasma ratios are not extensively reported in publicly available literature, multiple sources describe this compound as having "high" or "good" brain penetration.[1][3][4] PET imaging studies using a radiolabeled form of this compound, [11C]methyl-Ro 64-6198, were attempted but were hampered by high non-specific binding, precluding accurate in vivo quantification of receptor occupancy.[8]
Pharmacokinetic Parameters
The primary limitation of this compound for clinical development is its low oral bioavailability.
| Species | Route of Administration | Bioavailability | Reference |
| Rat | Oral | <5% | |
| Cynomolgus Monkey | Oral | <1% |
Systemic Activity and In Vivo Effects
Systemic administration of this compound in preclinical models has demonstrated a range of behavioral and physiological effects, primarily mediated by its agonist activity at central NOP receptors.
Anxiolytic Effects
This compound has shown consistent anxiolytic-like effects in various rodent models of anxiety.[4][5]
| Animal Model | Species | Effective Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Elevated Plus-Maze | Rat | 0.3 - 3.2 | Increased exploration of open arms | [4] |
| Marble Burying Test | Mouse | 1 | Decreased number of marbles buried | [9] |
| Open Field Test | Rat | 0.32 - 3 | Attenuated stress-induced inhibition of exploration | [9] |
Antinociceptive Effects
The role of this compound in nociception is complex and appears to be species-dependent. In primates, it produces clear antinociceptive effects without the respiratory depression associated with classical opioids.[8][10]
| Animal Model | Species | Effective Dose Range (mg/kg, s.c.) | Observed Effect | Reference |
| Acute Thermal Nociception (50°C water) | Monkey | 0.001 - 0.06 | Antinociception | [8][10] |
| Capsaicin-induced Allodynia | Monkey | 0.001 - 0.06 | Antinociception | [8][10] |
Effects on Neurotransmitter Systems
In vivo microdialysis studies have indicated that activation of NOP receptors by agonists like this compound can modulate the release of various neurotransmitters in the brain.
| Brain Region | Neurotransmitter | Effect | Reference |
| Nucleus Accumbens | Dopamine | Decreased release | [4] |
| Prefrontal Cortex | Norepinephrine | Decreased release | [4] |
| Amygdala | Norepinephrine | Decreased release | [4] |
| Various | Serotonin | Decreased release | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects through the activation of the NOP receptor, a Gi/o-coupled G protein-coupled receptor (GPCR).
NOP Receptor Signaling Cascade
The binding of this compound to the NOP receptor initiates a signaling cascade that leads to the inhibition of neuronal activity. This is primarily achieved through the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channel activity.[3]
Upon prolonged stimulation, the NOP receptor can also recruit β-arrestin, leading to receptor desensitization and internalization.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are generalized methodologies for key experiments.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor and other opioid receptors.
-
Methodology:
-
Membranes from cells stably expressing the receptor of interest (e.g., HEK-293 cells with human NOP receptors) are prepared.
-
A constant concentration of a radiolabeled ligand (e.g., [3H]nociceptin) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined from competition curves and converted to a Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
-
Objective: To assess the functional potency (EC50) and efficacy of this compound as a G-protein activator.
-
Methodology:
-
Cell membranes expressing the NOP receptor are incubated with GDP and increasing concentrations of this compound.
-
The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable GTP analog.
-
Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
EC50 and maximal stimulation (Emax) values are calculated from the dose-response curve.
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Methodology:
-
A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens) of an anesthetized animal.
-
After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.
-
Dialysate samples are collected at regular intervals.
-
This compound or vehicle is administered systemically (e.g., i.p.).
-
The concentration of neurotransmitters in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Changes in neurotransmitter levels are expressed as a percentage of the baseline pre-drug administration levels.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological roles of the NOP receptor system. Its high affinity, selectivity, and brain-penetrant nature have enabled significant insights into the involvement of NOP receptors in anxiety, nociception, and the modulation of central neurotransmitter systems.[1] While its poor oral bioavailability has limited its progression as a clinical therapeutic, the data gathered from studies with this compound continue to inform the development of new NOP receptor-targeted drugs with improved pharmacokinetic profiles.[3][4] This guide provides a consolidated resource of its key pharmacological characteristics to aid in future research and development efforts in this field.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain and Whole-Body Imaging of Nociceptin/Orphanin FQ Peptide Receptor in Humans Using the PET Ligand 11C-NOP-1A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unife.it [iris.unife.it]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Ro 64-6198: A Technical Guide to its Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 64-6198, with the chemical formula C26H31N3O, is a potent and selective nonpeptidic agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor.[1] This document provides a comprehensive overview of the binding affinity and selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. Its high affinity for the ORL1 receptor, coupled with significant selectivity over classical opioid receptors (mu, kappa, and delta), has established this compound as a valuable pharmacological tool for investigating the physiological functions of the N/OFQ system.[2]
Binding Affinity and Potency
This compound exhibits sub-nanomolar affinity for the human ORL1 receptor.[3] Functional assays confirm its role as a full agonist, with potency comparable to the endogenous ligand N/OFQ.[3][4] The compound's affinity for other opioid receptors is significantly lower, establishing its high selectivity.[4][5]
Quantitative Binding and Functional Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound for the ORL1 receptor and classical opioid receptors.
| Receptor | Ligand | Assay Type | Species | Ki (nM) | pKi | EC50/IC50 (nM) | pEC50/pIC50 | Reference |
| ORL1 | This compound | [3H]OFQ Binding | Human | 0.39 ± 0.05 | 9.4 | - | - | [3][4] |
| GTPγS Binding | Human | - | - | 38.9 | 7.41 | [4][5] | ||
| cAMP Accumulation | Human | - | - | 0.26 ± 0.08 | 9.49 | [3][4] | ||
| Mu (μ) | This compound | Binding Assay | Human | 46.8 | 7.33 ± 0.09 | - | - | [5][6] |
| cAMP Accumulation | Human | - | - | 89.1 ± 12.4 | - | [3] | ||
| Kappa (κ) | This compound | Binding Assay | Human | 89.1 | 7.05 ± 0.07 | - | - | [5][6] |
| Delta (δ) | This compound | Binding Assay | Human | 1380 | 5.86 ± 0.04 | - | - | [5][6] |
Selectivity Profile
This compound demonstrates a high degree of selectivity for the ORL1 receptor. It exhibits over 100-fold selectivity for the ORL1 receptor compared to the mu and kappa opioid receptors and over 1000-fold selectivity when compared to the delta opioid receptor.[3][7]
Selectivity Ratios
| Comparison | Selectivity Ratio (Ki) |
| Mu / ORL1 | ~120-fold |
| Kappa / ORL1 | ~228-fold |
| Delta / ORL1 | ~3500-fold |
Off-Target Binding
Screening against a panel of other receptors and ion channels has revealed that this compound has no significant affinity (IC50 > 1 μM) for 44 other binding sites.[4] However, micromolar affinity has been noted for the following:
| Target | Affinity |
| Delta Opioid Receptor | Micromolar |
| Histamine H2 Receptor | Micromolar |
| Sigma (σ) Receptor | Micromolar |
| Dopamine D2 Receptor | Micromolar |
| Sodium-Site 2 Channels | Micromolar |
Experimental Protocols
The following sections outline the general methodologies used to determine the binding affinity and functional activity of this compound.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the receptor of interest (e.g., HEK-293 cells expressing human ORL1).
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]OFQ for the ORL1 receptor) and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assays
This functional assay measures the activation of G-proteins coupled to the receptor of interest.
General Protocol:
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor are used.
-
Incubation: Membranes are incubated with GDP, varying concentrations of the agonist (this compound), and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the free form by filtration.
-
Detection: The amount of protein-bound [35S]GTPγS is measured by scintillation counting.
-
Data Analysis: The concentration-response curves are analyzed to determine the EC50 and Emax values.
cAMP Accumulation Assays
This assay measures the functional consequence of receptor activation on downstream signaling pathways, specifically the inhibition of adenylyl cyclase.
General Protocol:
-
Cell Culture: Whole cells expressing the receptor of interest are used.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor and then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the agonist (this compound).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The concentration-response curves for the inhibition of forskolin-stimulated cAMP accumulation are used to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: ORL1 receptor signaling pathway upon agonist binding.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Selectivity Logic
Caption: Logical representation of this compound's receptor selectivity.
References
- 1. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 2. Influence of the selective ORL1 receptor agonist, Ro64-6198, on rodent neurological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. This compound = 98 HPLC 280783-56-4 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
Ro 64-6198: A Comprehensive Analysis of its Anxiolytic and Anti-stress Effects in Preclinical Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ro 64-6198 is a potent, selective, and systemically active non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) or NOP receptor.[1][2] This G protein-coupled receptor shares significant homology with classical opioid receptors (mu, delta, and kappa) but is not activated by opioid peptides.[3][4] Conversely, its endogenous ligand, N/OFQ, does not bind to classical opioid receptors.[3] this compound has emerged as a critical pharmacological tool for elucidating the role of the N/OFQ-NOP system in various physiological and pathological processes, particularly in the modulation of anxiety and stress responses.[1][5] Preclinical studies have consistently demonstrated its anxiolytic-like properties across multiple species and a variety of behavioral paradigms.[3][6][7] This guide provides a detailed overview of the effects of this compound in established anxiety and stress models, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action and Receptor Selectivity
This compound exerts its effects by acting as a full agonist at the NOP receptor.[8] It exhibits high affinity for the human NOP receptor and displays a selectivity of at least 100-fold over classical opioid receptors.[1][8][9] The activation of the NOP receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels.[3][8] This ultimately leads to a reduction in neuronal excitability in key brain regions implicated in anxiety and fear, such as the amygdala, periaqueductal gray, and dorsal raphe nucleus.[8]
Receptor Binding Affinity and Functional Activity
The selectivity and potency of this compound at the NOP receptor are fundamental to its pharmacological profile. The following table summarizes its binding affinities (pKi) for human opioid receptor subtypes and its functional potency in in-vitro assays.
| Receptor/Assay | This compound Affinity/Potency | N/OFQ (Endogenous Ligand) Affinity/Potency | Reference |
| Binding Affinity | |||
| Human NOP (ORL1) Receptor (pKi) | 9.4 | 9.0 | [8] |
| Human Mu Opioid Receptor (pKi) | < 7.0 | - | [8] |
| Human Kappa Opioid Receptor (pKi) | < 7.0 | - | [8] |
| Human Delta Opioid Receptor (pKi) | ~6.0 | - | [8] |
| Functional Activity | |||
| GTPγ³⁵S Binding (pEC₅₀) | 7.41 | 7.37 | [8] |
| Forskolin-Stimulated cAMP Accumulation Inhibition (pEC₅₀) | 9.49 nM | - | [8] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀). A higher pEC₅₀ value indicates greater potency.
NOP Receptor Signaling Pathway
The diagram below illustrates the primary signaling cascade initiated by the binding of this compound to the NOP receptor.
Effects in Preclinical Anxiety Models
This compound has demonstrated consistent anxiolytic-like effects across a range of validated animal models that assess different facets of anxiety, such as exploration of novel and aversive environments, and conflict behavior.[8][10]
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces. Anxiolytic compounds typically increase the exploration of the open arms.
Experimental Protocol: The apparatus consists of two open arms and two closed arms, elevated from the floor. Rodents (typically rats) are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). Key parameters measured include the number of entries into and the time spent in the open and closed arms. An increase in open arm exploration without a significant change in total locomotor activity (often measured by closed arm entries) is indicative of an anxiolytic effect.
Quantitative Data: In rats, intraperitoneal (i.p.) administration of this compound produced dose-dependent increases in open arm exploration, comparable to the effects of the benzodiazepine (B76468) alprazolam.[8]
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) | Reference |
| Vehicle | - | 15 ± 2 | 3 ± 0.5 | 6 ± 0.6 | [8][10] |
| This compound | 0.3 | 25 ± 3 | 5 ± 0.7 | 6 ± 0.5 | [8][10] |
| This compound | 1.0 | 35 ± 4 | 7 ± 0.8 | 6.5 ± 0.6 | [8][10] |
| This compound | 3.2 | 40 ± 5 | 8 ± 1.0 | 6 ± 0.7 | [8][10] |
| Alprazolam | 1.0 | 30 ± 4 | 6 ± 0.8 | 4 ± 0.5* | [8][10] |
Statistically significant difference compared to vehicle (P < 0.05 or P < 0.001). Note: Values are illustrative based on published findings. This compound significantly increased open arm exploration without affecting closed arm entries, indicating a specific anxiolytic effect rather than general hyperactivity.[8][9]
Conflict Tests (Vogel, Geller-Seifter)
Conflict tests create a motivational conflict between a rewarding behavior (e.g., drinking or lever-pressing for food) and an aversive consequence (e.g., a mild electric shock). Anxiolytic drugs increase the rate of the punished behavior.
Experimental Protocol (Vogel Punished Drinking Test): Water-deprived rats are placed in a chamber with a drinking spout. After a period of unpunished drinking, each lick is paired with a mild foot shock. The number of shocks received (licks taken) during the punished session is counted. Anxiolytics increase the number of punished licks.
Quantitative Data: this compound dose-dependently increased the number of punished responses in the Vogel conflict test in rats and the Geller-Seifter test in mice, with an efficacy similar to benzodiazepines.[6][7]
| Test | Species | Treatment Group | Dose (mg/kg, i.p.) | Effect on Punished Responding | Reference |
| Vogel Conflict Test | Rat | This compound | 0.3 - 3.0 | Dose-dependent increase | [6] |
| Geller-Seifter Test | Mouse (WT) | This compound | 3.0 | Significant increase | [7] |
| Geller-Seifter Test | Mouse (ORL-1 KO) | This compound | 3.0 | No effect | [7] |
| Rat Conditioned Lick Suppression | Rat | This compound | 3.0 - 10.0 | Increased punished responding | [7] |
WT: Wild-Type, KO: Knockout. The lack of effect in ORL-1 knockout mice confirms that the anxiolytic-like action of this compound is mediated specifically through the NOP receptor.[7]
Other Anxiety Models
This compound has shown efficacy in several other models, reinforcing its robust anxiolytic profile.
| Model | Species | Dose (mg/kg, i.p.) | Key Finding | Reference |
| Social Approach-Avoidance | Rat | 0.3 - 3.0 | Dose-dependent increase in social interaction | [6] |
| Novelty-Induced Hypophagia | Mouse | 0.3 - 3.0 | Dose-dependent decrease in latency to eat in a novel environment | [6] |
| Marble Burying Test | Mouse | 1.0 | Significant decrease in the number of marbles buried | [9] |
| Isolation-Induced Vocalizations | Rat/Guinea Pig Pups | 1.0 - 3.0 | Significant reduction in distress vocalizations | [7] |
Effects in Preclinical Stress Models
Beyond generalized anxiety, this compound also mitigates behavioral responses to specific stressors.
Fear-Potentiated Startle (FPS)
The FPS paradigm models conditioned fear. A neutral stimulus (e.g., a light) is paired with an aversive stimulus (a foot shock). Later, the startle response to an acoustic stimulus is measured in the presence and absence of the conditioned light stimulus. Anxiolytics reduce the potentiation of the startle response by the fear-conditioned light.
Experimental Protocol: The protocol involves three phases: conditioning, in which a light is paired with a shock; baseline startle testing, where acoustic startle is measured alone; and potentiated startle testing, where startle is measured in the presence of the light.
Quantitative Data: this compound was shown to significantly decrease fear-potentiated startle responses, indicating an attenuation of conditioned fear.[8][10]
| Treatment Group | Dose (mg/kg, i.p.) | % Potentiation of Startle (Mean) | Reference |
| Vehicle | - | ~100% | [8][10] |
| This compound | 1.0 | Reduced | [8][10] |
| This compound | 3.2 | Significantly Reduced | [8][10] |
Stress-Induced Hyperthermia (SIH)
SIH is a physiological response to stress, where an animal's core body temperature increases upon exposure to a novel or stressful situation. Anxiolytic agents can attenuate this hyperthermic response.
Experimental Protocol: An animal's baseline body temperature is measured in its home cage. It is then subjected to a mild stressor (e.g., being placed in a novel cage or rectal probe insertion for measurement). A second temperature reading is taken after a set interval (e.g., 10-15 minutes). The difference between the two temperatures is the SIH response.
Quantitative Data: this compound demonstrated a dose-dependent reduction in the stress-induced hyperthermic response in mice.[6]
| Treatment Group | Dose (mg/kg, i.p.) | ΔT (°C) - Stress-Induced Temperature Increase | Reference |
| Vehicle | - | ~1.0 - 1.2 °C | [6] |
| This compound | 0.3 - 3.0 | Dose-dependent attenuation | [6] |
| Chlordiazepoxide | 5.0 | Significant attenuation | [6] |
Side Effect Profile and Therapeutic Window
A key aspect of any potential anxiolytic is its therapeutic window—the dose range at which it is effective without causing significant side effects. At doses that produce clear anxiolytic-like effects (0.3-3.2 mg/kg), this compound does not significantly impair motor performance, coordination, or cognitive function in passive avoidance tasks.[8][10] However, at higher doses (≥10 mg/kg), disruptions in motor performance, hypothermia, and impaired coordination on the rotarod have been observed.[7][8] These side effects were absent in NOP receptor knockout mice, indicating they are on-target effects.[7] Importantly, unlike benzodiazepines, this compound lacks anticonvulsant properties and does not appear to have the potential for abuse or dependence.[2][8][10]
| Parameter | Anxiolytic Dose Range (0.3-3.2 mg/kg) | High Dose Range (≥10 mg/kg) | Reference |
| Motor Performance (Grip Strength, Locomotion) | No significant effect | Impaired (ataxia, reduced LMA) | [7][8] |
| Motor Coordination (Rotarod, Beam Walking) | No significant effect | Impaired | [7] |
| Cognitive Function (Passive Avoidance) | No significant amnestic effect | Not extensively reported, but impairment is likely | [10] |
| Body Temperature | No significant effect | Hypothermia | [7] |
| Anticonvulsant Activity | None | None | [10] |
| Abuse Potential (Conditioned Place Preference) | None | None | [2][10] |
Conclusion
The non-peptide NOP receptor agonist this compound exhibits a robust and consistent anxiolytic-like profile across a wide array of preclinical models in multiple species. Its efficacy is comparable to that of established anxiolytics like benzodiazepines but with a potentially more favorable side-effect profile at therapeutic doses, notably a lack of sedation, motor impairment, and abuse liability.[8][10] The anxiolytic effects are clearly mediated by the NOP receptor, as confirmed by studies using selective antagonists and knockout animals.[7] While the clinical development of this compound was hampered by poor oral bioavailability, it remains an invaluable pharmacological tool.[2][3] The extensive preclinical data strongly support the N/OFQ-NOP receptor system as a viable and promising target for the development of novel anxiolytic and anti-stress therapeutics.
References
- 1. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 3. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders [mdpi.com]
- 4. The Biology of Nociceptin/Orphanin FQ (N/OFQ) Related to Obesity, Stress, Anxiety, Mood, and Drug Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Further characterization of the prototypical nociceptin/orphanin FQ peptide receptor agonist this compound in rodent models of conflict anxiety and despair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
The Role of Ro 64-6198 in Neuropathic Pain Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 64-6198, a potent and selective nonpeptide agonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP, also known as ORL-1), has emerged as a significant pharmacological tool in the investigation of neuropathic pain. This technical guide provides an in-depth overview of the core preclinical research involving this compound, focusing on its mechanism of action, efficacy in animal models of neuropathic pain, and the experimental methodologies employed. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in pain and analgesia.
Introduction to this compound
This compound is a systemically active compound with high brain penetration and subnanomolar affinity for the NOP receptor.[1] It displays at least 100-fold selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa), making it a valuable tool for elucidating the specific role of the NOP system in various physiological and pathological processes, including neuropathic pain.[1][2] While its clinical development has been hampered by factors such as low oral bioavailability and adverse effects at higher doses, its contribution to our understanding of NOP receptor pharmacology in pain remains substantial.[3][4]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by activating the NOP receptor, a G protein-coupled receptor (GPCR).[1] Upon activation, the NOP receptor primarily couples to Gαi/o proteins, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] The Gβγ subunit dissociates and can directly modulate ion channel activity, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[2][6] This cascade ultimately results in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the analgesic effects observed in neuropathic pain models.
The signaling pathway of the NOP receptor activated by this compound is depicted in the following diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spinal and local peripheral antiallodynic activity of Ro64-6198 in neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 6. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders | MDPI [mdpi.com]
Investigating Addiction Pathways with Ro 64-6198: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Ro 64-6198, a selective nonpeptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP, also known as ORL-1). It details the compound's mechanism of action in modulating addiction-related pathways, summarizes key preclinical data, and outlines common experimental protocols.
Introduction to this compound and the N/OFQ System
This compound is a systemically active, high-affinity, and selective agonist for the NOP receptor, a G protein-coupled receptor with high homology to classical opioid receptors (mu, delta, and kappa).[1] Despite this similarity, its endogenous ligand, N/OFQ, does not bind to classical opioid receptors, and likewise, opioid peptides do not activate the NOP receptor.[2][3] The N/OFQ-NOP system is widely expressed in the brain, particularly in regions critical for stress, motivation, and reward, such as the amygdala, hypothalamus, and the mesolimbic dopamine (B1211576) pathway.[2][3]
Functionally, the N/OFQ system often exerts "anti-opioid" or inhibitory effects on reward pathways.[2] Activation of NOP receptors has been shown to counteract the rewarding and analgesic effects of opioids and other drugs of abuse.[2][4] This makes the NOP receptor a compelling target for the development of pharmacotherapies for substance use disorders. This compound serves as a critical pharmacological tool for exploring this potential.[1]
Mechanism of Action in Addiction Pathways
The primary mechanism by which this compound and other NOP agonists are thought to attenuate addiction-related behaviors is through the negative modulation of the mesolimbic dopamine system. This system, originating in the Ventral Tegmental Area (VTA) and projecting to the Nucleus Accumbens (NAc), is a final common pathway for the rewarding effects of most drugs of abuse.
Key mechanistic points include:
-
Inhibition of Dopamine Release: Administration of N/OFQ or NOP agonists like this compound has been demonstrated to suppress both basal and drug-stimulated dopamine release in the NAc.[4][5][6][7] This effect is believed to be mediated by the direct inhibition of VTA dopamine neurons, a significant portion of which express NOP receptors.[8]
-
Counteracting Drug-Induced Reward: By dampening dopamine release, NOP activation blocks the rewarding properties of various substances, including cocaine, morphine, amphetamines, and alcohol.[4][5][6][9] This has been consistently observed in preclinical models such as conditioned place preference (CPP) and drug self-administration.[4][5][6]
-
Modulation of GABAergic Transmission: Recent studies suggest that the influence of the N/OFQ system on VTA dopamine neurons is complex. NOP receptor agonists appear to act directly on these neurons, while NOP antagonists may decrease their activity through a GABA-B receptor-mediated mechanism.[8]
The following diagram illustrates the proposed signaling pathway for NOP receptor-mediated inhibition of dopamine release.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies with this compound across different behavioral paradigms.
Table 1: Effects of this compound on Drug Self-Administration
| Drug of Abuse | Animal Model | This compound Dose (mg/kg, i.p.) | Effect | Citation(s) |
| Ethanol | Wistar Rats | 0.1, 0.3, 1.0 | Dose-dependent reduction in self-administration | [10] |
| Ethanol | Wistar Rats | 0.3 (daily) | Abolished deprivation-induced relapse-like drinking | [10] |
| Cocaine | msP Rats | 3.0 | Significant decrease in self-administration | [7][11] |
| Remifentanil | Rhesus Monkeys | 0.32 (i.v.) | Decreased self-administration (with sedation) | [12] |
Table 2: Effects of this compound on Conditioned Place Preference (CPP)
| Conditioning Drug | Animal Model | This compound Dose (mg/kg) | Effect on CPP | Citation(s) |
| Morphine | Mice | 0.1 - 1.0 | Blocked acquisition and reinstatement | [4] |
| Ethanol | Mice | Not specified | Blocked acquisition, expression, and reinstatement | [13] |
Note: Doses are administered intraperitoneally (i.p.) unless otherwise specified. msP rats are a line genetically selected for alcohol preference.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of common experimental protocols used to investigate this compound.
This protocol assesses the reinforcing properties of a drug and the motivation of an animal to work for it.
-
Subjects: Typically male Wistar rats or specialized lines like msP rats.[7][10]
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a catheter.
-
Procedure:
-
Surgery: Animals are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition: Animals are trained to press an "active" lever to receive an intravenous infusion of a drug (e.g., cocaine, 0.5 mg/kg/infusion). The "inactive" lever has no consequence. Sessions typically last for 1-2 hours daily.
-
Treatment: Once stable responding is established, animals are pre-treated with vehicle or this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) 30 minutes before the session.[10]
-
Data Analysis: The primary dependent variable is the number of infusions earned. A reduction in infusions following this compound treatment indicates a decrease in the drug's reinforcing efficacy.
-
-
Control: To ensure the effect is specific to the drug reward and not a general suppression of behavior, the effect of this compound on self-administration of a natural reward (e.g., 0.2% saccharin (B28170) solution) is often tested.[10]
This protocol assesses the rewarding or aversive properties of a drug by measuring an animal's preference for an environment previously paired with the drug.
-
Subjects: Typically mice.[4]
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, separated by a removable door.
-
Procedure:
-
Pre-Test (Baseline): The animal is allowed to freely explore both chambers for 15 minutes to determine any initial preference.
-
Conditioning (Acquisition Phase): This phase occurs over several days. On "drug" days, the animal receives an injection of the drug of abuse (e.g., morphine) and is confined to one chamber. On "saline" days, it receives a saline injection and is confined to the other chamber.
-
Treatment: To test this compound's effect on the acquisition of preference, it is administered before the morphine injection on conditioning days.[4]
-
Post-Test (Expression): The animal is again allowed to freely explore both chambers, and the time spent in each is recorded.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber from pre-test to post-test indicates a conditioned preference. A blockade of this increase by this compound suggests it inhibits the rewarding effects of the drug.
Conclusion and Future Directions
This compound is an invaluable tool for dissecting the role of the N/OFQ-NOP system in addiction. Preclinical evidence strongly suggests that NOP receptor agonists can attenuate the rewarding effects of multiple classes of abused drugs by modulating the mesolimbic dopamine pathway.[5][6][9] These findings support the NOP receptor as a promising therapeutic target for substance use disorders.[5][9]
Future research should focus on:
-
Clarifying the precise downstream signaling pathways and potential for receptor desensitization with chronic treatment.[7][11]
-
Investigating the efficacy of NOP agonists in more complex models of addiction, including those incorporating stress-induced relapse.
-
Exploring the therapeutic potential of mixed-action ligands, such as MOP/NOP agonists, which may offer a broader efficacy profile for treating polydrug addiction.[2][5]
While this compound itself may not be pursued clinically due to poor oral bioavailability, the knowledge gained from its use is critical for guiding the development of next-generation NOP-targeted therapeutics.[14]
References
- 1. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nociceptin/Orphanin FQ Receptor (NOP) as a Target for Drug Ab...: Ingenta Connect [ingentaconnect.com]
- 5. The nociceptin/orphanin FQ receptor (NOP) as a target for drug abuse medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nociceptin/Orphanin FQ Receptor (NOP) as a Target for Drug Abuse Medications | Bentham Science [eurekaselect.com]
- 7. NOP Receptor Agonist this compound Decreases Escalation of Cocaine Self-Administration in Rats Genetically Selected for Alcohol Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological blockage of NOP receptors decreases ventral tegmental area dopamine neuronal activity through GABAB receptor-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. The nociceptin/orphanin FQ receptor agonist this compound reduces alcohol self-administration and prevents relapse-like alcohol drinking [diva-portal.org]
- 11. Frontiers | NOP Receptor Agonist this compound Decreases Escalation of Cocaine Self-Administration in Rats Genetically Selected for Alcohol Preference [frontiersin.org]
- 12. The effects of nociceptin/orphanin FQ receptor agonist this compound and diazepam on antinociception and remifentanil self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unife.it [iris.unife.it]
- 14. Ro64-6198 - Wikipedia [en.wikipedia.org]
Ro 64-6198: A Technical Guide for ORL-1 Receptor Research
Abstract
This technical guide provides an in-depth overview of Ro 64-6198, a potent and selective nonpeptide agonist for the Opioid Receptor-Like 1 (ORL-1), also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP). Due to its high affinity, selectivity, and systemic activity, this compound has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the ORL-1 receptor system. This document details its pharmacological profile, the signaling pathways it modulates, comprehensive experimental protocols for its use, and a summary of its observed in vivo effects. The content is intended for researchers, scientists, and drug development professionals engaged in the study of opioid systems and related therapeutic areas.
Introduction to this compound and the ORL-1 Receptor
The ORL-1 receptor is a G-protein-coupled receptor (GPCR) that shares high structural homology with the classical opioid receptors (mu, delta, and kappa).[1][2] However, it does not bind traditional opioid ligands and is activated by its endogenous neuropeptide, Nociceptin/Orphanin FQ (N/OFQ).[1][3] The N/OFQ-ORL-1 system is implicated in a wide range of physiological processes, including pain modulation, anxiety, stress responses, and addiction.[2][4]
The development of selective ligands has been crucial for investigating this system. This compound, chemically known as (1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one, was one of the first systemically active, nonpeptide agonists with high affinity and selectivity for the ORL-1 receptor.[2][5] Its ability to penetrate the brain makes it a powerful tool for both in vitro and in vivo research.[2]
Pharmacological Profile
This compound is distinguished by its subnanomolar affinity for the ORL-1 receptor and its significant selectivity over classical opioid receptors.[2][6] This selectivity is critical for isolating the effects of ORL-1 receptor activation from those of other opioid systems.
Binding Affinity and Selectivity
The compound's high affinity for the human ORL-1 receptor and its comparatively low affinity for mu (MOP), kappa (KOP), and delta (DOP) receptors underscore its utility as a selective research tool.[5][6] It displays over 100-fold selectivity for the ORL-1 receptor compared to the classical opioid receptors.[2][7][8]
Table 1: this compound Binding Affinity (Ki) at Opioid Receptors
| Receptor Subtype | Ki Value (nM) | Reference |
|---|---|---|
| ORL-1 (NOP) | 0.3 - 0.39 | [5][6][9][10] |
| Mu (MOP) | 36 - 52.4 | [6][9][10] |
| Kappa (KOP) | 89.1 - 214 | [6][9][10] |
| Delta (DOP) | 1380 - 3787 |[6][9][10] |
Functional Activity
In functional assays, this compound acts as a full and potent agonist at the ORL-1 receptor, with potency comparable to the endogenous ligand N/OFQ.[5][6][7] Its activity at other opioid receptors is significantly lower, where it acts as a low-potency partial agonist.[6]
Table 2: this compound Functional Potency (EC50/IC50) and Efficacy
| Assay | Receptor | Potency (nM) | Efficacy | Reference |
|---|---|---|---|---|
| [³⁵S]GTPγS Binding | ORL-1 | EC₅₀: 21 - 38.9 | Full Agonist | [5][11] |
| cAMP Accumulation Inhibition | ORL-1 | EC₅₀: 0.26 / IC₅₀: 32.4 | Full Agonist (~80-90% inhibition) | [5][6] |
| cAMP Accumulation Inhibition | Mu (MOP) | EC₅₀: 89.1 | Partial Agonist (~30% inhibition) |[6] |
ORL-1 Receptor Signaling Pathways
Activation of the ORL-1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G-proteins (Gi/o) to modulate downstream effectors.[7][12][13]
The primary signaling consequences include:
-
Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
-
Modulation of Ion Channels: Activation of inwardly rectifying potassium (K⁺) channels and inhibition of voltage-gated calcium (Ca²⁺) channels.[7]
-
Activation of Mitogen-Activated Protein Kinase (MAPK): The receptor can stimulate the MAPK (ERK1/2) pathway, a process mediated by the Gβγ subunit, PI-3K, and SOS, and is independent of Protein Kinase C (PKC).[7][12][13]
-
Phospholipase C (PLC) Activation: Some studies suggest a link to the PLC/PKC pathway.[7]
-
β-Arrestin Recruitment: this compound has been shown to recruit β-arrestin 2 and 3, which can mediate receptor desensitization and internalization.[11]
Caption: ORL-1 receptor signaling cascade activated by this compound.
Experimental Protocols & Workflows
The following sections provide generalized methodologies for key assays used to characterize this compound. Researchers should optimize these protocols for their specific cell lines and equipment.
In Vitro Assay: Radioligand Binding
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the ORL-1 receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the ORL-1 receptor (e.g., HEK-293 or CHO cells stably transfected with human ORL-1) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]N/OFQ), and varying concentrations of the competitor ligand (this compound).
-
Nonspecific Binding: Include control wells with a high concentration of a non-radiolabeled ligand (e.g., unlabeled N/OFQ) to determine nonspecific binding.
-
Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Use nonlinear regression (one-site competition model) to determine the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Assay: [³⁵S]GTPγS Binding
This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.
Methodology:
-
Membrane Preparation: Prepare cell membranes as described in the binding assay protocol.
-
Assay Buffer: Use an assay buffer containing MgCl₂, EDTA, NaCl, and GDP (to ensure G-proteins are in their inactive state).
-
Assay Incubation: In a 96-well plate, combine the cell membranes, varying concentrations of this compound, a fixed concentration of [³⁵S]GTPγS, and GDP.
-
Basal & Nonspecific Binding: Include wells with no agonist for basal activity and wells with excess unlabeled GTPγS for nonspecific binding.
-
Incubation: Incubate the plates (e.g., 60 minutes at 30°C).
-
Termination & Harvesting: Terminate the reaction and harvest the contents as described for the radioligand binding assay.
-
Quantification: Measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding of [³⁵S]GTPγS. Plot the stimulated binding (as a percentage above basal) against the log concentration of this compound. Use a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.
Caption: Workflow for a [³⁵S]GTPγS functional binding assay.
In Vivo Assay: Elevated Plus Maze (Rodents)
This widely used behavioral test assesses anxiety-like behavior in rodents. Anxiolytic compounds like this compound are expected to increase exploration of the "anxiogenic" open arms of the maze.
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor, with two opposing arms open and two opposing arms enclosed by high walls.
-
Animals: Use rats or mice, handled for several days prior to testing to reduce stress.
-
Drug Administration: Administer this compound (e.g., 0.3-3.2 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a set time (e.g., 30 minutes) before the test.[5]
-
Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for a set duration (e.g., 5 minutes).
-
Data Collection: Use video tracking software to record and score key behaviors:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries, without a significant change in total locomotor activity.
Summary of In Vivo Effects
This compound has been characterized in various preclinical animal models, demonstrating a range of effects primarily linked to the activation of ORL-1 receptors.
Table 3: Key In Vivo Preclinical Findings for this compound
| Effect | Species | Dose & Route | Key Findings | Reference |
|---|---|---|---|---|
| Anxiolytic-like | Rat | 0.3 - 3.2 mg/kg, i.p. | Increased open arm exploration in elevated plus maze. | [5][11] |
| Anxiolytic-like | Mouse | 1.0 mg/kg, i.p. | Reduced marble burying behavior. | [11] |
| Analgesic | Mouse | 3 mg/kg, i.p. | Produced analgesia in hot plate and shock threshold tests. | [4] |
| Analgesic | Monkey | 0.001 - 0.06 mg/kg, s.c. | Effective in models of acute and chronic pain without respiratory depression. | [4] |
| Antitussive | Guinea Pig | 0.003 - 3.0 mg/kg, i.p. | Dose-dependently inhibited capsaicin-induced cough. | [9][10] |
| Motor Impairment | Mouse | 0.3 - 3.0 mg/kg, i.p. | Caused dose-dependent effects on balance, motor coordination, and hypothermia. | [7][14] |
| Memory | Animal Studies | N/A | Has been shown to impair short-term memory. | [8] |
| Addiction/Reward | Rat | N/A | Does not produce conditioned place preference, suggesting low abuse potential. |[8] |
It is important to note that while this compound shows anxiolytic and, in some species, analgesic effects at lower doses, higher doses can produce side effects such as motor impairment and hypothermia.[7][14] These effects were absent in ORL-1 receptor knockout mice, confirming they are mediated by the target receptor.[4][14][15]
Conclusion
This compound is a potent, selective, and systemically active nonpeptide agonist of the ORL-1 receptor. Its well-defined pharmacological profile makes it an indispensable research tool for investigating the complex roles of the N/OFQ system. The data and protocols presented in this guide are intended to facilitate its effective use in both in vitro and in vivo experimental paradigms, ultimately contributing to a deeper understanding of ORL-1 receptor biology and its potential as a therapeutic target.
References
- 1. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain | MDPI [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 9. karger.com [karger.com]
- 10. Antitussive profile of the NOP agonist Ro-64-6198 in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Nociceptin (ORL-1) and mu-opioid receptors mediate mitogen-activated protein kinase activation in CHO cells through a Gi-coupled signaling pathway: evidence for distinct mechanisms of agonist-mediated desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of the selective ORL1 receptor agonist, Ro64-6198, on rodent neurological function [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ro 64-6198 in In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of Ro 64-6198, a potent and selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonist, in in vivo mouse studies. The information compiled here is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound.
This compound has been utilized in various animal models to explore its anxiolytic, analgesic, and other central nervous system effects.[1][2][3] It is a valuable research tool due to its high selectivity for the NOP receptor over classical opioid receptors.[1][4]
Quantitative Data Summary
The following table summarizes the dosages and observed effects of this compound in various in vivo mouse studies.
| Experimental Model | Mouse Strain | Administration Route | Dosage Range | Observed Effects |
| Anxiety | ||||
| Marble Burying Test | C57BL/6J | Intraperitoneal (i.p.) | 1 mg/kg | Decreased number of marbles buried, indicative of anxiolytic-like effects, without altering locomotor activity.[1][5] |
| Elevated Plus Maze | Not Specified | Intraperitoneal (i.p.) | 0.3 mg/kg | Anxiolytic activity observed in male mice.[2] |
| Geller-Seifter Test | Wild-type (WT) | Intraperitoneal (i.p.) | 3 mg/kg | Increased the proportion of punished responding, suggesting anxiolytic-like effects. This effect was absent in NOP receptor knockout mice.[6] |
| Nociception | ||||
| Hot Plate Test | Not Specified | Systemic | Not Specified | Modest antinociceptive effects were observed.[3][4] |
| Nitroglycerin-induced allodynia | Not Specified | Not Specified | 0.3 mg/kg | Blocked mechanical allodynia in a model of migraine.[2] |
| Locomotor Activity | ||||
| Locomotor Activity Test | Wild-type (WT) | Intraperitoneal (i.p.) | 3-10 mg/kg | Reduced locomotor activity.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in mice. These protocols are generalized and may require optimization based on specific experimental conditions and laboratory standards.
Preparation and Administration of this compound
a. Reagent Preparation:
-
Compound: this compound hydrochloride.
-
Vehicle: A common vehicle for this compound is a suspension in 0.3% Tween 80 in sterile saline or a solution of 10% dimethylsulfoxide (DMSO), 10% Tween-80, and 80% water. The choice of vehicle should be validated to ensure it does not produce behavioral effects on its own.
-
Preparation:
-
Weigh the required amount of this compound.
-
If using a suspension, add the vehicle to the compound and vortex thoroughly to ensure a homogenous suspension.
-
If using a solution with DMSO, first dissolve the this compound in DMSO, then add Tween-80 and finally the water, mixing well after each addition.
-
Prepare fresh on the day of the experiment.
-
b. Administration:
-
Route: Intraperitoneal (i.p.) injection is the most commonly reported route of administration for this compound in mice.
-
Volume: The injection volume should be appropriate for the size of the mouse, typically 5-10 ml/kg.
-
Timing: Administer this compound 30 minutes prior to the behavioral test to allow for sufficient absorption and distribution to the central nervous system.
Behavioral Assays
a. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer this compound (e.g., 0.3 mg/kg, i.p.) or vehicle to the mice 30 minutes before testing.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute period.[7]
-
Record the session using a video camera for subsequent analysis.
-
Clean the maze thoroughly with 70% ethanol (B145695) between trials to eliminate olfactory cues.[7]
-
-
Parameters Measured:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
-
b. Marble Burying Test for Neophobia and Repetitive Behavior
-
Apparatus: A standard mouse cage filled with 5 cm of bedding material, with 20-25 glass marbles evenly spaced on the surface.
-
Procedure:
-
Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle to the mice 30 minutes prior to the test.
-
Place the mouse in the cage with the marbles.
-
Allow the mouse to explore and interact with the marbles for a 30-minute period.
-
At the end of the session, carefully remove the mouse.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Parameters Measured:
-
Number of marbles buried. A decrease in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.
-
Locomotor activity can be concurrently measured to rule out sedative effects.
-
c. Hot Plate Test for Nociception
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[8] A transparent cylinder is placed on the surface to confine the mouse.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and time point before the test.
-
Gently place the mouse on the heated surface of the hot plate and start a timer.
-
Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.[9]
-
Record the latency (in seconds) to the first clear pain response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[8]
-
-
Parameters Measured:
-
Latency to the first nociceptive response. An increase in latency indicates an analgesic effect.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the NOP receptor.
Experimental Workflow for In Vivo Mouse Studies
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NOP receptor agonist attenuates nitroglycerin-induced migraine-like symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unife.it [iris.unife.it]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Ro 64-6198 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Ro 64-6198, a potent and selective nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor agonist, in rat models. The following protocols are based on established preclinical research and are intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound.
Compound Profile
This compound is a non-peptide agonist with high affinity and selectivity for the NOP receptor (also known as ORL-1), exhibiting over 100-fold selectivity compared to other opioid receptors.[1][2] It readily penetrates the brain and has been utilized in a variety of preclinical studies to investigate its anxiolytic, analgesic, and anti-addictive properties.[3][4][5] Despite its research utility, clinical development has been limited by its poor oral bioavailability.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies involving this compound administration in rats.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species/System | Value | Reference |
| Binding Affinity (pKi) | Human ORL1 Receptors | 9.4 | [2] |
| GTPγ³⁵S Binding (pEC₅₀) | Human OFQ Receptor | 7.41 | [2] |
| cAMP Accumulation Inhibition (pEC₅₀) | Forskolin-stimulated | 9.49 nM | [2] |
| Selectivity over Opioid Receptors | hμ, hκ | >100-fold | [2] |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | Route | Dose | Value | Reference |
| Oral Bioavailability | Oral | - | <5% | [6] |
| Half-life | - | - | ~5.5 hours | [7] |
Table 3: Effective Doses in Behavioral Paradigms (Rats)
| Behavioral Test | Route | Effective Dose Range | Observed Effect | Reference |
| Elevated Plus-Maze | i.p. | 0.3 - 3.2 mg/kg | Increased open arm exploration | [2] |
| Modified Geller-Seifter Conflict | i.p. | 0.3 - 3.2 mg/kg | Increased punished responding | [2] |
| Acoustic Startle (Fear-Potentiated) | i.p. | 1 - 10 mg/kg | Attenuated startle response | [2] |
| Cocaine Self-Administration (Short Access) | i.p. | 1 - 3 mg/kg | Decreased infusions | [7][8] |
| Ethanol Self-Administration | i.p. | 0.1 - 1.0 mg/kg | Dose-dependent reduction | [9] |
| Conditioned Lick Suppression | i.p. | 3 - 10 mg/kg | Increased punished licking | [10][11] |
| Drug Discrimination | i.p. | ED₅₀ = 1.1 mg/kg | Generalization to its own cue | [12] |
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound
-
Physiological saline
-
Tween 80
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection
Procedure:
-
For intraperitoneal administration, freshly prepare solutions of this compound in physiological saline containing 0.3% Tween 80.[2]
-
For subcutaneous administration, formulation details may vary and should be optimized based on experimental needs.
-
Ensure the solution is thoroughly mixed using a vortex mixer.
-
Administer the solution to rats at an injection volume of 5 ml/kg.[2]
-
A pretreatment time of 30 minutes is commonly used for i.p. administration before behavioral testing.[2]
Elevated Plus-Maze Test for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Administer this compound (0.3, 1, and 3.2 mg/kg, i.p.) or vehicle to rats 30 minutes before testing.[2]
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in the open and closed arms.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.[2]
Conditioned Lick Suppression (Vogel Conflict Test)
Objective: To evaluate the anti-conflict (anxiolytic) effects of this compound.
Apparatus:
-
An operant chamber equipped with a drinking spout connected to a lickometer and a shock generator.
Procedure:
-
Water-deprive rats for 48 hours prior to the test.
-
Administer this compound (1, 3, and 10 mg/kg, i.p.) or vehicle 30 minutes before the session.[10]
-
Place the rat in the chamber and allow it to drink from the spout.
-
After a set number of licks (e.g., 20), deliver a mild electric shock through the spout for every subsequent lick.
-
Record the total number of punished licks during the session.
-
An increase in the number of punished licks suggests an anxiolytic effect.[10]
Operant Self-Administration of Drugs of Abuse
Objective: To investigate the effect of this compound on the reinforcing properties of drugs like cocaine or alcohol.
Apparatus:
-
Operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump for drug delivery.
Procedure:
-
Rats are first trained to self-administer a drug (e.g., cocaine, ethanol) by pressing the active lever, which results in a drug infusion and presentation of a cue light.
-
Once stable responding is achieved, administer this compound (e.g., 0.1, 1, and 3 mg/kg, i.p.) prior to the self-administration session.[8][9]
-
Record the number of infusions earned on the active lever.
-
A decrease in the number of self-administered infusions indicates a reduction in the reinforcing effects of the drug.[8][9]
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound upon binding to the NOP receptor.
Experimental Workflow for Behavioral Testing
Caption: General experimental workflow for in vivo studies with this compound in rats.
References
- 1. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytics and pharmacokinetics of the nociceptin/orphanin FQ peptide receptor agonist RO0646198 in Wistar rats and Cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | NOP Receptor Agonist this compound Decreases Escalation of Cocaine Self-Administration in Rats Genetically Selected for Alcohol Preference [frontiersin.org]
- 8. NOP Receptor Agonist this compound Decreases Escalation of Cocaine Self-Administration in Rats Genetically Selected for Alcohol Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nociceptin/orphanin FQ receptor agonist this compound reduces alcohol self-administration and prevents relapse-like alcohol drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the nociceptin receptor (ORL-1) agonist, Ro64-6198, in tests of anxiety across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The opioid receptor like-1 receptor agonist this compound (1S,3aS-8-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one) produces a discriminative stimulus in rats distinct from that of a mu, kappa, and delta opioid receptor agonist cue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 64-6198 in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 64-6198 is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] It exhibits high affinity for the NOP receptor with over 100-fold selectivity compared to classical opioid receptors (μ, δ, and κ).[2][4] As a brain-penetrant compound, this compound has been instrumental as a pharmacological tool in elucidating the diverse physiological and behavioral roles of the NOP receptor system.[3][5][6]
These application notes provide a comprehensive overview of the use of this compound in various behavioral assays, complete with detailed protocols and summarized quantitative data. This document is intended to guide researchers in designing and executing experiments to investigate the effects of NOP receptor activation on anxiety, depression, feeding, and other central nervous system functions.
Mechanism of Action
This compound acts as a full agonist at the NOP receptor.[4] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[5] Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.[7]
Behavioral Applications and Protocols
This compound has been demonstrated to produce a range of behavioral effects, with the most prominent being its anxiolytic-like properties.[1][4][8] It has also been investigated for its potential analgesic, antitussive, and anti-addictive effects, as well as its influence on feeding behavior.[1][9][10]
Anxiety-Related Behaviors
This compound consistently produces anxiolytic-like effects in various rodent models of anxiety.[4][8] These effects are comparable in magnitude to those of benzodiazepines like diazepam and alprazolam, but notably, this compound does not typically produce the sedative, amnesic, or anticonvulsant side effects associated with benzodiazepines at anxiolytic doses.[4]
a) Elevated Plus-Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated (e.g., 50 cm) from the floor.
-
Animals: Male rats (e.g., Sprague-Dawley or Wistar) or mice.
-
Procedure:
-
Administer this compound (e.g., 0.3, 1, 3.2 mg/kg, i.p.) or vehicle 30 minutes prior to testing.[4]
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or manual observation.
-
-
Key Parameters:
-
Percentage of open arm entries.
-
Percentage of time spent in the open arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
b) Vogel Conflict Punished Drinking Test
This test assesses anxiety by measuring the suppression of drinking behavior in water-deprived rats when drinking is paired with a mild electric shock. Anxiolytic compounds increase the number of punished licks.
-
Apparatus: An operant chamber with a drinking spout connected to a shock generator.
-
Animals: Male rats (e.g., Sprague Dawley), water-deprived for 48 hours.
-
Procedure:
-
Administer this compound (e.g., 0.3 to 3 mg/kg, i.p.) or a reference anxiolytic (e.g., diazepam).[8]
-
Place the rat in the chamber.
-
After a set number of licks (e.g., 20), each subsequent lick is punished with a mild foot shock.
-
Record the number of punished licks over a specific period (e.g., 5 minutes).
-
-
Key Parameter: Number of shocks received (punished licks).
c) Conditioned Lick Suppression Test
This is another conflict-based model where an animal's conditioned response (licking a drinking tube for a reward) is suppressed by the presentation of a conditioned stimulus previously paired with an aversive event (e.g., footshock).
-
Apparatus: A chamber with a drinking tube and a grid floor for delivering footshocks.
-
Animals: Male rats.
-
Procedure:
-
Training: Rats are trained to lick a drinking tube for a sucrose (B13894) reward. Subsequently, a neutral stimulus (e.g., a tone) is paired with a mild footshock.
-
Testing: On the test day, the trained rats are presented with the tone while they are licking.
-
Administer this compound (e.g., 3-10 mg/kg, i.p.) prior to the test session.[11]
-
Measure the suppression of licking during the presentation of the conditioned stimulus.
-
-
Key Parameter: Suppression ratio, calculated based on the rate of licking in the presence and absence of the conditioned stimulus.
Depression-Related Behaviors
The effects of this compound in models of depression are less pronounced than its anxiolytic effects. Studies using the forced swim test (FST) and tail suspension test (TST), common screening tools for antidepressants, have shown that this compound does not significantly alter immobility time, suggesting it may not have conventional antidepressant-like activity.[8]
a) Forced Swim Test (FST)
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (e.g., 23-25°C).
-
Animals: Male rats (e.g., Sprague Dawley) or mice.
-
Procedure:
-
Pre-swim (for rats): On day 1, place the rat in the cylinder for a 15-minute session.
-
Test: On day 2, administer this compound (e.g., 0.3 to 3 mg/kg, i.p.) or vehicle.[8] After a pretreatment period, place the animal back in the water for a 5-minute test session.
-
Record the duration of immobility (floating without struggling).
-
-
Key Parameter: Immobility time.
Feeding Behavior
This compound has been shown to counteract stress-induced anorexia.[1] It can reverse the anorectic effects of corticotropin-releasing factor (CRF), a key mediator of the stress response.[12]
a) Stress-Induced Anorexia Model
-
Animals: Male rats.
-
Procedure:
-
Induce stress (e.g., via social defeat, restraint, or administration of a stress-inducing agent like CRF).
-
Administer this compound intracerebroventricularly (i.c.v.) or systemically. Studies have shown that i.c.v. administration of this compound can reverse the anorectic effect of i.c.v. CRF.[12]
-
Measure food intake over a specified period.
-
-
Key Parameter: Cumulative food intake (in grams).
Analgesia and Nociception
The effects of this compound on pain perception appear to be species-dependent. In primates, it has demonstrated analgesic effects without the respiratory depression or reinforcing properties associated with traditional opioids.[1][9] However, in rodents, systemic administration of this compound generally does not produce significant antinociceptive effects in acute thermal pain models like the tail-flick test.[4][9]
a) Warm Water Tail-Withdrawal Test
-
Animals: Rhesus monkeys.
-
Procedure:
-
The monkey's tail is immersed in a temperature-controlled water bath (e.g., 50°C).
-
The latency to withdraw the tail is measured.
-
Administer this compound (e.g., 0.001–0.06 mg/kg, s.c.).[9]
-
Measure tail-withdrawal latency at various time points post-administration.
-
-
Key Parameter: Tail-withdrawal latency (in seconds).
Summary of Quantitative Data
| Behavioral Assay | Species | Route | Dose Range | Key Finding | Reference |
| Anxiety | |||||
| Elevated Plus-Maze | Rat | i.p. | 0.3 - 3.2 mg/kg | Increased open arm exploration | [4] |
| Vogel Conflict Test | Rat | i.p. | 0.3 - 3 mg/kg | Dose-dependently increased punished responding | [8] |
| Conditioned Lick Suppression | Rat | i.p. | 3 - 10 mg/kg | Increased punished responding | [11] |
| Social Approach-Avoidance | Rat | i.p. | 0.3 - 3 mg/kg | Anxiolytic-like effects | [8] |
| Novelty-Induced Hypophagia | Mouse | i.p. | 0.3 - 3 mg/kg | Anxiolytic-like effects | [8] |
| Depression | |||||
| Forced Swim Test | Rat | i.p. | 0.1 - 10 mg/kg | No significant effect on immobility | [8] |
| Tail Suspension Test | Mouse | i.p. | 0.1 - 10 mg/kg | No significant effect on immobility | [8] |
| Feeding | |||||
| Stress-Induced Anorexia (CRF) | Rat | i.c.v. | N/A | Reversed CRF-induced anorexia | [12] |
| Analgesia | |||||
| Warm Water Tail-Withdrawal | Monkey | s.c. | 0.001 - 0.06 mg/kg | Produced antinociception | [9] |
| Tail Flick Assay | Rat | i.p. | Anxiolytic doses | No modification of pain perception | [4] |
| Substance Abuse | |||||
| Alcohol Self-Administration | Rat | N/A | N/A | Reduced alcohol self-administration | [1] |
| Cocaine Self-Administration | Rat | i.p. | 3.0 mg/kg | Decreased cocaine infusions | [13] |
Pharmacokinetics and Bioavailability
This compound is known to be systemically active and demonstrates good penetration of the blood-brain barrier.[3][6] However, a significant limitation for its clinical development has been its poor oral bioavailability.[1][5] This necessitates administration via routes such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection in preclinical studies.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the NOP receptor in regulating behavior. Its robust anxiolytic-like effects in a variety of preclinical models, largely devoid of the side effects of classical anxiolytics, highlight the therapeutic potential of targeting the NOP receptor system for anxiety disorders. The protocols and data presented here provide a foundation for researchers to further explore the multifaceted behavioral pharmacology of this compound and the broader implications of NOP receptor modulation.
References
- 1. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 2. This compound = 98 HPLC 280783-56-4 [sigmaaldrich.com]
- 3. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further characterization of the prototypical nociceptin/orphanin FQ peptide receptor agonist this compound in rodent models of conflict anxiety and despair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral Effects of a Synthetic Agonist Selective for Nociceptin/Orphanin FQ Peptide Receptors in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. Nociceptin/orphanin FQ acts as a functional antagonist of corticotropin-releasing factor to inhibit its anorectic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | NOP Receptor Agonist this compound Decreases Escalation of Cocaine Self-Administration in Rats Genetically Selected for Alcohol Preference [frontiersin.org]
Ro 64-6198 solubility and preparation for experiments
These application notes provide detailed information on the solubility, preparation, and biological activity of Ro 64-6198, a potent and selective nonpeptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. The provided protocols are intended for researchers, scientists, and drug development professionals.
Solubility and Preparation
Proper dissolution and preparation of this compound are critical for accurate and reproducible experimental results. The solubility of this compound is dependent on the solvent and the intended application (in vitro vs. in vivo).
Table 1: Solubility of this compound
| Solvent/Vehicle System | Application | Maximum Concentration | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | In vitro | Not specified, used for stock solutions | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In vivo | ≥ 2.5 mg/mL (6.23 mM) | [2] |
| 10% DMSO, 10% Tween 80, 80% distilled water | In vivo | Not specified, used for 1 mg/kg IP injections | [3][4] |
| DMSO:Tween 80:sterile water (1:1:8) | In vivo | Not specified | [5][6] |
| 4:1:5 DMSO:Tween 80:sterile water | In vivo | Not specified | [7] |
Protocols for Solution Preparation
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials :
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure :
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound and dissolve it in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2][8]
-
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is an example for preparing a dosing solution with a final concentration of ≥ 2.5 mg/mL.[2]
-
Materials :
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure :
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final dosing solution, add the solvents sequentially:
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound stock in DMSO. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix well.
-
-
The final concentration of the vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
It is recommended to prepare this working solution fresh on the day of the experiment.
-
Biological Activity and Signaling Pathway
This compound is a potent and selective agonist for the NOP receptor, with over 100-fold selectivity compared to classical opioid receptors (μ, δ, and κ).[7]
Table 2: Pharmacological Data for this compound
| Parameter | Value | Receptor | Assay | Reference |
| EC₅₀ | 25.6 nM | NOP | Not specified | [8] |
| EC₅₀ (arrestin3 recruitment) | 0.912 µM | NOP | In vitro | [8] |
| EC₅₀ (arrestin2 recruitment) | 1.20 µM | NOP | In vitro | [8] |
| Kᵢ | 0.3 nM | NOP | Receptor binding | [9] |
| Kᵢ | 36 nM | MOP | Receptor binding | [9] |
| Kᵢ | 214 nM | KOP | Receptor binding | [9] |
| Kᵢ | 3,787 nM | DOP | Receptor binding | [9] |
Signaling Pathway of this compound via the NOP Receptor
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[10] Activation of the NOP receptor by this compound initiates a signaling cascade that leads to various cellular responses.
Caption: Signaling pathway of this compound via the NOP receptor.
Experimental Workflow
The following diagram outlines a general workflow for conducting experiments with this compound.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. mdpi.com [mdpi.com]
Synthesis of Ro 64-6198 for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 64-6198 is a potent and highly selective non-peptidic agonist for the nociceptin (B549756)/orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] With over 100-fold selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa), this compound serves as an invaluable tool for investigating the physiological and pathological roles of the N/OFQ system.[2][3] Its ability to penetrate the brain makes it particularly useful for in vivo studies.[3][4] This document provides detailed application notes and protocols for the chemical synthesis of this compound for research purposes, along with a summary of its pharmacological properties and key signaling pathways.
Introduction
The N/OFQ system is implicated in a wide range of physiological processes, including pain modulation, anxiety, stress responses, and reward pathways.[1][2][4] this compound, as a selective NOP receptor agonist, has been instrumental in elucidating the therapeutic potential of targeting this system for conditions such as anxiety, neuropathic pain, and substance abuse disorders.[3][4][5] While it exhibits anxiolytic effects comparable to benzodiazepines in animal models, it does so without producing anticonvulsant effects.[2] However, its clinical development has been hampered by poor oral bioavailability.[2][4]
This guide offers a comprehensive overview of the synthesis of this compound, enabling researchers to produce this critical pharmacological tool for laboratory use.
Pharmacological Data
The following tables summarize the quantitative pharmacological data for this compound, demonstrating its high affinity and selectivity for the NOP receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Species | Reference |
| NOP (ORL-1) | 0.3 | Human | [6] |
| Mu Opioid | 36 | Human | [6] |
| Kappa Opioid | 214 | Human | [6] |
| Delta Opioid | 3787 | Human | [6] |
Table 2: Functional Activity of this compound
| Assay | EC50 (nM) | Species/Cell Line | Reference |
| [35S]GTPγS Binding | 25.6 | CHO-hNOP | [5][7] |
| Inhibition of Forskolin-stimulated cAMP | 8.45 | CHO-hNOP | [7] |
| Arrestin2 Recruitment | 1200 | - | [5] |
| Arrestin3 Recruitment | 912 | - | [5] |
Experimental Protocols
Synthesis of this compound
A novel and convenient synthetic route for this compound has been developed that avoids the use of high-pressure hydrogenation, making it more accessible for standard laboratory settings. The general workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Note: The detailed, step-by-step synthesis protocol is often proprietary or published in specialized medicinal chemistry journals. Researchers should refer to the primary literature for specific reaction conditions, reagent quantities, and safety precautions. A key publication describing a more accessible synthesis is referenced in ACS Chemical Neuroscience.
In Vitro Functional Assays
This assay measures the activation of G proteins coupled to the NOP receptor upon agonist binding.
-
Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the human NOP receptor (CHO-hNOP).
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), varying concentrations of this compound, 100 µM GDP, and 0.1 nM [35S]GTPγS in the assay buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through GF/B filters.
-
Washing: Wash the filters three times with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the EC50 and Emax values.
This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
-
Cell Culture: Plate CHO-hNOP cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes.
-
Stimulation: Add varying concentrations of this compound to the cells and incubate for 10 minutes.
-
Forskolin (B1673556) Treatment: Stimulate the cells with 1 µM forskolin for 15 minutes to increase cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound to determine the IC50.
Signaling Pathways
This compound activates the NOP receptor, a Gi/o-coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The activated G protein βγ subunits can also modulate the activity of various ion channels. Furthermore, NOP receptor activation by this compound has been shown to induce receptor desensitization and internalization through the recruitment of β-arrestins.[5] Downstream of G protein and arrestin signaling, pathways such as MAPK, JNK, and ROCK can be modulated.[8]
Caption: Simplified signaling pathway of the NOP receptor activated by this compound.
Conclusion
This compound remains a cornerstone pharmacological tool for the investigation of the N/OFQ-NOP receptor system. Its high selectivity and in vivo activity provide researchers with a reliable means to probe the multifaceted roles of this system in health and disease. The availability of more accessible synthetic routes will undoubtedly facilitate further research and a deeper understanding of NOP receptor pharmacology, potentially paving the way for the development of novel therapeutics.
References
- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 2. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 3. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders | MDPI [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterisation of the non-peptide nociceptin receptor agonist, Ro64-6198 in Chinese hamster ovary cells expressing recombinant human nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ro 64-6198 in Cough Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ro 64-6198 is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or ORL-1.[1][2] Its high affinity and more than 100-fold selectivity for the NOP receptor over classical opioid receptors (MOP, KOP, DOP) make it an invaluable pharmacological tool for investigating the role of the NOP system in various physiological processes, including cough.[1][3][4]
In the context of cough research, this compound has been utilized in preclinical models to validate the NOP receptor as a potential target for novel antitussive therapies.[5][6] Activation of NOP receptors has been shown to suppress cough reflexes, and this compound effectively demonstrates this principle in vivo.[5][7] The antitussive action of this compound is mediated by NOP receptor activation, as its effects are blocked by NOP-selective antagonists (e.g., J113397) but not by classical opioid antagonists like naltrexone.[4][7] This suggests that NOP agonists could be developed into antitussives devoid of the common side effects associated with opioid-based cough suppressants, such as sedation, constipation, and abuse liability.[4]
A key mechanism for its antitussive effect is believed to involve the modulation of sensory nerve activity.[6] Studies have shown that this compound can attenuate the activation of vagal sensory neurons (in the nodose ganglia) by tussive agents like capsaicin (B1668287).[4][7] Specifically, it reduces capsaicin-induced intracellular calcium influx in these neurons, indicating a peripheral site of action.[4][7] However, a central mechanism cannot be ruled out, as the compound is known to be brain-penetrant.[2][4]
Despite its utility as a research tool, this compound is not considered a suitable clinical candidate primarily due to its poor oral bioavailability.[5][8] Nevertheless, it remains a benchmark compound for the preclinical evaluation and development of new, orally active NOP agonists for the treatment of cough.
Data Presentation
Table 1: Receptor Binding Profile of this compound
This table summarizes the binding affinity (Ki) of this compound for the human NOP (ORL-1) and classical opioid receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Binding Affinity (Ki, nmol/L) | Selectivity vs. NOP | Source |
| NOP (ORL-1) | 0.3 | - | [4][7] |
| MOP (μ) | 36 | 120-fold | [4][7] |
| KOP (κ) | 214 | 713-fold | [4][7] |
| DOP (δ) | 3,787 | 12,623-fold | [4][7] |
Table 2: In Vitro Functional Activity of this compound
This table presents data on the functional agonistic activity of this compound in cellular assays.
| Assay | Parameter | Value | Cell/Tissue Type | Source |
| NOP Receptor Agonism | EC50 | 25.6 nM | N/A | [1] |
| GTPγS Binding | Functional Selectivity | >900-fold (NOP vs. MOP) | N/A | [4][7] |
| Calcium Imaging | Effect | Attenuates capsaicin-induced Ca2+ influx | Guinea Pig Nodose Ganglia Cells | [4][7] |
Table 3: In Vivo Antitussive Efficacy of this compound in Guinea Pigs
This table summarizes the dose-dependent cough suppressant effect of this compound in the capsaicin-induced cough model.
| Administration Route | Dose (mg/kg) | Time Post-Administration | % Inhibition of Cough (Mean ± SEM) | Source |
| Intraperitoneal (i.p.) | 0.003 - 3.0 | 1 hour | Dose-dependent inhibition | [4][7] |
| Intraperitoneal (i.p.) | 3.0 | 1 hour | 42 ± 8% | [4][7] |
Signaling and Workflow Diagrams
Caption: Proposed mechanism of this compound antitussive action.
Caption: Workflow for in vivo antitussive testing in guinea pigs.
Experimental Protocols
Protocol 1: In Vivo Capsaicin-Induced Cough Model in Guinea Pigs
This protocol is based on methodologies described in preclinical studies to assess the antitussive efficacy of compounds like this compound.[4][5][7]
1. Animals:
-
Male Dunkin-Hartley guinea pigs (300-400g) are commonly used.
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow animals to acclimatize for at least 3-5 days before experimentation.
2. Materials and Reagents:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
Capsaicin (for induction)
-
Ethanol (B145695) and saline (for capsaicin solution)
-
Plexiglas whole-body plethysmography chamber
-
Ultrasonic nebulizer (e.g., DeVilbiss)
-
Microphone and recording software for cough detection
3. Procedure:
-
Acclimatization: On the day of the experiment, place each conscious, unrestrained guinea pig into the plethysmography chamber for a 10-15 minute acclimatization period.
-
Drug Administration:
-
Cough Induction:
-
Prepare a 300 µM solution of capsaicin in saline (with a small percentage of ethanol to aid dissolution).
-
Place the animal back into the plethysmography chamber.
-
Expose the animal to the aerosolized capsaicin solution generated by the nebulizer for a fixed period (e.g., 4-5 minutes).[5]
-
-
Cough Recording:
-
Record the number of coughs during the exposure period and for a brief period afterward (e.g., 5 minutes). Coughs are identified by their characteristic sound and associated pressure changes in the chamber, and are verified by a trained observer.[5]
-
4. Data Analysis:
-
Calculate the mean number of coughs for the vehicle-treated group and each drug-treated group.
-
Determine the percent inhibition of cough for each dose of this compound using the formula:
-
% Inhibition = [1 - (Mean coughs in drug group / Mean coughs in vehicle group)] * 100
-
-
Analyze data using appropriate statistical methods (e.g., Kruskal-Wallis followed by Mann-Whitney U test), with p<0.05 considered significant.
Protocol 2: In Vitro Calcium Imaging in Isolated Nodose Ganglia Neurons
This protocol outlines a method to assess how this compound affects neuronal activation, as described in functional studies.[4][7]
1. Materials and Reagents:
-
Guinea pig nodose ganglia[9]
-
Collagenase and dispase for tissue dissociation
-
Neurobasal medium supplemented with B27 and glutamine
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound (e.g., 3 and 10 µmol/l)
-
Capsaicin (e.g., 1x10⁻⁸ to 1x10⁻⁶ mol/l)
-
Inverted fluorescence microscope with an imaging system
2. Procedure:
-
Neuron Isolation and Culture:
-
Aseptically dissect nodose ganglia from euthanized guinea pigs.
-
Enzymatically dissociate the ganglia using collagenase/dispase to obtain a single-cell suspension.
-
Plate the dispersed neurons on coated coverslips and culture overnight in supplemented neurobasal medium.
-
-
Dye Loading:
-
Incubate the cultured neurons with Fura-2 AM and a small amount of Pluronic F-127 in HBSS for 30-45 minutes at 37°C to load the calcium indicator.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification.
-
-
Calcium Imaging:
-
Mount the coverslip onto the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS and establish a stable baseline fluorescence recording (ratiometric imaging at 340/380 nm excitation).
-
Apply this compound (e.g., 3 µmol/l) to the perfusion buffer for several minutes.
-
While still in the presence of this compound, challenge the neurons with a pulse of capsaicin.
-
Record the change in intracellular calcium concentration ([Ca²⁺]i), indicated by the change in the 340/380 nm fluorescence ratio.
-
-
Controls:
3. Data Analysis:
-
Quantify the peak change in the Fura-2 ratio in response to capsaicin stimulation.
-
Compare the capsaicin-induced response in the presence and absence of this compound.
-
Express the data as a percentage of the control capsaicin response and use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound = 98 HPLC 280783-56-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Pharmacological profile of the NOP agonist and cough suppressing agent SCH 486757 (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Antitussive profile of the NOP agonist Ro-64-6198 in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Neural Proliferation and Restoration of Neurochemical Phenotypes and Compromised Functions Following Capsaicin-Induced Neuronal Damage in the Nodose Ganglion of the Adult Rat [frontiersin.org]
Application Notes and Protocols for Anxiolytic Studies of Ro 64-6198
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the anxiolytic properties of Ro 64-6198, a potent and selective agonist for the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2]
Introduction
This compound has demonstrated significant anxiolytic-like effects in a variety of preclinical models, suggesting the NOP receptor as a viable target for the treatment of anxiety disorders.[1][3] Unlike classical benzodiazepine (B76468) anxiolytics, this compound's mechanism of action is independent of the GABAergic system, offering a potentially novel therapeutic avenue with a different side-effect profile.[4] These protocols outline key in vivo and in vitro experiments to characterize the anxiolytic efficacy and mechanism of action of this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a full agonist at the NOP receptor, a G protein-coupled receptor (GPCR).[4][5] Upon binding, it activates the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase, a reduction in voltage-gated calcium channel activity, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[6][7] This cascade of intracellular events ultimately results in neuronal hyperpolarization and reduced neuronal excitability, which is thought to underlie its anxiolytic effects.
In Vivo Anxiolytic Models: Protocols
A battery of behavioral assays is recommended to comprehensively evaluate the anxiolytic potential of this compound. The following protocols are based on methodologies reported in the literature.[1][4][8][9]
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Adult rats or mice.
-
Procedure:
-
Administer this compound (e.g., 0.3, 1, 3.2 mg/kg, i.p.) or vehicle 30 minutes prior to testing.[5] A positive control, such as diazepam, should also be included.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.
-
-
Endpoint Measures:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (to assess general locomotor activity).
-
-
Expected Outcome: Anxiolytic compounds like this compound are expected to increase the percentage of time spent and entries into the open arms.[4][5]
Vogel Conflict Test (Punished Drinking)
This conflict-based model assesses anxiolytic effects by measuring the willingness of thirsty animals to drink from a sipper tube that is paired with a mild electric shock.
Protocol:
-
Apparatus: A testing chamber with a floor grid for shock delivery and a sipper tube connected to a drinkometer.
-
Animals: Water-deprived adult rats.
-
Procedure:
-
Water-deprive rats for 48 hours prior to the test.
-
Administer this compound (e.g., 0.3 to 3 mg/kg, i.p.) or a benzodiazepine agonist as a positive control.[1]
-
Place the animal in the chamber and allow it to drink. After a set number of licks (e.g., 20), a mild electric shock is delivered through the sipper tube for every subsequent lick.
-
The session duration is typically 5-15 minutes.
-
-
Endpoint Measure: The total number of shocks received (or punished licks).
-
Expected Outcome: Anxiolytic drugs increase the number of punished licks, indicating a reduction in the suppressive effect of the punishment. This compound has been shown to dose-dependently produce anxiolytic-like effects in this test.[1]
Fear-Potentiated Startle (FPS)
The FPS paradigm measures conditioned fear by quantifying the enhancement of the acoustic startle reflex in the presence of a conditioned fear stimulus.
Protocol:
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and mild foot shocks, with a sensor to measure the startle response.
-
Animals: Adult rats.
-
Procedure:
-
Conditioning Day: Place the rat in the chamber and present a neutral stimulus (e.g., a light) paired with a mild, unavoidable foot shock. Repeat this pairing several times.
-
Testing Day: Administer this compound (e.g., 0.3, 1, 3.2 mg/kg, i.p.) or vehicle.[5] Place the rat back in the chamber and present acoustic startle stimuli alone or in the presence of the conditioned stimulus (the light).
-
-
Endpoint Measure: The amplitude of the startle response. The difference in startle amplitude in the presence versus absence of the light is the measure of potentiated startle.
-
Expected Outcome: Anxiolytics like this compound are expected to reduce the fear-potentiated startle response without affecting the baseline startle reflex.[4][5]
Experimental Workflow for In Vivo Studies
Quantitative Data Summary
The anxiolytic-like effects of this compound have been quantified in various studies. The tables below summarize representative data.
Table 1: Efficacy of this compound in Rodent Anxiety Models
| Model | Species | Dose Range (mg/kg, i.p.) | Key Finding | Reference |
| Elevated Plus-Maze | Rat | 0.3 - 3.2 | Increased open arm exploration | [4][5] |
| Fear-Potentiated Startle | Rat | 0.3 - 3.2 | Decreased fear-potentiated responses | [4][5] |
| Geller-Seifter Conflict | Rat | 0.3 - 3.2 | Increased rates of punished responding | [5] |
| Geller-Seifter Conflict | Mouse | 3 | Increased punished responding (in WT, not ORL-1 KO mice) | [8][9] |
| Vogel Conflict Test | Rat | 0.3 - 3 | Dose-dependent increase in punished responding | [1] |
| Conditioned Lick Suppression | Rat | 3 - 10 | Increased punished responding | [8][9] |
| Isolation-Induced Vocalization | Rat & Guinea Pig Pups | 1 - 3 | Reduced vocalizations | [8][9] |
| Social Approach-Avoidance | Rat | 0.3 - 3 | Anxiolytic-like effects | [1] |
| Novelty-Induced Hypophagia | Mouse | 0.3 - 3 | Anxiolytic-like effects | [1] |
Table 2: Side Effect Profile of this compound
| Effect | Species | Dose Range (mg/kg, i.p.) | Observation | Reference |
| Locomotor Activity | Rat | 10 - 30 | Reduced activity | [8][9] |
| Locomotor Activity | Mouse | 3 - 10 | Reduced activity | [8][9] |
| Motor Performance (Rotarod) | Rat | 10 - 30 | Impaired performance | [8][9] |
| Body Temperature | Rat | 10 - 30 | Reduced temperature | [8][9] |
| Short-term Memory | Rat | Not specified | Impaired | [2] |
Receptor Specificity and Control Experiments
To confirm that the anxiolytic effects of this compound are mediated by the NOP receptor, the following control experiments are crucial.
Protocol:
-
Antagonist Challenge: Pre-treat animals with a selective NOP receptor antagonist, such as J-113397 (e.g., 10 mg/kg), before administering an effective dose of this compound. The antagonist is expected to block the anxiolytic-like effects of this compound.[8][9]
-
Opioid Receptor Antagonism: To rule out effects via classical opioid receptors, pre-treat animals with a non-selective opioid antagonist like naltrexone (B1662487). Studies have shown that naltrexone does not block the effects of this compound, confirming its selectivity for the NOP receptor over mu-opioid receptors.[8][9][10]
-
Knockout (KO) Animal Studies: If available, test the effects of this compound in NOP receptor (ORL-1) knockout mice. The anxiolytic-like effects of this compound should be absent in these animals, while a non-NOP receptor-mediated anxiolytic like diazepam should still be effective.[8][9]
Logical Relationship for Specificity Testing
Conclusion
The protocols and data presented provide a robust framework for investigating the anxiolytic properties of this compound. By employing a combination of behavioral models and rigorous control experiments, researchers can effectively characterize the efficacy and mechanism of this NOP receptor agonist. The consistent anxiolytic-like effects observed across multiple paradigms, coupled with a mechanism of action distinct from current anxiolytics, underscore the therapeutic potential of targeting the NOP receptor system for anxiety disorders. However, careful dose-response studies are essential to separate the anxiolytic effects from potential motor-impairing side effects at higher doses.[9]
References
- 1. Further characterization of the prototypical nociceptin/orphanin FQ peptide receptor agonist this compound in rodent models of conflict anxiety and despair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the nociceptin receptor (ORL-1) agonist, Ro64-6198, in tests of anxiety across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Measuring the Effects of Ro 64-6198 on Short-Term Memory
Introduction
Ro 64-6198 is a potent and selective, non-peptide agonist for the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor.[1][2] This compound is systemically active, penetrates the brain, and serves as a critical pharmacological tool for investigating the physiological roles of the NOP receptor system.[2] The NOP receptor is a G protein-coupled receptor with high homology to classical opioid receptors, and its activation by agonists like this compound has been shown to modulate various central nervous system functions, including anxiety, pain, and memory.[2][3] Notably, preclinical studies have demonstrated that this compound impairs short-term memory, making it a valuable compound for studying the molecular mechanisms underlying memory formation and for evaluating potential cognitive side effects of NOP receptor-targeted therapeutics.[1][4]
The memory-impairing effects of this compound are believed to be mediated through its interaction with the glutamatergic system, but not the cholinergic system.[5] This suggests a modulatory role of the N/OFQ system on hippocampal and cortical circuits essential for cognitive processes.[4] These application notes provide detailed protocols for assessing the impact of this compound on short-term memory in rodent models.
Mechanism of Action: NOP Receptor Signaling
This compound acts as an agonist at the NOP receptor, which is coupled to inhibitory G proteins (Gi/o).[3] Upon binding, the receptor-ligand complex initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Additionally, NOP receptor activation modulates ion channel activity, generally causing the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This combination of effects leads to neuronal hyperpolarization and reduced neurotransmitter release, ultimately suppressing neuronal excitability in brain regions associated with memory, such as the hippocampus.[3][4]
Data Presentation: Summary of this compound Effects on Memory
The following tables summarize quantitative data from key preclinical studies investigating the effects of this compound on short-term and recognition memory.
Table 1: Effects of this compound in Rodent Memory Tasks
| Animal Model | Memory Task | Dose (this compound) | Route | Key Finding | Citation |
| Lister Hooded Rats | Delayed Matching/Non-Matching to Position | 6 mg/kg | i.p. | Produced delay-dependent impairments, consistent with a short-term memory deficit. | [4] |
| C57BL/6J Mice | Morris Water Maze | 0.3 - 1 mg/kg | i.p. | Impaired acquisition of spatial learning. | [4] |
| Mice | Object Recognition Task | 0.3 and 1 mg/kg | i.p. | Disrupted formation of long-term (24h delay) recognition memory. | [5] |
| Rats | Passive Avoidance | 3.2 mg/kg | i.p. | Produced a non-significant increase in retention deficit. | [7] |
Table 2: Drug Interaction Studies in the Object Recognition Task (Mice)
| Drug 1 (Dose) | Drug 2 (Dose) | Outcome on Recognition Memory | Conclusion | Citation |
| This compound (0.3 mg/kg, silent dose) | MK-801 (0.01 mg/kg, silent dose) | Clear-cut memory impairment | Synergistic effect suggests interaction between NOP and glutamatergic (NMDA) systems. | [5] |
| This compound (0.3 mg/kg) | Mecamylamine (0.03 & 0.1 mg/kg) | No effect | Suggests NOP receptor modulation of memory does not involve nicotinic cholinergic receptors. | [5] |
| This compound (0.3 mg/kg) | Scopolamine (0.1 mg/kg) | No effect | Suggests NOP receptor modulation of memory does not involve muscarinic cholinergic receptors. | [5] |
Experimental Protocols
Detailed methodologies for assessing the effects of this compound on short-term memory are provided below. These protocols are based on established behavioral paradigms used in published research.[4][5][8]
Protocol 1: Novel Object Recognition (NOR) Task
Objective: To assess the effects of this compound on recognition memory. The task is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.
Materials:
-
Open-field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal blocks) for the familiarization phase.
-
A third, distinct object for the test phase (novel object).
-
Video recording and tracking software.
-
This compound solution.
-
Vehicle solution (e.g., saline, DMSO in saline).
-
Syringes and needles for injection (i.p.).
Experimental Workflow:
Procedure:
-
Habituation (Day 1): Place each mouse individually into the empty open-field arena for 10-20 minutes to allow for acclimation to the environment.
-
Drug Administration (Day 2): Administer this compound (e.g., 0.3 or 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the familiarization phase.
-
Familiarization Phase (T1): Place the mouse in the arena containing two identical objects (A+A). Allow the mouse to explore freely for 5-10 minutes. Record the session.
-
Retention Interval: Return the mouse to its home cage. The delay can be short (e.g., 1 hour) to test short-term memory or long (e.g., 24 hours) to test long-term memory.[5]
-
Test Phase (T2): Place the mouse back into the arena, which now contains one of the familiar objects (A) and one novel object (B). Record the session for 5 minutes.
-
Cleaning: Thoroughly clean the arena and objects with 70% ethanol (B145695) between trials to eliminate olfactory cues.
Data Collection and Analysis:
-
Measure the time the mouse spends actively exploring each object (sniffing or touching with nose/paws).
-
Calculate a Discrimination Index (DI) = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).
-
A DI close to zero or negative indicates a memory deficit, as the mouse does not show a preference for the novel object.
-
Compare the DI between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: Delayed Non-Matching to Position (DNMTP) Task
Objective: To assess spatial working (short-term) memory in an operant chamber. This task requires the animal to remember the location of a previously presented stimulus and respond to a new location to receive a reward.
Materials:
-
Standard operant conditioning chamber with two retractable levers and a food/liquid reward dispenser.
-
Control software for programming the task.
-
This compound solution and vehicle.
Procedure:
-
Pre-training: Train the rats to press a lever for a food reward.
-
Task Training:
-
Sample Phase: A trial begins with the presentation of a single lever (e.g., left). The rat must press this lever. Upon a correct press, the lever retracts, and a reward may be delivered.
-
Delay Phase: A variable delay period is introduced (e.g., 1, 5, 10, 20 seconds).
-
Choice Phase: Both the left and right levers are presented. The rat must press the "non-matching" lever (the one that was not presented in the sample phase) to receive a reward. An incorrect press results in a timeout period.
-
The position of the sample lever is randomized across trials.
-
-
Drug Testing: Once the animals have reached a stable performance baseline (e.g., >80% accuracy), drug testing can begin.
-
Administration: Administer this compound (e.g., 6 mg/kg, i.p.) or vehicle a set time before the behavioral session.[4]
-
Testing Session: Run the DNMTP task as in training.
Data Collection and Analysis:
-
Primary measure: Percent accuracy on choice trials.
-
Secondary measures: Response latencies, number of omissions.
-
Analyze the data by delay interval. A drug-induced impairment in short-term memory is indicated by a decrease in accuracy that is more pronounced at longer delay intervals.[4]
-
Use a repeated-measures ANOVA to compare the performance of the drug-treated group versus the vehicle group across the different delay intervals.
References
- 1. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A combined pharmacological and genetic approach to investigate the role of orphanin FQ in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The nociceptin orphanin FQ peptide receptor agonist, Ro64-6198, impairs recognition memory formation through interaction with glutamatergic but not cholinergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ro 64-6198 in the Study of Stress-Induced Anorexia
Introduction
Ro 64-6198, chemical name (1S,3aS)-8-(2,3,3,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a potent and selective, non-peptidic agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1).[1][2] It demonstrates high brain penetration and over 100-fold selectivity for the NOP receptor compared to classical opioid receptors (mu, delta, and kappa).[2][3] These properties make this compound a valuable pharmacological tool for investigating the role of the N/OFQ system in various physiological and pathological processes, including stress, anxiety, pain, and addiction.[3][4] Notably, it has proven particularly useful for studying the mechanisms of stress-induced anorexia.[1][2]
Mechanism of Action
Stress is a well-established cause of hypophagia, or reduced food intake. This response is primarily mediated by the release of corticotropin-releasing factor (CRF) in the brain.[5][6] CRF, acting on its receptors, orchestrates the neuroendocrine and behavioral responses to stress, including the suppression of appetite.[6][7]
The N/OFQ system acts as a functional antagonist to the CRF system in the context of feeding behavior.[8][9] this compound exerts its anti-anorectic effects by activating NOP receptors. This activation counteracts the anorectic signals initiated by CRF.[1][7] Studies suggest that the bed nucleus of the stria terminalis (BNST) is a critical neuroanatomical site for this functional antagonism, where N/OFQ and this compound can reverse the hypophagic effects of locally administered CRF.[7][10] The anti-anorectic effect of this compound is specific to stress- and CRF-mediated pathways, as it does not alter the anorexia induced by agents like E. coli lipopolysaccharide (LPS).[1][8]
Data Presentation
Table 1: Efficacy of this compound in Rodent Models of Stress-Induced Anorexia
| Model | Species | Route of Administration | This compound Dose (mg/kg) | Inducing Agent | Key Finding | Reference |
| Restraint Stress | Rat | Intraperitoneal (IP) | 0.3, 1.0, 2.5 | 60 min physical restraint | Significantly reversed the hypophagic effect at all doses tested. | [1] |
| CRF-Induced Anorexia | Rat | Intraperitoneal (IP) | 0.3, 1.0, 2.5 | ICV CRF (200 ng/rat) | Significantly reversed CRF-induced hypophagia at all doses. | [1] |
| Freely Feeding | Rat | Intraperitoneal (IP) | 0.3, 1.0 | None | No significant change in food intake. | [1] |
| Freely Feeding | Rat | Intraperitoneal (IP) | 2.5 | None | Significantly increased food intake (hyperphagic effect). | [1] |
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Notes | Reference |
| Receptor Target | Nociceptin/Orphanin FQ (NOP, ORL-1) | G protein-coupled receptor | [3] |
| Action | Agonist | Potent, selective, non-peptide | [11] |
| EC₅₀ | 25.6 nM | In vitro measure of potency | [11] |
| Selectivity | >100-fold for NOP over classic opioid receptors | High selectivity minimizes off-target effects | [2][3] |
| Bioavailability | Systemically active, high brain penetration | Suitable for systemic administration in preclinical studies | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethylsulfoxide (DMSO)
-
Tween-80 (Polysorbate 80)
-
Sterile Water for Injection or 0.9% Saline
-
Sterile vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Prepare the vehicle solution. For a common vehicle, mix 10% DMSO, 10% Tween-80, and 80% sterile water/saline by volume.[12]
-
Example: For 10 mL of vehicle, mix 1 mL DMSO, 1 mL Tween-80, and 8 mL sterile water.
-
-
Weigh the this compound powder and place it in a sterile vial.
-
Add the DMSO component of the vehicle first to the powder and vortex or sonicate until fully dissolved.
-
Add the Tween-80 component and vortex to mix thoroughly.
-
Finally, add the sterile water/saline component incrementally while vortexing to prevent precipitation.[13]
-
The final solution should be clear. It is recommended to prepare this working solution fresh on the day of the experiment.[11][13]
Protocol 2: Restraint Stress Model for Inducing Anorexia in Rats
Objective: To assess the ability of this compound to reverse anorexia induced by physical restraint stress.
Materials:
-
Adult male Wistar rats (200-250g)
-
This compound solution (prepared as in Protocol 1)
-
Vehicle solution
-
Cylindrical Plexiglas restraint tubes
-
Standard rat chow, pre-weighed
-
Animal balance
Procedure:
-
House rats individually and allow them to acclimate for at least one week before the experiment.
-
Food deprive the rats for 20 hours prior to the experiment, with water available ad libitum.[1]
-
On the day of the experiment, weigh each rat.
-
Administer this compound (e.g., 0.3, 1.0, or 2.5 mg/kg) or vehicle via intraperitoneal (IP) injection.[1]
-
Ten minutes after the injection, place the rats in the cylindrical Plexiglas restraint tubes for 60 minutes.[1]
-
After the 60-minute restraint period, return the rats to their home cages.
-
Immediately provide a pre-weighed amount of standard chow.
-
Measure food intake at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.
-
Analyze the data to compare food consumption between vehicle-treated and this compound-treated groups.
Protocol 3: CRF-Induced Anorexia Model in Rats
Objective: To determine if this compound can block the anorectic effects of centrally administered Corticotropin-Releasing Factor (CRF).
Materials:
-
Adult male Wistar rats with pre-implanted intracerebroventricular (ICV) cannulae
-
This compound solution (prepared as in Protocol 1)
-
CRF solution (dissolved in sterile saline, e.g., 200 ng/5 µL)
-
Vehicle solutions for both IP and ICV injections
-
Standard rat chow, pre-weighed
-
Animal balance
-
ICV injection apparatus (microsyringe, tubing)
Procedure:
-
Surgically implant ICV cannulae targeting a lateral ventricle and allow rats to recover for at least one week. Verify cannula placement post-experiment.
-
Food deprive the rats for 20 hours prior to the experiment, with water available ad libitum.[1]
-
Weigh each rat.
-
Administer this compound (e.g., 0.3, 1.0, or 2.5 mg/kg) or vehicle via IP injection.[1]
-
Ten minutes after the IP injection, administer CRF (e.g., 200 ng/rat) or saline vehicle via the ICV cannula over a 1-minute period.[1]
-
Return the rat to its home cage. Twenty minutes after the ICV injection, provide a pre-weighed amount of standard chow.[1]
-
Measure food intake at specific time points (e.g., 1, 2, and 4 hours).
-
Compare food intake across the different treatment groups (e.g., Vehicle-Saline, Vehicle-CRF, this compound-CRF).
Mandatory Visualizations
Caption: Signaling pathway of stress, CRF, and this compound in anorexia.
Caption: Experimental workflow for the restraint stress anorexia model.
Caption: Experimental workflow for the CRF-induced anorexia model.
References
- 1. Reversal of stress- and CRF-induced anorexia in rats by the synthetic nociceptin/orphanin FQ receptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 3. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nociceptin/orphanin FQ inhibits stress- and CRF-induced anorexia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anorexia Nervosa: A Unified Neurological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Nociceptin/orphanin FQ acts as a functional antagonist of corticotropin-releasing factor to inhibit its anorectic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nociceptin/Orphanin FQ Receptor (NOP) as a Target for Drug Abuse Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. frontiersin.org [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Ro 64-6198 Oral Bioavailability Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering poor oral bioavailability with the selective nociceptin (B549756) receptor (NOP) agonist, Ro 64-6198. The content is designed to guide experimental design and strategy development to overcome common formulation and metabolic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of this compound?
A1: The primary reason for the poor oral bioavailability of this compound, which is reported to be approximately 4%, is extensive first-pass metabolism.[1][2] This means that after oral administration, a significant portion of the drug is metabolized, primarily in the liver and/or the gut wall, before it can reach systemic circulation and its target receptors.
Q2: What are the initial steps to confirm the cause of poor oral bioavailability for a new batch of this compound?
A2: To confirm the cause of poor oral bioavailability, a systematic approach is recommended. This involves characterizing the physicochemical properties of your compound and evaluating its metabolic stability. Key initial experiments include aqueous solubility determination, in vitro permeability assays (e.g., Caco-2), and metabolic stability assessment in liver microsomes or hepatocytes.
Q3: Are there any known formulation strategies that have been successfully applied to this compound?
A3: Currently, there is no publicly available literature detailing specific formulation strategies that have been successfully applied to this compound to improve its oral bioavailability. However, general strategies for drugs with high first-pass metabolism are applicable and should be investigated. These include particle size reduction, lipid-based formulations, and the development of prodrugs.
Q4: What in vitro models can be used to predict the oral absorption of this compound?
A4: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[3][4][5][6][7] This assay can help determine the passive permeability of this compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp). Additionally, in vitro metabolic stability assays using liver microsomes or hepatocytes can provide an indication of the extent of first-pass metabolism.[8]
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Animal Studies
Symptoms:
-
Low plasma concentrations of this compound after oral administration.
-
High inter-individual variability in plasma exposure.
Possible Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral exposure.
Data Interpretation:
To systematically address this issue, generate the following data and compare it to the benchmarks in the table below.
| Parameter | Experimental Assay | Poor Result | Acceptable Result | Implication of Poor Result |
| Aqueous Solubility | Thermodynamic Solubility | < 10 µg/mL | > 50 µg/mL | Dissolution rate-limited absorption. |
| Permeability | Caco-2 Permeability (Papp A→B) | < 1 x 10⁻⁶ cm/s | > 5 x 10⁻⁶ cm/s | Poor absorption across the intestinal wall. |
| Efflux Ratio | Caco-2 Permeability (Papp B→A / Papp A→B) | > 2 | < 2 | Substrate for efflux transporters (e.g., P-gp). |
| Metabolic Stability | Liver Microsome Intrinsic Clearance | > 100 µL/min/mg | < 20 µL/min/mg | High first-pass metabolism. |
Issue 2: Inconsistent Results with Formulation Prototypes
Symptoms:
-
Lack of significant improvement in oral bioavailability despite testing various formulations.
-
Poor correlation between in vitro dissolution and in vivo performance.
Possible Causes & Troubleshooting Workflow:
Caption: Troubleshooting inconsistent formulation results.
Experimental Protocols
Protocol 1: Aqueous Thermodynamic Solubility Determination
Objective: To determine the equilibrium solubility of this compound in aqueous buffer.
Methodology:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Add an excess amount of this compound powder to a known volume of the PBS in a glass vial.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Perform the experiment in triplicate to ensure reproducibility.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.
-
Prepare a dosing solution of this compound in the transport buffer.
-
For apical to basolateral (A→B) permeability, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.
-
For basolateral to apical (B→A) permeability, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Quantify the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).
Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of this compound by liver enzymes.
Methodology:
-
Prepare an incubation mixture containing human liver microsomes, this compound, and phosphate (B84403) buffer (pH 7.4) in a microcentrifuge tube.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
Signaling Pathway and Mechanism of Action
This compound is a selective agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), a G protein-coupled receptor (GPCR).
Caption: Simplified signaling pathway of this compound.
Activation of the NOP receptor by this compound leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channels (inhibition of Ca²⁺ channels and activation of K⁺ channels), and ultimately a reduction in neuronal excitability. This mechanism underlies its potential therapeutic effects.
References
- 1. Novel Mixed NOP/Opioid Receptor Peptide Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [bjpharm.org.uk]
- 6. labinsights.nl [labinsights.nl]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. sciencescholar.us [sciencescholar.us]
Navigating the Challenges of Ro 64-6198: A Technical Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to effectively utilize Ro 64-6198 in preclinical research. While a potent and selective NOP receptor agonist, its progression to clinical use has been hampered by specific limitations. This resource aims to help researchers overcome these challenges in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1] It exhibits high affinity for the NOP receptor, with over 100-fold selectivity against classical opioid receptors (mu, delta, and kappa).[1][2][3] Its mechanism of action involves binding to and activating the NOP receptor, a G protein-coupled receptor (GPCR), which leads to the inhibition of adenylyl cyclase and modulation of various intracellular signaling pathways.
Q2: What are the main reasons for the limited clinical use of this compound?
The primary obstacles to the clinical application of this compound are its poor oral bioavailability and a challenging side-effect profile at higher doses.[4][5][6] Studies in rats and monkeys have shown oral bioavailability to be less than 5% and 1%, respectively.[6] At doses exceeding the therapeutic window for anxiolytic effects, this compound can cause sedation, hypothermia, and impaired motor coordination.[5][7]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[8][9] For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[10] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: I'm observing precipitation of this compound in my aqueous assay buffer. How can I prevent this?
Due to its poor aqueous solubility, this compound can precipitate when diluted from a DMSO stock into aqueous buffers. To mitigate this:
-
Use a co-solvent: Prepare intermediate dilutions in a co-solvent like ethanol (B145695) before the final dilution in the aqueous buffer.
-
Incorporate a surfactant: The inclusion of a small amount of a non-ionic surfactant, such as Tween 80 (e.g., 0.1-0.5%), in the final assay buffer can help maintain solubility.
-
Sonication: Briefly sonicating the final solution can help to dissolve any initial precipitates.
-
Fresh Preparation: Prepare working solutions fresh for each experiment and use them promptly.
Q5: My in vivo results are inconsistent. What could be the cause?
Inconsistent in vivo results with this compound can stem from several factors:
-
Formulation and Administration: Due to its poor bioavailability, the formulation and route of administration are critical. For intraperitoneal (i.p.) injections, ensure the compound is fully dissolved and consider using a vehicle containing solubilizing agents like Tween 80 or hydroxypropyl cellulose.
-
Dose-Response Relationship: this compound has a narrow therapeutic window. A small change in dose can lead to significant differences in behavioral outcomes, including sedation and motor impairment, which can confound the interpretation of results.[7]
-
Species and Strain Differences: The pharmacological effects of this compound can vary between different animal species and even strains.[7] It is crucial to establish a clear dose-response curve in the specific animal model being used.
Troubleshooting Guides
In Vitro Assays (e.g., cAMP, GTPγS)
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no signal | Compound Precipitation: this compound has precipitated out of the assay buffer. | See FAQ Q4 for solubilization strategies. |
| Inactive Compound: Improper storage or handling has led to degradation. | Use a fresh aliquot of this compound. Confirm the activity of a new batch with a standard assay. | |
| Low Receptor Expression: The cell line used has insufficient NOP receptor expression. | Use a cell line known to express functional NOP receptors or a stably transfected cell line. | |
| High background signal | Constitutive Receptor Activity: The cell line exhibits high basal NOP receptor signaling. | Consider using an inverse agonist to reduce basal activity. Ensure the receptor is not overexpressed to a level that causes constitutive activation. |
| Assay Interference: Components in the assay buffer or the compound itself are interfering with the detection method. | Run appropriate vehicle and no-cell controls to identify the source of interference. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in behavioral responses | Inconsistent Dosing: Inaccurate preparation of dosing solutions or injection technique. | Ensure accurate and consistent preparation of dosing solutions. Standardize the injection procedure. |
| Animal Stress: Handling and injection stress can influence behavioral outcomes. | Acclimatize animals to handling and injection procedures before the experiment. | |
| Unexpected sedative or motor-impairing effects | Dose is too high: The administered dose is outside the therapeutic window for the desired effect. | Perform a thorough dose-response study to identify the optimal dose that elicits the desired effect without significant side effects. |
| Metabolic Differences: Individual animal differences in metabolism can lead to varying plasma concentrations. | Increase the number of animals per group to account for individual variability. |
Data Presentation
Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Bioavailability | Reference |
| Rat | Oral | < 5% | [6] |
| Cynomolgus Monkey | Oral | < 1% | [6] |
In Vitro Potency of this compound at the NOP Receptor
| Assay | Cell Line/Tissue | Potency (EC50/IC50/Ki) | Reference |
| [3H]N/OFQ Binding | Human NOP Receptor | Ki = 0.389 nM | [2][8] |
| GTPγS Binding | Human NOP Receptor | EC50 = 38.9 nM | [2][8] |
| cAMP Inhibition | Human NOP Receptor | IC50 = 32.4 nM | [2][8] |
Experimental Protocols
Protocol 1: GTPγS Binding Assay
This protocol is a generalized procedure for measuring the activation of G proteins by this compound at the NOP receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human NOP receptor.
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 10 mM MgCl2, and 100 mM NaCl, pH 7.4.
-
Reaction Mixture: In a microplate, combine the cell membranes, [35S]GTPγS (e.g., 50 pM), GDP (e.g., 10 µM), and varying concentrations of this compound.
-
Incubation: Incubate the plate at 25-30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS as a function of this compound concentration to determine the EC50 value.
Protocol 2: cAMP Inhibition Assay
This protocol outlines a general method for assessing the inhibition of adenylyl cyclase by this compound.
-
Cell Culture: Plate cells expressing the NOP receptor in a suitable multi-well plate and grow to confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the cells, followed by a fixed concentration of forskolin (B1673556) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
NOP Receptor Signaling Pathway
Caption: Simplified NOP receptor signaling cascade upon activation by this compound.
Experimental Workflow for In Vivo Behavioral Studies
Caption: A generalized workflow for conducting in vivo behavioral experiments with this compound.
References
- 1. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. ovid.com [ovid.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
interpreting Ro 64-6198 partial versus full agonist activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting the partial versus full agonist activity of Ro 64-6198, a selective nociceptin (B549756)/orphanin FQ (N/OFQ) receptor (NOP, or ORL-1) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide agonist for the nociceptin receptor (NOP), also known as the opiate receptor like-1 (ORL-1).[1][2] It exhibits high affinity for the NOP receptor with over 100-fold selectivity compared to classical opioid receptors (mu, delta, and kappa).[1][2][3][4][5] Its primary mechanism of action involves binding to and activating NOP receptors, which are G protein-coupled receptors (GPCRs). This activation engages the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, modulation of voltage-gated calcium channels (VGCC), and activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[6]
Q2: Is this compound a full or partial agonist?
The classification of this compound as a full or partial agonist is dependent on the specific experimental assay being used.[2] In certain functional assays, such as GTPγS binding and inhibition of forskolin-stimulated cAMP accumulation in specific cell lines, this compound has been reported to act as a full agonist, with efficacy comparable to the endogenous ligand N/OFQ.[3][7][8] However, in other contexts and isolated tissue preparations, it can exhibit partial agonist activity.[2][9][10]
Q3: Why do I observe different levels of agonist activity for this compound in my experiments?
Variability in the observed agonist activity of this compound can be attributed to several factors:
-
Receptor Reserve: The density of NOP receptors in the experimental system can significantly influence the apparent efficacy of an agonist. In systems with high receptor expression, a partial agonist can produce a maximal response, appearing as a full agonist.
-
Tissue-Specific Differences: The coupling efficiency of NOP receptors to downstream signaling pathways can vary between different tissues and cell types, leading to altered agonist responses.[9]
-
Assay-Dependent Efficacy: The specific signaling pathway being measured (e.g., G protein activation, second messenger modulation, ion channel activity) can reveal different aspects of agonist function, resulting in varied Emax values.[2]
Troubleshooting Guide
Issue 1: Inconsistent EC50 or Emax values for this compound in my functional assays.
-
Possible Cause 1: Variation in Cell Culture Conditions.
-
Troubleshooting Step: Ensure consistent cell passage number, confluency, and serum batches for all experiments. Changes in these parameters can alter receptor expression levels and signaling components.
-
-
Possible Cause 2: Assay Buffer Composition.
-
Troubleshooting Step: Standardize all buffer components, including ion concentrations and the presence of any detergents or carrier proteins (e.g., BSA), as these can affect ligand binding and receptor function.
-
-
Possible Cause 3: Ligand Stability and Storage.
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the manufacturer.
-
Issue 2: this compound shows lower than expected efficacy compared to the endogenous ligand N/OFQ.
-
Possible Cause 1: The experimental system has a low receptor reserve.
-
Troubleshooting Step: If possible, use a cell line with a higher and more stable expression of the NOP receptor. Characterize the receptor density in your system using radioligand binding assays. The behavior of partial agonists is highly dependent on receptor expression levels.[11]
-
-
Possible Cause 2: Desensitization of the NOP receptor.
-
Troubleshooting Step: this compound has been shown to cause rapid desensitization of the NOP receptor.[12] Consider reducing the incubation time with the agonist or performing time-course experiments to capture the maximal response before significant desensitization occurs.
-
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound across various in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Preparation | Radioligand | Ki (nM) | Reference |
| NOP (ORL-1) | Human recombinant | [³H]OFQ/N | 0.3 | [3] |
| NOP (ORL-1) | Human recombinant | [³H]nociceptin | 0.389 | [5] |
| NOP (ORL-1) | Guinea Pig Brain | [³H]nociceptin | 0.3 | [4] |
| Mu Opioid (MOP) | Human recombinant | - | 36 | [4] |
| Kappa Opioid (KOP) | Human recombinant | - | 214 | [4] |
| Delta Opioid (DOP) | Human recombinant | - | 3,787 | [4] |
Table 2: Functional Activity of this compound
| Assay | Cell Line/Tissue | Parameter | Value | Reference |
| GTPγS Binding | CHO-hNOP | pEC50 | 7.41 | [3] |
| GTPγS Binding | CHO-hNOP | EC50 (nM) | 25.6 | [12] |
| cAMP Inhibition | CHO-hORL1 | pEC50 | 9.49 | [3] |
| cAMP Inhibition | HEK-hORL1 | EC50 (nM) | 0.26 | [8] |
| β-arrestin2 Recruitment | - | EC50 (µM) | 1.20 | [12] |
| β-arrestin3 Recruitment | - | EC50 (µM) | 0.912 | [12] |
| Mouse Vas Deferens | - | pEC50 | Similar to N/OFQ | [9] |
| Rat Vas Deferens | - | pEC50 | Similar to N/OFQ | [9] |
| Guinea Pig Ileum | - | Potency | 100-fold less than N/OFQ | [9] |
Experimental Protocols
1. Radioligand Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human NOP receptor.
-
[³H]Nociceptin (radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Increasing concentrations of unlabeled this compound.
-
Non-specific binding control (e.g., high concentration of unlabeled N/OFQ).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and fluid.
-
-
Methodology:
-
Incubate cell membranes with a fixed concentration of [³H]Nociceptin and varying concentrations of this compound in the binding buffer.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. GTPγS Functional Assay
-
Objective: To measure the ability of this compound to stimulate G protein activation.
-
Materials:
-
Cell membranes from cells expressing the NOP receptor.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing GDP (e.g., 10 µM).
-
Increasing concentrations of this compound.
-
Basal and non-specific binding controls.
-
-
Methodology:
-
Pre-incubate cell membranes with the assay buffer containing GDP.
-
Add varying concentrations of this compound followed by the addition of [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for G protein activation and binding of [³⁵S]GTPγS.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the log concentration of this compound to determine the EC50 and Emax values.
-
3. cAMP Accumulation Inhibition Assay
-
Objective: To assess the functional consequence of Gi/o protein activation by measuring the inhibition of adenylyl cyclase activity.
-
Materials:
-
Whole cells expressing the NOP receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Increasing concentrations of this compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Methodology:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specific time (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound to determine the IC50 (functionally equivalent to EC50 in this context) and Emax values.
-
Visualizations
Caption: NOP Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for Characterizing this compound Agonist Activity.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. karger.com [karger.com]
- 5. This compound = 98 HPLC 280783-56-4 [sigmaaldrich.com]
- 6. Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications [mdpi.com]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound in nociceptin/orphanin FQ-sensitive isolated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unife.it [iris.unife.it]
- 11. Partial agonist behaviour depends upon the level of nociceptin/orphanin FQ receptor expression: studies using the ecdysone-inducible mammalian expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
potential off-target effects of Ro 64-6198
This technical support center provides troubleshooting guides and frequently asked questions regarding the potential off-target effects of Ro 64-6198, a potent and selective Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP, or ORL-1) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1] It is a potent, non-peptide agonist for this receptor.[2][3]
Q2: How selective is this compound for the NOP receptor over classical opioid receptors?
A2: this compound is highly selective for the NOP receptor. It exhibits at least 100-fold greater selectivity for the NOP receptor compared to the classical mu (μ), kappa (κ), and delta (δ) opioid receptors.[1][2][3][4] Some functional assays have demonstrated over 900-fold functional selectivity at NOP relative to mu-opioid (MOP) receptors.[5][6]
Q3: What are the known off-target binding sites for this compound?
A3: The primary off-target interactions are with the classical opioid receptors (mu, kappa, and delta), though with significantly lower affinity.[4][5][6] In a broad screening panel against 48 other receptors and ion channels, this compound showed no significant affinity (IC50 > 1 µM), suggesting its off-target profile is largely confined to the opioid receptor family.[4]
Q4: What are the potential functional consequences of NOP receptor activation by this compound?
A4: On-target activation of the NOP receptor by this compound has been shown to produce several effects in preclinical studies, including anxiolysis, analgesia (notably in primates), and antitussive effects.[1][3][6] Unlike classical opioid agonists, it does not typically cause respiratory depression or have significant reinforcing (addictive) properties.[1][7][8][9]
Q5: Does this compound induce NOP receptor desensitization?
A5: Yes, in vitro studies have shown that treatment with this compound can lead to rapid functional desensitization of the NOP receptor.[3] This process involves the recruitment of both arrestin-2 and arrestin-3 to the NOP receptor in a concentration-dependent manner.[3][10] This is an important consideration for the design of chronic dosing or prolonged exposure experiments.
Troubleshooting Guide
Issue 1: Unexpected sedative effects or motor impairment observed in an experiment.
-
Possible Cause: While highly selective, this compound can cause sedation, hypothermia, and impaired motor coordination at higher doses.[11][12] These are generally considered on-target effects resulting from robust NOP receptor activation, not off-target binding.[11][13]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the therapeutic window for your desired effect (e.g., anxiolysis) versus sedative effects in your specific model. Anxiolytic-like effects are often seen at doses 3 to 10 times lower than those causing motor impairment.[11]
-
Use an Antagonist Control: To confirm the effect is NOP-mediated, pre-treat with a selective NOP receptor antagonist, such as J-113397. If the antagonist blocks the sedative effects, it confirms they are on-target.[7][11]
-
Issue 2: The effect of this compound diminishes with repeated administration.
-
Possible Cause: This is likely due to on-target NOP receptor desensitization and internalization following prolonged agonist exposure.[3]
-
Troubleshooting Steps:
-
Review Dosing Regimen: In vivo studies have shown a lack of tolerance to the anxiolytic effects with chronic dosing, but this may be model-dependent. For in vitro experiments, consider the duration of exposure.
-
Incorporate Washout Periods: If your experimental design allows, include washout periods to permit receptor re-sensitization.
-
Measure Downstream Signaling: Assess downstream markers of NOP activation beyond immediate functional readouts to understand the signaling dynamics over time.
-
Issue 3: Observing effects that mimic classical opioid activity.
-
Possible Cause: At very high concentrations, this compound may engage classical opioid receptors due to its low-affinity binding. This is unlikely at typical experimental doses but should be considered if using supra-pharmacological concentrations.
-
Troubleshooting Steps:
-
Confirm Compound Concentration: Verify the final concentration of this compound in your assay.
-
Use a Classical Opioid Antagonist: To rule out off-target effects at classical opioid receptors, co-administer a broad-spectrum opioid antagonist like naltrexone (B1662487). Studies have shown that naltrexone does not block the NOP-mediated effects of this compound.[6][7][11]
-
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of this compound
This table summarizes the binding affinity of this compound for the NOP receptor and its primary off-targets, the classical opioid receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Binding Affinity (Ki) - Study 1[4] | Binding Affinity (Ki) - Study 2[5][6] | Selectivity Fold (vs. NOP) - Study 1 | Selectivity Fold (vs. NOP) - Study 2 |
| NOP (ORL-1) | 0.389 nM | 0.3 nM | - | - |
| Mu (μ / MOP) | 46.8 nM | 36 nM | ~120x | 120x |
| Kappa (κ / KOP) | 89.1 nM | 214 nM | ~229x | ~713x |
| Delta (δ / DOP) | 1,380 nM | 3,787 nM | ~3547x | ~12,623x |
Experimental Protocols
1. Competitive Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
-
Methodology:
-
Membrane Preparation: Use cell membranes from cell lines stably expressing the human receptor of interest (e.g., NOP, MOP, KOP, or DOP).
-
Incubation: Incubate the cell membranes with a known concentration of a suitable radioligand specific for the target receptor.
-
Competition: Add increasing concentrations of unlabeled this compound to the incubation mixture.
-
Separation: Separate bound from unbound radioligand via rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate the IC50 value (concentration of this compound that displaces 50% of the radioligand) from the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay (Functional Assay)
-
Objective: To measure the functional activation of G-proteins following receptor agonism by this compound.
-
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the receptor of interest.
-
Incubation: Incubate the membranes in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Reaction: Agonist binding to the GPCR promotes the exchange of bound GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination & Separation: Stop the reaction with ice-cold buffer and rapidly filter the mixture to separate the membranes (with bound [³⁵S]GTPγS) from the solution.
-
Detection: Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Analysis: Plot the specific binding against the concentration of this compound to determine the EC50 and Emax values, indicating potency and efficacy.[4][6]
-
Visualizations
Caption: On-target signaling pathway of this compound at the NOP receptor.
Caption: Troubleshooting logic for investigating unexpected experimental effects.
Caption: Experimental workflow for confirming NOP-mediated effects of this compound.
References
- 1. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. karger.com [karger.com]
- 6. Antitussive profile of the NOP agonist Ro-64-6198 in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Behavioral Effects of a Synthetic Agonist Selective for Nociceptin/Orphanin FQ Peptide Receptors in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. iris.unife.it [iris.unife.it]
Technical Support Center: Ro 64-6198 and NOP Receptor Desensitization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the non-peptide NOP receptor agonist, Ro 64-6198, in studies of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor desensitization.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments investigating this compound-mediated NOP receptor desensitization.
| Issue / Observation | Potential Cause | Recommended Action |
| No or low response to this compound in functional assays (e.g., cAMP inhibition, Ca2+ mobilization). | 1. Inactive Compound: this compound degradation. 2. Low Receptor Expression: Insufficient NOP receptor density in the cell model. 3. Incorrect Assay Conditions: Suboptimal buffer, temperature, or incubation time. | 1. Compound Verification: Confirm the integrity and concentration of your this compound stock solution. 2. Cell Line Validation: Verify NOP receptor expression levels via radioligand binding or Western blot. Consider using a cell line with higher or endogenous NOP expression. 3. Assay Optimization: Review and optimize assay parameters. Ensure compatibility of reagents and conditions with NOP receptor signaling. |
| High basal signaling in the absence of this compound. | 1. Constitutive Receptor Activity: Some cell systems may exhibit ligand-independent NOP receptor signaling. 2. Serum/Media Components: Factors in the cell culture medium may activate the NOP receptor. | 1. Use of Inverse Agonists: Include a known NOP receptor inverse agonist as a control to determine the level of constitutive activity. 2. Serum Starvation: Prior to the experiment, incubate cells in serum-free medium for a defined period. |
| Discrepancy between binding affinity (Ki) and functional potency (EC50) of this compound. | 1. Receptor Reserve: The presence of spare receptors can lead to a leftward shift in the dose-response curve for a full agonist. 2. Assay-Dependent Efficacy: this compound can act as a partial to full agonist depending on the specific functional assay being used[1]. | 1. Receptor Inactivation Studies: Perform experiments with a receptor-inactivating agent to determine the extent of receptor reserve. 2. Multiple Functional Assays: Characterize the activity of this compound in multiple downstream signaling pathways (e.g., cAMP, ERK phosphorylation, ion channel modulation) to build a comprehensive pharmacological profile. |
| Rapid loss of this compound-induced signal upon repeated stimulation (tachyphylaxis). | 1. Receptor Desensitization and Internalization: this compound is known to induce rapid desensitization and internalization of the NOP receptor[2][3][4][5][6]. 2. Receptor Downregulation: Prolonged exposure to this compound can lead to a reduction in the total number of NOP receptors[2]. | 1. Time-Course Experiments: Conduct detailed time-course studies to characterize the kinetics of desensitization. 2. Internalization and Downregulation Assays: Quantify receptor internalization (e.g., via microscopy or ELISA) and total receptor number (e.g., via radioligand binding on whole cells vs. membranes) following this compound treatment. |
| Unexpected off-target effects at high concentrations of this compound. | 1. Interaction with other Receptors: Although highly selective, at high concentrations, this compound may interact with classical opioid receptors or other GPCRs[1][7][8]. | 1. Use of Selective Antagonists: Employ selective antagonists for classical opioid receptors (e.g., naloxone) to rule out their involvement. 2. Dose-Response Curves: Generate complete dose-response curves to ensure that the observed effects are occurring within the expected concentration range for NOP receptor activation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced NOP receptor desensitization?
A1: this compound, a non-peptide agonist, induces rapid desensitization of the NOP receptor. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the intracellular domains of the activated receptor[9][10]. This phosphorylation event promotes the recruitment of β-arrestin proteins, which uncouple the receptor from its G protein and facilitate its internalization into endosomes[4][11][12].
Q2: How does this compound-induced desensitization differ from that induced by the endogenous ligand, N/OFQ?
A2: While both this compound and N/OFQ induce NOP receptor desensitization, there are notable differences. This compound has been reported to cause more robust and rapid receptor internalization and downregulation compared to N/OFQ in some cell systems[2]. This suggests that the conformational changes induced in the NOP receptor by the non-peptide agonist may lead to a more efficient engagement of the desensitization machinery.
Q3: What are the key signaling pathways activated by the NOP receptor upon stimulation with this compound?
A3: Upon activation by this compound, the NOP receptor, being primarily coupled to Gαi/o proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[4][11][13]. It also activates several mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38, and JNK[2][9]. Furthermore, NOP receptor activation modulates ion channel activity, typically by activating inwardly rectifying potassium (Kir) channels and inhibiting voltage-gated calcium channels[2][13][14].
Q4: What is the selectivity profile of this compound?
A4: this compound is a highly selective NOP receptor agonist. It exhibits subnanomolar affinity for the NOP receptor and is at least 100 times more selective for the NOP receptor over the classical opioid receptors (mu, delta, and kappa)[1].
Q5: Can NOP receptor desensitization by this compound be reversed?
A5: Following internalization, the NOP receptor can either be recycled back to the cell surface, leading to resensitization, or targeted for lysosomal degradation, resulting in downregulation[4]. Studies have shown that after exposure to N/OFQ, washing the cells can restore receptor sensitivity, suggesting recycling. However, with this compound, a reduction in binding sites is often observed, indicating a component of downregulation[15]. The kinetics of resensitization will depend on the specific cell type and experimental conditions.
Quantitative Data Summary
Table 1: In Vitro Pharmacology of this compound
| Parameter | Receptor | Value | Cell Line/Assay | Reference |
| Ki | Human NOP | 0.3 nM | Radioligand Binding | [7] |
| Human MOP | 36 nM | Radioligand Binding | [7] | |
| Human KOP | 214 nM | Radioligand Binding | [7] | |
| Human DOP | 3,787 nM | Radioligand Binding | [7] | |
| EC50 | Human NOP | 0.26 nM | cAMP Inhibition | [6] |
| Human NOP | 25.6 nM | Not Specified | ||
| pEC50 | Human NOP | 9.49 | cAMP Inhibition | [8] |
| Human NOP | 7.41 | GTPγS Binding | [8] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol provides a general framework for measuring this compound-induced inhibition of adenylyl cyclase.
-
Cell Culture: Plate cells stably or endogenously expressing the NOP receptor in a suitable multi-well plate and grow to 80-90% confluency.
-
Serum Starvation: Prior to the assay, replace the growth medium with serum-free medium and incubate for at least 2 hours.
-
Pre-incubation: Add a phosphodiesterase inhibitor (e.g., IBMX) to the cells and incubate for 20-30 minutes at 37°C.
-
Agonist Treatment: Add varying concentrations of this compound to the wells.
-
Adenylyl Cyclase Stimulation: Immediately add a fixed concentration of forskolin (B1673556) to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: NOP Receptor Internalization Assay (Immunofluorescence)
This protocol outlines a method to visualize this compound-induced NOP receptor internalization.
-
Cell Culture: Grow cells expressing an epitope-tagged NOP receptor (e.g., HA- or FLAG-tagged) on glass coverslips in a multi-well plate.
-
Agonist Treatment: Treat the cells with a saturating concentration of this compound or vehicle for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes and then block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the epitope tag overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a confocal or fluorescence microscope. Receptor internalization will be observed as a shift from plasma membrane localization to intracellular puncta.
Visualizations
Caption: NOP Receptor Signaling Pathway Activated by this compound.
Caption: this compound-induced NOP Receptor Desensitization and Internalization.
Caption: Experimental Workflow for Studying NOP Receptor Desensitization.
References
- 1. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NOP Receptor Agonist this compound Decreases Escalation of Cocaine Self-Administration in Rats Genetically Selected for Alcohol Preference [frontiersin.org]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. NOP Receptor Agonist this compound Decreases Escalation of Cocaine Self-Administration in Rats Genetically Selected for Alcohol Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
Technical Support Center: Ro 64-6198 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for in vivo experiments involving the NOP receptor agonist, Ro 64-6198.
Frequently Asked Questions (FAQs)
Q1: What is the in vivo half-life of this compound?
The in vivo half-life of this compound has been reported to be approximately 5.5 hours in rodents.
Q2: What is the expected duration of action of this compound in vivo?
The duration of action of this compound is often observed to be shorter than its pharmacokinetic half-life. For instance, in some behavioral studies, significant effects are seen within the first hour of administration, with diminishing effects observed at later time points, such as 6 hours.[1] In studies on its antitussive effects in guinea pigs, the maximum effect was observed at 1 hour post-administration. This discrepancy is thought to be due to rapid desensitization and internalization of the NOP receptor upon agonist binding.[1][2][3]
Q3: What is the oral bioavailability of this compound?
This compound has low oral bioavailability. Studies have shown it to be less than 5% in rats and less than 1% in Cynomolgus monkeys, necessitating parenteral routes for administration in most preclinical studies.
Q4: How should I formulate this compound for in vivo administration?
Due to its low water solubility, this compound often requires a vehicle for solubilization. A commonly used vehicle is a mixture of 10% dimethylsulfoxide (DMSO), 10% Tween-80, and 80% water.[1] It is crucial to establish the tolerability of the chosen vehicle in the animal model being used.
Q5: What are the known side effects of this compound at higher doses?
At higher doses, this compound has been associated with side effects such as sedation, hypothermia, and impaired motor coordination.[4][5] It is advisable to conduct dose-response studies to identify a therapeutic window that minimizes these effects while achieving the desired pharmacological activity.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| Half-life (t½) | Rodents | ~5.5 hours | [1] |
| Oral Bioavailability | Rats | < 5% | |
| Oral Bioavailability | Cynomolgus Monkeys | < 1% |
Table 2: In Vivo Duration of Action of this compound
| Experimental Model | Species | Peak Effect | Notes | Reference |
| Cocaine Self-Administration | Rats | Within 1 hour | Effect not observed at 6 hours. | [1] |
| Antitussive Assay (Capsaicin-induced cough) | Guinea Pigs | 1 hour | Dose-dependent inhibition observed. |
Experimental Protocols
Protocol 1: Determination of this compound Plasma Concentration using LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in plasma samples.
-
Sample Collection: Collect blood samples from animals at predetermined time points post-administration into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 analytical column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) with formic acid).
-
Detect and quantify this compound and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Construct a calibration curve using standards of known this compound concentrations and determine the concentration in the unknown samples by interpolation.
Protocol 2: Assessment of In Vivo Duration of Action using a Behavioral Assay (e.g., Hot Plate Test for Analgesia)
-
Acclimatization: Acclimate animals to the testing environment and equipment for several days before the experiment to minimize stress-induced variability.
-
Baseline Measurement: Determine the baseline response of each animal on the hot plate (e.g., latency to lick a hind paw or jump) before drug administration.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Measurements: Measure the response on the hot plate at multiple time points after drug administration (e.g., 15, 30, 60, 120, 240, and 360 minutes).
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies for each animal. The duration of action is the time period during which a statistically significant increase in latency is observed compared to the vehicle-treated group.
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data.
-
Possible Cause: Inconsistent drug administration, sample collection, or processing.
-
Troubleshooting Steps:
-
Ensure accurate and consistent dosing for all animals.
-
Standardize the timing and method of blood collection.
-
Process and store all plasma samples uniformly to prevent degradation of the analyte.
-
Use a validated bioanalytical method with appropriate quality controls.
-
Issue 2: Observed duration of action is much shorter than the reported half-life.
-
Possible Cause: Rapid NOP receptor desensitization and internalization.[1][2][3]
-
Troubleshooting Steps:
-
Consider that the pharmacological effect may not directly correlate with the plasma concentration of the drug.
-
Design pharmacodynamic studies with more frequent early time points to capture the peak effect and the onset of desensitization.
-
Investigate receptor occupancy and downstream signaling pathways at different time points to understand the molecular basis for the observed duration of action.
-
Issue 3: Animals exhibit sedation or motor impairment at therapeutic doses.
-
Possible Cause: The dose used is too high, or the animal model is particularly sensitive to the sedative effects of this compound.[4][5]
-
Troubleshooting Steps:
-
Conduct a thorough dose-response study to identify the minimal effective dose that produces the desired pharmacological effect without significant side effects.
-
Include control experiments to assess motor coordination (e.g., rotarod test) to differentiate between specific pharmacological effects and non-specific motor impairment.
-
Consider using a different NOP receptor agonist with a potentially wider therapeutic window.
-
Issue 4: Difficulty in dissolving this compound for administration.
-
Possible Cause: Inappropriate vehicle or formulation method.
-
Troubleshooting Steps:
-
Use a vehicle known to be effective for solubilizing this compound, such as a mixture of DMSO, Tween-80, and water.[1]
-
Ensure the final concentration of DMSO is well-tolerated by the animals.
-
Sonication may aid in the dissolution process.
-
Prepare fresh formulations for each experiment to ensure stability.
-
Mandatory Visualizations
Caption: NOP Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for In Vivo this compound Studies.
References
- 1. NOP Receptor Agonist this compound Decreases Escalation of Cocaine Self-Administration in Rats Genetically Selected for Alcohol Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. mdpi.com [mdpi.com]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Technical Support Center: Ro 64-6198 and Locomotor Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nociceptin (B549756)/orphanin FQ (N/OFQ) receptor (NOP) agonist, Ro 64-6198. The focus is on understanding and mitigating its impact on locomotor activity during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective nonpeptide agonist for the nociceptin receptor, also known as the opioid receptor like-1 (ORL-1) receptor.[1][2] It exhibits high affinity for the human ORL1 receptor and has a selectivity of at least 100-fold over other opioid receptors.[3] Its mechanism of action involves binding to and activating NOP receptors, which are G protein-coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, a reduction in voltage-gated calcium channel activity, and an increase in the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[4]
Q2: How does this compound affect locomotor activity?
This compound generally produces a dose-dependent reduction in spontaneous locomotor activity.[5][6] At lower doses, it has demonstrated anxiolytic-like effects without significantly affecting locomotion.[1][3] However, at higher doses, a notable decrease in motor activity is observed, which can be a confounding factor in behavioral experiments.[3][5][7] For instance, in rats, reduced locomotor activity was observed at doses of 10-30 mg/kg, while in mice, this effect was seen at 3-10 mg/kg.[5]
Q3: Are the locomotor effects of this compound species-specific?
Yes, the magnitude of the effects of this compound on locomotor activity can vary across species.[5] For example, the therapeutic window between anxiolytic effects and sedative effects (including reduced locomotor activity) is wider in rats than in mice.[8] Researchers should carefully consider these species differences when designing experiments and determining appropriate dosages.
Q4: Can the locomotor-inhibiting effects of this compound be mitigated?
Yes, the locomotor effects of this compound can be attenuated. Pre-treatment with a selective NOP receptor antagonist, such as J-113397, has been shown to block the reduction in locomotor activity induced by this compound.[5][9] This indicates that the effect on locomotion is mediated through the NOP receptor. Additionally, studies using NOP receptor knockout mice have confirmed that the locomotor-impairing effects of this compound are absent in these animals, further solidifying the role of the NOP receptor.[5]
Troubleshooting Guide
Issue 1: Unexpectedly severe reduction in locomotor activity at presumed anxiolytic doses.
-
Possible Cause: Dose miscalculation or incorrect dosing volume.
-
Solution: Double-check all calculations for dose preparation and ensure the correct volume is administered based on the animal's body weight.
-
-
Possible Cause: Species and strain sensitivity.
-
Solution: Different rodent species and even strains can exhibit varying sensitivity to this compound. It is crucial to perform a dose-response study in the specific species and strain being used to establish the therapeutic window for anxiolytic effects without significant motor impairment.
-
-
Possible Cause: Interaction with other administered compounds.
-
Solution: Review the experimental protocol to identify any other concurrently administered substances that might potentiate the sedative effects of this compound.
-
Issue 2: Difficulty in distinguishing between anxiolytic effects and motor impairment.
-
Possible Cause: Overlapping dose-response for anxiolysis and sedation.
-
Possible Cause: Inappropriate behavioral assay.
-
Solution: Utilize behavioral tests that can dissociate anxiety-like behavior from general motor activity. The open field test, for instance, allows for the simultaneous assessment of distance traveled, speed, and time spent in the center versus the periphery of the arena.[10][11][12] A reduction in center time without a significant change in total distance traveled would suggest an anxiogenic effect, whereas a general decrease in all activity measures would point towards motor impairment.
-
Issue 3: High variability in locomotor activity data between subjects.
-
Possible Cause: Lack of habituation to the testing environment.
-
Solution: Ensure that all animals are properly habituated to the testing room and apparatus before the experiment. The novelty of the environment can induce stress and alter locomotor activity, leading to increased variability.
-
-
Possible Cause: Inconsistent handling and injection procedures.
-
Solution: Standardize all animal handling and injection protocols. The stress from handling and injection can independently affect locomotor activity. Ensure all experimenters are trained to handle the animals gently and consistently.
-
-
Possible Cause: Environmental factors in the testing room.
-
Solution: Maintain consistent lighting, temperature, and noise levels in the experimental room.[13] Extraneous stimuli can significantly influence rodent behavior.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Rodents
| Species | Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| Rat | 0.3 - 3.2 | No significant effect on locomotion in closed arms of elevated plus-maze. | [3] |
| Rat | 10 - 30 | Reduced locomotor activity. | [5] |
| Mouse | 1 | No alteration in locomotor activity in the marble burying test. | [1] |
| Mouse | 3 - 10 | Reduced locomotor activity. | [5] |
Table 2: Mitigation of this compound-Induced Locomotor Inhibition
| Mitigating Agent | Dose (mg/kg) | Species | Effect | Reference |
| J-113397 | 10 | Rat | Attenuated the effects of this compound. | [5] |
| N/A (Knockout) | N/A | Mouse | Locomotor effects of this compound were absent in NOP receptor knockout mice. | [5] |
Experimental Protocols
Open Field Test for Locomotor Activity Assessment
This protocol is designed to assess general locomotor activity and anxiety-like behavior in rodents.[10][12][14]
1. Apparatus:
-
A square arena (e.g., 42 x 42 x 42 cm for mice) with walls made of a non-reflective material.[12]
-
A video camera mounted above the arena to record the animal's movement.
-
Automated tracking software to analyze the video recordings.
2. Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose and pre-treatment time (e.g., 30 minutes).[3]
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Recording: Record the animal's activity for a set duration, typically 5-20 minutes.[11][14]
-
Data Analysis: Use the tracking software to measure the following parameters:
-
Total distance traveled.
-
Average velocity.
-
Time spent in the center zone versus the periphery.
-
Number of entries into the center zone.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the nociceptin receptor (ORL-1) agonist, Ro64-6198, in tests of anxiety across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence in locomotion test for the functional heterogeneity of ORL-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. iris.unife.it [iris.unife.it]
- 9. mdpi.com [mdpi.com]
- 10. anilocus.com [anilocus.com]
- 11. behaviorcloud.com [behaviorcloud.com]
- 12. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 14. Open field test for mice [protocols.io]
Validation & Comparative
A Comparative Guide to Ro 64-6198 and Other Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and functional profiles of the selective NOP receptor agonist Ro 64-6198 with other notable NOP receptor agonists. The information is intended to assist researchers in selecting the appropriate tool compounds for their studies and to provide a comparative framework for drug development professionals. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key assays are provided.
Introduction to NOP Receptor Agonism
The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of conditions including anxiety, pain, depression, and substance abuse disorders.[1] Unlike classical opioid receptors (mu, delta, and kappa), activation of the NOP receptor does not appear to be associated with the same level of respiratory depression or abuse liability, making NOP agonists an attractive area of research for safer analgesics and other therapeutics.[1][2]
This compound was one of the first systemically active, non-peptide NOP receptor agonists to be extensively characterized.[3] It exhibits high affinity and selectivity for the NOP receptor and has been instrumental as a pharmacological tool in elucidating the physiological roles of the NOP system.[3][4] This guide compares this compound to other key NOP receptor agonists, including the endogenous ligand N/OFQ, the selective synthetic agonist SCH 221510, the bifunctional NOP/mu-opioid partial agonist AT-121, and the mixed NOP/opioid agonist Cebranopadol.
Quantitative Comparison of NOP Receptor Agonists
The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50, Emax) of this compound and other selected NOP receptor agonists at the human NOP, mu-opioid (MOP), kappa-opioid (KOP), and delta-opioid (DOP) receptors. Data have been compiled from various sources, and experimental conditions may differ.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | NOP | MOP | KOP | DOP | Selectivity (MOP/NOP) | Reference |
| This compound | 0.3 | 36 | 214 | 3787 | >100-fold | [5] |
| N/OFQ | 0.1 (pKi 9.0) | >1000 | >1000 | >1000 | >10000-fold | [6] |
| SCH 221510 | 0.43 | 140 | 1800 | 4400 | ~325-fold | [1] |
| AT-121 | 3.7 | 16.5 | >100 | >100 | ~4.5-fold | [7] |
| Cebranopadol | 0.9 | 0.7 | 2.6 | 18 | ~0.8-fold |
Note: Ki values are indicative of the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of a competitor. Lower values indicate higher binding affinity.
Table 2: In Vitro Functional Activity (EC50, nM and Emax, %)
| Compound | Assay | NOP | MOP | KOP | DOP | Reference |
| This compound | GTPγS | EC50: 38.9, Emax: 100% | - | - | - | [7] |
| Calcium Mobilization | EC50: 25.6, Emax: 106% | - | - | - | ||
| N/OFQ | GTPγS | EC50: 4.3 (pEC50 7.37) | - | - | - | [6] |
| SCH 221510 | cAMP | Full Agonist | - | - | - | |
| AT-121 | GTPγS | EC50: 35, Emax: 41% | EC50: 21, Emax: 49% | - | - | [7] |
| Cebranopadol | GTPγS | EC50: 2.1, Emax: 98% | EC50: 0.9, Emax: 98% | Partial Agonist | Full Agonist |
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
Activation of the NOP receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (camp) levels. Additionally, NOP receptor activation modulates ion channel activity, primarily through the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The receptor can also signal through other pathways, including the mitogen-activated protein kinase (MAPK) cascade. Receptor desensitization and internalization are regulated by G-protein-coupled receptor kinases (GRKs) and β-arrestins.
Experimental Workflow: In Vitro Functional Assay (cAMP Accumulation)
This diagram outlines the typical workflow for a cAMP accumulation assay, a common method to determine the functional activity of NOP receptor agonists.
Experimental Workflow: In Vivo Behavioral Assay (Elevated Plus Maze)
This diagram illustrates the workflow for the elevated plus maze test, a widely used assay to assess anxiety-like behavior in rodents and evaluate the anxiolytic effects of compounds like this compound.
Detailed Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK cells stably expressing human NOP, MOP, KOP, or DOP receptors).
-
Radioligand with high affinity and selectivity for the target receptor (e.g., [3H]Nociceptin for NOP).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known, non-labeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
Objective: To measure the functional activity (potency and efficacy) of an agonist at a G-protein coupled receptor.
Materials:
-
Cell membranes expressing the receptor of interest and the corresponding G-protein.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (to ensure G-proteins are in their inactive state at the start of the assay).
-
Test agonist (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare a dilution series of the test agonist in the assay buffer.
-
In a 96-well plate, add the cell membranes, GDP, and the test agonist at varying concentrations.
-
Pre-incubate the plate to allow the agonist to bind to the receptors.
-
Initiate the reaction by adding [35S]GTPγS to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow for [35S]GTPγS binding to the activated G-proteins.
-
Terminate the reaction by rapid filtration through filter plates.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Plot the amount of [35S]GTPγS bound against the agonist concentration and use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.
Hot Plate Test
Objective: To assess the analgesic properties of a test compound against a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Rodents (mice or rats).
-
Test compound (e.g., this compound) and vehicle control.
-
Timer.
Procedure:
-
Set the hot plate to a constant, noxious temperature (e.g., 52-55°C).
-
Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, subcutaneous).
-
At a predetermined time after administration, place the animal on the hot plate.
-
Start the timer immediately.
-
Observe the animal for nocifensive behaviors, such as paw licking, flicking, or jumping.
-
Stop the timer and remove the animal from the hot plate as soon as a nocifensive response is observed. This time is recorded as the response latency.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the plate, and the cut-off time is recorded as its latency.
-
Compare the response latencies between the treated and control groups to determine the analgesic effect of the compound.
Marble Burying Test
Objective: To evaluate the anxiolytic or anti-compulsive effects of a test compound.
Materials:
-
Standard rodent cages.
-
Bedding material (e.g., wood chips), approximately 5 cm deep.
-
Glass marbles (typically 20 per cage).
-
Test compound (e.g., this compound) and vehicle control.
Procedure:
-
Prepare the test cages by filling them with bedding and evenly spacing the marbles on the surface.
-
Administer the test compound or vehicle to the animals.
-
After the appropriate pre-treatment time, place a single animal in each prepared cage.
-
Leave the animal undisturbed in the cage for a set period (e.g., 30 minutes).[1]
-
After the test period, carefully remove the animal from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.[1]
-
Compare the number of buried marbles between the treated and control groups. A decrease in marble burying is indicative of an anxiolytic or anti-compulsive effect.
Conclusion
This compound remains a valuable tool for investigating the NOP receptor system due to its high affinity and selectivity. However, the field has evolved with the development of agonists with different pharmacological profiles, such as the bifunctional agonist AT-121 and the mixed agonist Cebranopadol. These newer compounds offer the potential for synergistic effects by targeting multiple opioid receptors simultaneously, which may lead to improved therapeutic outcomes with fewer side effects. The choice of agonist for a particular study will depend on the specific research question, with this compound being ideal for studies requiring selective NOP receptor activation, while mixed agonists may be more relevant for translational studies aimed at developing novel analgesics. This guide provides a foundational comparison to aid in this selection process.
References
- 1. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nociceptin Receptor-Related Agonists as Safe and Non-addictive Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of NOP-Related Ligands in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trispharma.com [trispharma.com]
A Preclinical Head-to-Head: Ro 64-6198 Versus Benzodiazepines for Anxiolytic Efficacy
For drug development professionals, researchers, and scientists, the quest for novel anxiolytics with improved therapeutic profiles over existing standards of care is a perpetual endeavor. This guide provides a comprehensive comparison of the preclinical anxiolytic effects of Ro 64-6198, a selective nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor agonist, and the well-established class of benzodiazepines.
This report synthesizes available experimental data, detailing the distinct mechanisms of action, comparative efficacy in validated animal models of anxiety, and differential side-effect profiles. The information is presented to facilitate an objective evaluation of this compound as a potential alternative to benzodiazepines for the treatment of anxiety disorders.
Mechanism of Action: Two Distinct Pathways to Anxiolysis
The anxiolytic effects of this compound and benzodiazepines are mediated by entirely different signaling pathways, a crucial factor in their differing pharmacological profiles.
Benzodiazepines act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] By binding to a specific site on the GABA-A receptor, benzodiazepines increase the frequency of chloride channel opening when GABA is bound.[1] This leads to an influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability, resulting in their characteristic anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[1]
This compound , in contrast, is a potent and selective agonist for the nociceptin receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[2][3] This G protein-coupled receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in a wide range of physiological processes, including pain, mood, and anxiety.[4] The anxiolytic effects of this compound are believed to be mediated through the activation of NOP receptors in key brain regions involved in fear and anxiety, such as the amygdala and periaqueductal gray.[5]
Preclinical Efficacy: A Comparative Analysis in Animal Models
This compound has demonstrated anxiolytic-like effects comparable to those of benzodiazepines in a variety of well-established preclinical models of anxiety. The following tables summarize the quantitative data from key studies.
Elevated Plus-Maze (EPM)
The EPM test assesses anxiety-like behavior by measuring the rodent's propensity to explore the open, unprotected arms of a maze versus the enclosed, protected arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
| Compound | Species | Dose Range (mg/kg, i.p.) | Effect on Open Arm Exploration | Reference |
| This compound | Rat | 0.3 - 3.2 | Increased | |
| Diazepam | Rat | 2.0 | Increased | [6] |
| Alprazolam | Rat | 0.75 | Increased | |
| Chlordiazepoxide | Mouse | 5 - 10 | Increased | [7] |
Geller-Seifter Conflict Test
This operant conditioning paradigm measures the anxiolytic potential of a drug by its ability to increase the rate of punished responding. Animals are trained to press a lever for a food reward, and during certain periods, this behavior is punished with a mild electric shock. Anxiolytics are expected to reduce the suppressive effect of the punishment.
| Compound | Species | Dose (mg/kg, i.p.) | Effect on Punished Responding | Reference |
| This compound | Rat | 1.0 | Increased | [1] |
| Diazepam | Rat | 3.2 | Increased | [1] |
| Chlordiazepoxide | Rat | 6.0 | Increased | [8] |
Fear-Potentiated Startle (FPS)
The FPS paradigm assesses fear-conditioned anxiety. A neutral stimulus (e.g., a light) is paired with an aversive stimulus (e.g., a mild footshock). The startle response to a loud noise is then measured in the presence and absence of the conditioned stimulus. Anxiolytics are expected to reduce the potentiation of the startle response by the fear-conditioned cue.
| Compound | Species | Dose (mg/kg, i.p.) | Effect on Potentiated Startle | Reference |
| This compound | Rat | 0.3 - 3.2 | Decreased | [9] |
| Alprazolam | Human | 1.0 | Decreased | [10] |
Side-Effect Profile: A Key Differentiator
A significant distinction between this compound and benzodiazepines lies in their side-effect profiles at anxiolytic doses.
| Side Effect | This compound (at anxiolytic doses) | Benzodiazepines (at anxiolytic doses) | References |
| Sedation | Minimal to none | Common | [9][11] |
| Amnesia | No significant impairment | Anterograde amnesia is a known side effect | [3][12] |
| Anticonvulsant Effect | Absent | Present | [3] |
| Motor Impairment | Not observed | Can occur, especially at higher doses | [9][13] |
Pharmacokinetics of this compound
A critical factor that has impeded the clinical development of this compound is its poor oral bioavailability. Studies in rats and Cynomolgus monkeys have shown bioavailability of less than 5% and 1%, respectively.[14] This suggests that for clinical application, parenteral routes of administration would be necessary.[14]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Elevated Plus-Maze (EPM) Protocol
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[15][16] Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.[16]
-
The test compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 30 minutes).
-
Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).[17]
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.[16]
-
Key parameters measured include the time spent in the open arms, the number of entries into the open arms, and locomotor activity.[16] An increase in open arm exploration is indicative of an anxiolytic effect.[18]
Geller-Seifter Conflict Test Protocol
Apparatus: An operant conditioning chamber equipped with a lever, a food dispenser, and a grid floor for delivering mild foot shocks.[19] Procedure:
-
Animals are typically food-deprived to motivate lever pressing.
-
Animals are trained to press a lever to receive a food reward on a variable-interval schedule.
-
During "conflict" periods, signaled by an auditory or visual cue, each lever press results in both a food reward and a mild electric shock.[20]
-
The test compound or vehicle is administered before the test session.
-
The number of lever presses during both the non-punished and punished periods is recorded. An increase in responding during the punished periods indicates an anxiolytic effect.[19]
Fear-Potentiated Startle (FPS) Protocol
Apparatus: A startle chamber that can deliver an acoustic startle stimulus and is equipped for the presentation of a conditioned stimulus (e.g., a light) and an unconditioned stimulus (e.g., a footshock).[21] Procedure:
-
Conditioning Phase: The animal is placed in the chamber, and the conditioned stimulus (CS; e.g., light) is paired with the unconditioned stimulus (US; e.g., mild footshock). This is repeated over several trials.[22]
-
Testing Phase: On a subsequent day, the animal is returned to the chamber. The acoustic startle stimulus is presented alone or shortly after the presentation of the CS.[23]
-
The amplitude of the startle response is measured in both conditions.
-
The degree of fear potentiation is calculated as the increase in startle amplitude in the presence of the CS compared to its absence. Anxiolytic drugs are expected to reduce this potentiation.[22]
Conclusion
Preclinical evidence strongly suggests that this compound, through its selective agonism of the NOP receptor, produces robust anxiolytic-like effects comparable in efficacy to classical benzodiazepines. A key advantage of this compound is its favorable side-effect profile at anxiolytic doses, notably the absence of significant sedation, amnesia, and anticonvulsant activity that are characteristic of benzodiazepines. However, the poor oral bioavailability of this compound presents a significant hurdle for its clinical development as a conventional oral anxiolytic.[3][24]
For researchers and drug development professionals, this compound represents a valuable pharmacological tool to further elucidate the role of the nociceptin system in anxiety and related disorders. The distinct mechanism of action and the separation of anxiolytic effects from sedative and amnestic properties highlight the NOP receptor as a promising target for the development of a new generation of anxiolytic agents with an improved safety and tolerability profile over benzodiazepines. Future research could focus on developing NOP receptor agonists with improved pharmacokinetic properties to unlock the therapeutic potential of this novel pathway for the treatment of anxiety disorders.
References
- 1. pnas.org [pnas.org]
- 2. Development of a novel dosing paradigm to model diazepam rescue therapy in preclinical seizure and epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice [ouci.dntb.gov.ua]
- 7. Chlordiazepoxide reduces anxiety-like behavior in the adolescent mouse elevated plus maze: A pharmacological validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the nociceptin receptor (ORL-1) agonist, Ro64-6198, in tests of anxiety across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validating a human model for anxiety using startle potentiated by cue and context: the effects of alprazolam, pregabalin, and diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cognitive and sedative effects of benzodiazepine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Benzodiazepine-induced anterograde amnesia: detrimental side effect to novel study tool [frontiersin.org]
- 13. [Effects and side effects of benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioanalytics and pharmacokinetics of the nociceptin/orphanin FQ peptide receptor agonist RO0646198 in Wistar rats and Cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. researchgate.net [researchgate.net]
- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Practice on Behavioral Pharmacology (Anxiolytics) [kameriki.info]
- 20. The Geller-Seifter conflict paradigm with incremental shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. med-associates.com [med-associates.com]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Ro 64-6198: A Comparative Guide to its Selectivity for the Nociceptin Receptor (NOP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of Ro 64-6198, a potent and selective nonpeptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. Its selectivity against the classical opioid receptors—mu (MOP), delta (DOP), and kappa (KOP)—is critical for its pharmacological characterization and therapeutic potential. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of this compound Selectivity
The following tables summarize the binding affinity (Ki) and functional potency (EC50/pEC50) of this compound at the NOP, MOP, DOP, and KOP receptors. The data clearly demonstrates the compound's high affinity and functional selectivity for the NOP receptor.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor | Ki (nmol/L) | Selectivity Ratio (Ki MOP/Ki NOP) | Selectivity Ratio (Ki KOP/Ki NOP) | Selectivity Ratio (Ki DOP/Ki NOP) | Reference |
| NOP | 0.3 | - | - | - | [1][2] |
| MOP | 36 | 120 | - | - | [1][2] |
| KOP | 214 | - | 713 | - | [1][2] |
| DOP | 3,787 | - | - | 12,623 | [1][2] |
Table 2: Functional Activity of this compound
| Assay | Receptor | Parameter | Value | Functional Selectivity (vs. MOP) | Reference |
| GTPγS Binding | NOP | pEC50 | 7.4 | >900-fold | [2] |
| GTPγS Binding | MOP | - | - | - | [2] |
| GTPγS Binding | NOP | EC50 | 25.6 nM | - | |
| cAMP Accumulation | NOP | pEC50 | 9.49 | - | [3] |
| Radioligand Binding | NOP | pKi | 9.4 | - | [3] |
Experimental Protocols
The data presented above was generated using standard and robust in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Cell lines (e.g., CHO or HEK-293) stably expressing the human NOP, MOP, DOP, or KOP receptor are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
Cell membranes expressing the receptor of interest.
-
A fixed concentration of a specific radioligand (e.g., [3H]N/OFQ for NOP, [3H]DAMGO for MOP, [3H]DPDPE for DOP, [3H]U-69,593 for KOP).
-
A range of concentrations of the unlabeled test compound, this compound.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
The plates are incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
3. Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with cold assay buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest upon agonist stimulation. It provides a measure of the potency (EC50) and efficacy of the agonist.
1. Membrane Preparation:
-
The membrane preparation is the same as described for the radioligand binding assay.
2. Assay Procedure:
-
The assay is performed in a 96-well plate.
-
Each well contains:
-
Cell membranes with the expressed receptor.
-
Assay buffer containing GDP (to ensure G proteins are in their inactive state), MgCl₂, and NaCl.
-
A range of concentrations of the agonist, this compound.
-
Basal binding is determined in the absence of an agonist.
-
Non-specific binding is determined in the presence of an excess of unlabeled GTPγS.
-
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The plate is incubated at 30°C for a specific time (e.g., 60 minutes).
3. Detection and Data Analysis:
-
The assay is terminated by filtration through glass fiber filters.
-
The filters are washed with cold buffer.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as specific binding versus the logarithm of the agonist concentration and fitted with a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
Visualizations
The following diagrams illustrate the NOP receptor signaling pathway and the workflows of the key experimental assays.
Caption: NOP receptor activation by this compound initiates G-protein signaling.
Caption: Workflow for determining binding affinity (Ki) via competitive binding.
Caption: Workflow for assessing functional potency (EC50) using a GTPγS assay.
References
Ro 64-6198's Dependence on NOP Receptors: A Comparative Analysis in Wild-Type and Knockout Mice
A comprehensive examination of the experimental data reveals that the pharmacological effects of Ro 64-6198, a potent and selective non-peptide agonist, are fundamentally mediated by the Nociceptin (B549756)/Orphanin FQ (NOP) receptor. Studies comparing the behavioral and physiological responses to this compound in wild-type mice with those in NOP receptor knockout (KO) mice consistently demonstrate a loss of effect in the absence of the receptor, thereby confirming its critical role.
This compound has been investigated for a range of potential therapeutic applications, including anxiolysis and analgesia.[1] The data presented herein provides a comparative guide for researchers, scientists, and drug development professionals, summarizing key quantitative findings and detailing the experimental protocols used to elucidate the NOP-dependent effects of this compound.
Behavioral Effects: A Clear Distinction
The anxiolytic-like properties of this compound are prominently observed in wild-type mice but are absent in their NOP receptor KO counterparts.[2] Similarly, effects on motor activity, pain perception, and learning and memory are contingent on the presence of the NOP receptor.[3][4]
Anxiety Models
In the Geller-Seifter conflict test, this compound (3 mg/kg) significantly increased the proportion of punished responding in wild-type (WT) mice, an effect indicative of anxiolysis. This effect was not observed in NOP receptor KO mice, whereas the benzodiazepine (B76468) diazepam was effective in both genotypes, highlighting the NOP-specific action of this compound.[2][5]
Locomotor Activity and Motor Coordination
Administration of this compound (3-10 mg/kg) in WT mice led to a reduction in locomotor activity (LMA) and impaired performance on the rotarod test. In stark contrast, these same doses had no effect on LMA or rotarod performance in NOP receptor KO mice.[2][5]
Pain Perception
The role of the NOP receptor in mediating the effects of this compound on pain is complex and assay-dependent. In the hot-plate and shock threshold tests, this compound produced analgesic effects in WT mice, similar to morphine. These analgesic effects were absent in NOP receptor KO mice.[3] Conversely, in the tail-flick test, this compound increased pain sensitivity in naïve WT mice, an effect that was not present in habituated mice or NOP receptor KO mice, suggesting an interaction with stress-induced analgesia.[3]
Learning and Memory
This compound has been shown to impair the acquisition of spatial learning in the Morris water maze in wild-type mice.[4] Furthermore, it produced delay-dependent impairments in a delayed matching to position task in rats, consistent with a short-term memory impairment.[4] The endogenous NOP receptor ligand, N/OFQ, has an inhibitory effect on long-term potentiation (LTP) in the CA1 region of the hippocampus in wild-type mice, an effect that is absent in NOP receptor knockout mice.[4]
Physiological Effects: NOP Receptor Dependency
Beyond behavioral changes, key physiological responses to this compound are also mediated by the NOP receptor.
Body Temperature
In wild-type mice, this compound (3-10 mg/kg) induced a reduction in body temperature. This hypothermic effect was not observed in NOP receptor KO mice.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies of this compound in wild-type and NOP receptor knockout mice.
Table 1: Effects of this compound on Anxiety and Motor Function
| Test | Species | Genotype | Drug/Dose | Effect | Reference |
| Geller-Seifter Test | Mouse | Wild-Type | This compound (3 mg/kg) | Increased punished responding | [2][5] |
| Geller-Seifter Test | Mouse | NOP KO | This compound (3 mg/kg) | No effect | [2][5] |
| Locomotor Activity | Mouse | Wild-Type | This compound (3-10 mg/kg) | Reduced activity | [2][5] |
| Locomotor Activity | Mouse | NOP KO | This compound (3-10 mg/kg) | No effect | [2][5] |
| Rotarod Performance | Mouse | Wild-Type | This compound (3-10 mg/kg) | Impaired performance | [2][5] |
| Rotarod Performance | Mouse | NOP KO | This compound (3-10 mg/kg) | No effect | [2][5] |
Table 2: Effects of this compound on Pain Perception and Body Temperature
| Test | Species | Genotype | Drug/Dose | Effect | Reference |
| Hot-Plate Test | Mouse | Wild-Type | This compound (e.g., 3 mg/kg) | Analgesia | [3] |
| Hot-Plate Test | Mouse | NOP KO | This compound (e.g., 3 mg/kg) | No effect | [3] |
| Shock Threshold Test | Mouse | Wild-Type | This compound | Analgesia | [3] |
| Shock Threshold Test | Mouse | NOP KO | This compound | No effect | [3] |
| Tail-Flick Test (naïve) | Mouse | Wild-Type | This compound (0.3, 1, 3 mg/kg) | Increased pain sensitivity | [3] |
| Body Temperature | Mouse | Wild-Type | This compound (3-10 mg/kg) | Reduced temperature | [2][5] |
| Body Temperature | Mouse | NOP KO | This compound (3-10 mg/kg) | No effect | [2][5] |
Signaling Pathways and Experimental Workflows
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[6][7] Activation of the NOP receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][8] The dissociation of the G protein also leads to the Gβγ subunit modulating ion channel activity, including the activation of inwardly rectifying potassium (Kir) channels and the inhibition of voltage-gated calcium channels.[7][8] This combination of signaling events generally leads to a reduction in neuronal excitability.
The experimental workflow to determine the NOP-dependency of this compound effects typically involves a direct comparison between wild-type and NOP receptor knockout mice.
Detailed Experimental Protocols
A summary of the methodologies employed in the key experiments is provided below.
Animals
Studies typically use adult male and female wild-type mice (e.g., C57BL/6J) and NOP receptor knockout mice on the same genetic background.[9] Animals are housed under standard laboratory conditions with ad libitum access to food and water. All experimental procedures are conducted in accordance with relevant animal welfare guidelines.
Drug Administration
This compound is typically dissolved in a vehicle such as sterile water or saline and administered via intraperitoneal (i.p.) injection at doses ranging from 0.3 to 10 mg/kg.[2][3] Control animals receive an equivalent volume of the vehicle.
Geller-Seifter Conflict Test
This test assesses anxiolytic-like effects. Mice are trained to press a lever for a food reward. During the test, lever presses are intermittently punished with a mild foot shock. The number of lever presses during punished and unpunished periods is recorded. An increase in responding during the punished periods is indicative of an anxiolytic effect.[2]
Rotarod Test
Motor coordination and balance are evaluated using an accelerating rotarod. Mice are placed on a rotating rod that gradually increases in speed. The latency to fall from the rod is measured. A decrease in latency to fall indicates impaired motor coordination.[2]
Hot-Plate Test
This assay measures the response to a thermal pain stimulus. Mice are placed on a heated surface (e.g., 55°C), and the latency to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded. An increase in latency indicates an analgesic effect.[3]
Tail-Flick Test
This test assesses the spinal reflex to a thermal stimulus. A focused beam of heat is applied to the mouse's tail, and the time taken to flick the tail away from the heat source is measured. An increase in latency suggests analgesia.[3]
Body Temperature Measurement
Core body temperature is measured using a rectal probe at specified time points after drug administration. A decrease in body temperature is indicative of a hypothermic effect.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of the nociceptin receptor (ORL-1) agonist, Ro64-6198, in tests of anxiety across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nociceptin/orphanin FQ receptor (NOP) agonist, Ro64-6198, on reactivity to acute pain in mice: comparison to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A combined pharmacological and genetic approach to investigate the role of orphanin FQ in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Nociceptin Receptor (NOP) Agonist AT-312 Blocks Acquisition of Morphine- and Cocaine-Induced Conditioned Place Preference in Mice [frontiersin.org]
comparative analysis of Ro 64-6198 and nociceptin/orphanin FQ (N/OFQ)
A Comparative Analysis of Ro 64-6198 and Nociceptin/Orphanin FQ (N/OFQ)
This guide provides a detailed comparison of the pharmacological characteristics of the endogenous peptide ligand, nociceptin/orphanin FQ (N/OFQ), and the selective, non-peptide antagonist, this compound, for the N/OFQ peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and drug discovery.
Introduction to the N/OFQ System
The N/OFQ system is a significant component of the broader opioid system but possesses distinct physiological and pharmacological properties. N/OFQ is the endogenous 17-amino-acid peptide that binds to and activates the NOP receptor, a G protein-coupled receptor (GPCR). Unlike classical opioid receptors (mu, delta, kappa), the NOP receptor does not bind traditional opioid alkaloids like morphine with high affinity. The N/OFQ system is implicated in a wide array of physiological processes, including pain modulation, anxiety, depression, and reward. Activation of the NOP receptor by N/OFQ typically leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels, as well as the modulation of various ion channels.
This compound: A Selective NOP Receptor Antagonist
This compound is a potent, selective, and systemically active non-peptide antagonist of the NOP receptor. Its development has been crucial for elucidating the physiological roles of the N/OFQ system. As an antagonist, this compound blocks the effects of N/OFQ, making it an invaluable pharmacological tool for in vitro and in vivo studies. It is known to have anxiolytic-like effects in animal models.
Comparative Pharmacological Data
The following tables summarize the quantitative data for N/OFQ and this compound, highlighting their distinct pharmacological profiles at the NOP receptor.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Preparation | Radioligand | Ki (nM) |
| Nociceptin/Orphanin FQ (N/OFQ) | Human NOP | CHO Cell Membranes | [3H]N/OFQ | 0.08 |
| This compound | Human NOP | CHO Cell Membranes | [3H]N/OFQ | 0.82 |
| This compound | Rat NOP | Brain Membranes | [125I]Tyr14-N/OFQ | 1.1 |
Data compiled from multiple sources. Ki (inhibitory constant) represents the affinity of the compound for the receptor.
Table 2: Functional Activity
| Compound | Assay | Preparation | Parameter | Value (nM) |
| Nociceptin/Orphanin FQ (N/OFQ) | GTPγS Binding | CHO-hNOP Cell Membranes | EC50 | 7.7 |
| This compound | GTPγS Binding (vs. N/OFQ) | CHO-hNOP Cell Membranes | IC50 | 3.1 |
| Nociceptin/Orphanin FQ (N/OFQ) | cAMP Accumulation | HEK293-hNOP Cells | EC50 | 0.4 |
| This compound | cAMP Accumulation (vs. N/OFQ) | HEK293-hNOP Cells | IC50 | 1.3 |
EC50 (half maximal effective concentration) measures the potency of N/OFQ as an agonist. IC50 (half maximal inhibitory concentration) measures the potency of this compound as an antagonist against a given concentration of N/OFQ.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the N/OFQ signaling pathway and a typical experimental workflow for characterizing these compounds.
Caption: N/OFQ signaling pathway and the antagonistic action of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Below are representative methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (Competitive Binding)
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.
-
Materials:
-
Cell membranes from CHO cells stably expressing the human NOP receptor.
-
Radioligand: [3H]Nociceptin or [125I]Tyr14-N/OFQ.
-
Test Compounds: N/OFQ or this compound, serially diluted.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand at a final concentration near its Kd value, and 50 µL of the test compound at various concentrations.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (typically 10-20 µg of protein per well).
-
Incubate the mixture for 60 minutes at 25°C.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled N/OFQ.
-
Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism. Antagonists are tested for their ability to inhibit agonist-stimulated binding.
-
Materials:
-
Cell membranes from CHO or HEK293 cells expressing the NOP receptor.
-
[35S]GTPγS (Guanosine 5'-[γ-thio]triphosphate).
-
GDP (Guanosine 5'-diphosphate).
-
Agonist: N/OFQ.
-
Antagonist: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
Pre-incubate cell membranes (10 µg protein) with the antagonist (this compound) at various concentrations for 15 minutes at 30°C in the assay buffer containing GDP (final concentration ~10 µM).
-
Add the agonist (N/OFQ) at a concentration that gives a submaximal response (e.g., its EC80).
-
Initiate the reaction by adding [35S]GTPγS to a final concentration of ~0.1 nM.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer and measure the filter-bound radioactivity by scintillation counting.
-
Data are plotted as the percentage of inhibition of agonist-stimulated [35S]GTPγS binding versus the antagonist concentration to determine the IC50 value.
-
Conclusion
N/OFQ and this compound represent the archetypal agonist and antagonist, respectively, for the NOP receptor. N/OFQ is a potent agonist with high affinity, initiating a cascade of intracellular events upon binding. Conversely, this compound is a high-affinity antagonist that effectively blocks N/OFQ-mediated signaling, serving as a critical tool for investigating the therapeutic potential of modulating the N/OFQ system. The data and protocols presented here provide a foundational guide for researchers aiming to study this important G protein-coupled receptor system.
A Comparative Guide to NOP Receptor Ligands: Ro 64-6198 vs. J-113397 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key non-peptide ligands targeting the Nociceptin (B549756)/Orphanin FQ (NOP) receptor: the agonist Ro 64-6198 and the antagonist J-113397. Their performance in various functional assays is detailed, supported by experimental data, to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
The NOP receptor, a member of the opioid receptor family, and its endogenous ligand nociceptin/orphanin FQ (N/OFQ) are implicated in a wide range of physiological processes, including pain modulation, anxiety, and reward.[1][2] this compound is a potent and selective NOP receptor agonist, while J-113397 is the first potent and selective non-peptide NOP receptor antagonist.[3][4][5][6] Understanding their distinct functional profiles is crucial for advancing research and development in NOP receptor-targeted therapeutics.
Data Presentation: In Vitro Functional Comparison
The following tables summarize the quantitative data from key in vitro functional assays, providing a direct comparison of this compound and J-113397.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Ki (nM) | Selectivity (vs. MOP, KOP, DOP) |
| This compound | NOP | 0.3[7] | >100-fold selective for NOP[3][7] |
| MOP | 36[7] | ||
| KOP | 214[7] | ||
| DOP | 3,787[7] | ||
| J-113397 | NOP (human) | 1.8[4] | Several hundred-fold selective for NOP[6] |
Table 2: Functional Potency in GTPγS Binding Assays
| Compound | Assay System | Parameter | Value |
| This compound | Membranes from CHO cells expressing human NOP receptor | pEC50 | 7.61[8] |
| Membranes from CHO cells expressing human NOP receptor | Agonist Activity | Full agonist[8] | |
| J-113397 | CHO cells expressing ORL1 | IC50 (vs. N/OFQ) | 5.3 nM[4] |
| CHO cells expressing ORL1 | Agonist Activity | No intrinsic agonist activity[4] |
Table 3: Functional Potency in cAMP Inhibition Assays
| Compound | Assay System | Parameter | Value |
| This compound | Whole CHO cells expressing human NOP receptor | pEC50 | 8.45[8] |
| Whole CHO cells expressing human NOP receptor | Agonist Activity | Full agonist[8] | |
| J-113397 | Not explicitly stated for cAMP, but shown to antagonize this compound's effect | pKB (vs. This compound) | 7.90[8] |
In Vivo Functional Comparison
J-113397 is frequently used in vivo to confirm that the pharmacological effects of this compound are mediated through the NOP receptor.
-
Antinociception: this compound produces antinociceptive effects in various pain models in monkeys.[9][10] These effects are dose-dependently blocked by J-113397, demonstrating the NOP receptor-mediated mechanism of this compound.[9][10] For instance, the antinociceptive action of this compound was blocked by J-113397 but not by the classical opioid antagonist naltrexone.[7]
-
Anxiolytic-like Effects: this compound exhibits anxiolytic-like effects in multiple animal models.[3][11] These effects were attenuated by J-113397, confirming the involvement of the NOP receptor.[11]
-
Antitussive Effects: The antitussive (cough-suppressant) effect of this compound in guinea pigs was blocked by J-113397.[7]
-
Reward and Reinforcement: this compound has been shown to reduce the rewarding effects of drugs of abuse like remifentanil, and this effect is attenuated by J-113397.[12]
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] This activation also leads to the modulation of ion channels, specifically the inhibition of Ca2+ channels and the activation of K+ channels, which results in neuronal hyperpolarization and reduced neuronal excitability.[1][13] Furthermore, NOP receptor activation can trigger mitogen-activated protein kinase (MAPK) signaling cascades.[2][14]
Experimental Workflow: GTPγS Binding Assay
The [35S]GTPγS binding assay is a common functional assay to determine the potency and efficacy of G protein-coupled receptor (GPCR) ligands. The workflow involves incubating cell membranes expressing the receptor of interest with the radiolabeled [35S]GTPγS and varying concentrations of the test compound.
Experimental Protocols
[35S]GTPγS Binding Assay
This protocol is a generalized representation based on common methodologies.
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor are prepared.[8]
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA, pH 7.4.
-
Incubation: Membranes are incubated in the assay buffer with 0.1 nM [35S]GTPγS, 10 µM GDP, and varying concentrations of the test compounds (this compound or J-113397 in the presence of an agonist).
-
Termination and Filtration: The reaction is incubated at 30°C for 60 minutes and terminated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The filters are washed with ice-cold buffer, and the bound radioactivity is determined by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC50 (for agonists) or IC50/KB (for antagonists) values.
cAMP Accumulation Assay
This protocol is a generalized representation based on common methodologies.
-
Cell Culture: CHO cells expressing the human NOP receptor are cultured to near confluency.[8]
-
Assay Medium: Cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are pre-incubated with the test compounds (this compound or J-113397) before being stimulated with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is calculated, and concentration-response curves are generated to determine the EC50 or pKB values.
Conclusion
This compound serves as a potent and selective agonist for the NOP receptor, demonstrating full agonism in key functional assays such as GTPγS binding and cAMP inhibition. In contrast, J-113397 is a potent and selective antagonist with no intrinsic agonist activity, effectively blocking the actions of NOP receptor agonists like this compound. The complementary nature of these two compounds makes them invaluable tools for elucidating the physiological and pathological roles of the NOP receptor system. This guide provides a foundational understanding of their comparative functional profiles to aid in the design and interpretation of future research.
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 6. J-113,397 - Wikipedia [en.wikipedia.org]
- 7. karger.com [karger.com]
- 8. Characterisation of the non-peptide nociceptin receptor agonist, Ro64-6198 in Chinese hamster ovary cells expressing recombinant human nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain [mdpi.com]
- 10. Behavioral Effects of a Synthetic Agonist Selective for Nociceptin/Orphanin FQ Peptide Receptors in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effects of nociceptin/orphanin FQ receptor agonist this compound and diazepam on antinociception and remifentanil self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antitussive Efficacy of Ro 64-6198 and Codeine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antitussive properties of the novel nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor agonist, Ro 64-6198, and the traditional opioid antitussive, codeine. The following sections present a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental protocols used in their evaluation, supported by quantitative data from preclinical studies.
Quantitative Comparison of Antitussive Efficacy
The antitussive effects of this compound and codeine have been evaluated in preclinical models, primarily utilizing the capsaicin-induced cough model in guinea pigs. The data from these studies are summarized below to provide a clear comparison of their potency and maximal efficacy.
| Compound | Administration Route | Dose Range | Maximum Inhibition of Cough | ED₅₀ (Dose for 50% Inhibition) | Reference |
| This compound | Intraperitoneal (i.p.) | 0.003 - 3.0 mg/kg | 42 ± 8% at 3 mg/kg | Not explicitly calculated, but dose-dependent inhibition observed. | [1][2] |
| Codeine | Oral (p.o.) | 3 - 30 mg/kg | Significant inhibition observed | ~10 mg/kg (in a similar NOP agonist comparison study) | [3][4] |
| Codeine | Subcutaneous (s.c.) | Not specified | Significant inhibition observed | Not specified | [5] |
Experimental Protocols
The primary experimental model cited in the evaluation of both this compound and codeine's antitussive effects is the capsaicin-induced cough model in conscious guinea pigs . This model is a standard preclinical assay for screening and characterizing potential antitussive agents.
Capsaicin-Induced Cough in Guinea Pigs
Objective: To assess the ability of a test compound to suppress cough induced by the irritant capsaicin (B1668287).
Animals: Male Hartley guinea pigs are typically used.
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental environment, often a whole-body plethysmograph chamber, to minimize stress-induced responses.
-
Drug Administration: The test compound (e.g., this compound) or the comparator (e.g., codeine) is administered via the specified route (e.g., intraperitoneal, oral, or subcutaneous) at predetermined doses. A vehicle control group is also included.
-
Cough Induction: After a set pretreatment time, the animals are exposed to an aerosolized solution of capsaicin (typically 10-300 µmol/L) for a defined period (e.g., 5-10 minutes).[1][7][8]
-
Data Acquisition: The number of coughs is recorded during the exposure period. Coughs are typically identified by their characteristic sound and associated pressure changes within the plethysmograph.
-
Data Analysis: The number of coughs in the drug-treated groups is compared to the vehicle-treated control group. The percentage inhibition of cough is then calculated.
Below is a graphical representation of the typical experimental workflow.
Signaling Pathways and Mechanism of Action
This compound and codeine exert their antitussive effects through distinct signaling pathways.
This compound: NOP Receptor Agonism
This compound is a potent and selective agonist for the NOP receptor.[9] The binding of this compound to the NOP receptor, a G protein-coupled receptor (GPCR), is thought to inhibit the cough reflex. The antitussive effect of this compound is blocked by NOP receptor antagonists but not by classical opioid antagonists like naltrexone.[1][2] This suggests a mechanism independent of the classical opioid pathways. The activation of NOP receptors on sensory nerves may reduce their excitability and neurotransmitter release, thereby suppressing the cough reflex.
Codeine: µ-Opioid Receptor Agonism
Codeine is a well-established antitussive that primarily acts as an agonist at the µ-opioid receptor in the central nervous system (CNS), particularly in the cough center of the medulla.[10][11][12] Binding of codeine to the µ-opioid receptor, also a GPCR, leads to a cascade of intracellular events that ultimately suppress the cough reflex. This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP, and the modulation of ion channels, resulting in hyperpolarization and reduced neuronal excitability.[13]
Conclusion
This compound demonstrates significant antitussive activity in preclinical models through a mechanism distinct from that of codeine. Its action via the NOP receptor presents a novel therapeutic target for cough suppression. While direct comparative efficacy data with codeine is limited, the available evidence suggests that this compound is a potent antitussive agent. A key advantage of NOP receptor agonists like this compound is the potential to be devoid of codeine-like side effects, such as respiratory depression, sedation, and constipation, which are mediated by the µ-opioid receptor.[1][2] Further research, including direct comparative studies, is warranted to fully elucidate the therapeutic potential of this compound as a novel antitussive agent.
References
- 1. Antitussive profile of the NOP agonist Ro-64-6198 in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS:7440-70-2 - FACTA Search [nactem.ac.uk]
- 3. Pharmacological profile of the NOP agonist and cough suppressing agent SCH 486757 (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological studies of allergic cough in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders [mdpi.com]
- 7. Capsazepine inhibits cough induced by capsaicin and citric acid but not by hypertonic saline in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Assessing the Abuse Potential of Ro 64-6198 Relative to Morphine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the abuse potential of the novel NOP receptor agonist Ro 64-6198 and the classic mu-opioid receptor agonist, morphine. The information is compiled from preclinical studies and is intended to inform research and drug development efforts.
Executive Summary
Preclinical evidence strongly suggests that this compound has a significantly lower abuse potential compared to morphine. While morphine consistently demonstrates robust rewarding effects and reinforcing properties in established animal models of abuse, this compound either shows neutral or even anti-addictive properties. This difference is rooted in their distinct mechanisms of action, with this compound targeting the nociceptin (B549756)/orphanin FQ (N/OFQ) system, which can functionally oppose the rewarding effects mediated by the mu-opioid system activated by morphine.
Comparative Data on Abuse Liability
The following tables summarize quantitative data from key preclinical studies assessing the abuse potential of this compound and morphine.
Table 1: Conditioned Place Preference (CPP) Studies
| Compound | Animal Model | Dose Range | Outcome | Citation |
| Morphine | Rat | 0.5 - 10 mg/kg (s.c. or i.p.) | Consistently induces significant conditioned place preference.[1][2] | |
| This compound | Rat, Mouse | 0.3 - 3.2 mg/kg (i.p.) | Does not induce conditioned place preference.[3][4] | |
| This compound + Morphine | Mouse | 1 mg/kg this compound (i.p.) + 20 mg/kg Morphine (s.c.) | This compound blocks the acquisition and reinstatement of morphine-induced CPP.[5] |
Table 2: Self-Administration Studies
| Compound | Animal Model | Experimental Paradigm | Outcome | Citation |
| Morphine | Rat | Intravenous self-administration (0.56 mg/kg/infusion) | Readily self-administered, indicating reinforcing properties.[6] | |
| This compound | Monkey | Intravenous self-administration | Does not produce reinforcing effects.[7][8] | |
| This compound | Rat | Effect on other drug self-administration | Reduces self-administration of cocaine and alcohol.[3][9] At high doses, can decrease remifentanil self-administration, but this may be linked to sedative effects.[10] |
Experimental Protocols
Conditioned Place Preference (CPP)
The CPP paradigm is a classical behavioral model used to assess the rewarding or aversive properties of a drug.
Apparatus: A typical CPP apparatus consists of a three-chamber box. The two larger outer chambers are distinct in their sensory cues (e.g., wall color, floor texture), while a smaller, neutral central chamber allows access to both.
Procedure:
-
Habituation (Pre-Conditioning): Rats are allowed to freely explore all three chambers for a baseline preference assessment. The time spent in each chamber is recorded.[2][11]
-
Conditioning: This phase typically lasts for several days. On alternating days, rats receive an injection of either the test drug (e.g., morphine, 10 mg/kg, i.p.) and are confined to one of the outer chambers (typically their initially non-preferred chamber), or a saline injection and are confined to the opposite chamber.[2][11][12]
-
Test (Post-Conditioning): On the test day, the rats are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a rewarding effect.[11][12]
Operant Self-Administration
This model assesses the reinforcing properties of a drug, i.e., the drug's ability to act as a reward that sustains drug-seeking and drug-taking behavior.
Apparatus: An operant conditioning chamber equipped with two levers. An indwelling intravenous catheter is surgically implanted into the jugular vein of the animal.
Procedure:
-
Acquisition: Rats are placed in the operant chamber and learn to press a specific "active" lever to receive an intravenous infusion of the drug (e.g., morphine, 0.75 mg/kg/infusion).[13] Each infusion may be paired with a cue, such as a light or a tone. Presses on a second "inactive" lever have no consequence.
-
Maintenance: Once the behavior is established, the schedule of reinforcement can be modified (e.g., requiring more lever presses for each infusion) to assess the motivation to obtain the drug.
-
Extinction and Reinstatement: Following the acquisition and maintenance phases, lever pressing can be "extinguished" by replacing the drug with saline. The reinstatement of drug-seeking behavior can then be triggered by a small, non-contingent "priming" dose of the drug or exposure to drug-associated cues.[14]
Signaling Pathways
The contrasting abuse potentials of morphine and this compound can be attributed to their distinct molecular targets and the downstream signaling cascades they activate.
Morphine and the Mu-Opioid Receptor (MOR) Signaling Pathway
Morphine is an agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).[15] Activation of MOR in neurons of the brain's reward circuitry, particularly in the ventral tegmental area (VTA) and nucleus accumbens (NAc), leads to a cascade of events that ultimately increases dopamine (B1211576) release, a key neurochemical mediator of reward and reinforcement.
Caption: Signaling pathway of morphine via the mu-opioid receptor.
This compound and the NOP Receptor Signaling Pathway
This compound is a selective agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[3] Like MOR, the NOP receptor is a Gi/o-coupled GPCR.[16] However, its activation often produces effects that counteract those of classical opioids. In the context of addiction, NOP receptor activation can inhibit dopamine release and antagonize the rewarding effects of drugs of abuse.[5]
Caption: Signaling pathway of this compound via the NOP receptor.
Experimental Workflow Comparison
The following diagram illustrates the typical workflow for assessing the abuse potential of a novel compound like this compound in comparison to a standard drug of abuse like morphine.
Caption: Comparative experimental workflow for abuse potential assessment.
Conclusion
The available preclinical data consistently indicate that this compound lacks the rewarding and reinforcing properties characteristic of morphine. Its mechanism of action through the NOP receptor system appears to confer a low abuse liability and may even offer therapeutic potential for treating substance use disorders. Further research is warranted to fully elucidate the clinical implications of these findings.
References
- 1. Morphine sex-dependently induced place conditioning in adult Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Nociceptin Receptor (NOP) Agonist AT-312 Blocks Acquisition of Morphine- and Cocaine-Induced Conditioned Place Preference in Mice [frontiersin.org]
- 5. The effect of a systemically active ORL-1 agonist, this compound, on the acquisition, expression, extinction, and reinstatement of morphine conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. History of cocaine self-administration alters morphine reinforcement in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral Effects of a Synthetic Agonist Selective for Nociceptin/Orphanin FQ Peptide Receptors in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lack of effect of the nociceptin opioid peptide agonist this compound on pain-depressed behavior and heroin choice in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NOP Receptor Agonist this compound Decreases Escalation of Cocaine Self-Administration in Rats Genetically Selected for Alcohol Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of nociceptin/orphanin FQ receptor agonist this compound and diazepam on antinociception and remifentanil self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 12. Frontiers | Sensitivity to Morphine Reward Associates With Gut Dysbiosis in Rats With Morphine-Induced Conditioned Place Preference [frontiersin.org]
- 13. Morphine Self-Administration [bio-protocol.org]
- 14. Locomotor activity: A distinctive index in morphine self-administration in rats | PLOS One [journals.plos.org]
- 15. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
A Comparative Analysis of Ro 64-6198's Influence on Morphine-Induced Analgesia and Reward
An examination of the dual roles of the NOP receptor agonist Ro 64-6198 reveals a potential pathway to safer opioid therapeutics by dissociating pain relief from reward signaling.
This compound is a potent and selective agonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1] It has garnered significant interest in neuroscience and pharmacology for its ability to modulate the effects of classical opioids like morphine. This guide compares the experimental data on how this compound distinctly affects two of morphine's primary actions: its powerful pain-relieving (analgesic) effects and its highly addictive rewarding properties. The evidence suggests that co-administration of this compound with morphine could be a strategy to enhance or maintain analgesia while simultaneously mitigating the abuse potential of morphine.
Modulation of Morphine-Induced Analgesia
Experimental findings indicate that this compound's effect on morphine analgesia can be complex, showing additive or potentiating effects depending on the pain model and dosage. Systemic administration of this compound on its own has been shown to produce analgesic effects in certain assays, such as the hot plate test, but not in others, like the tail-flick test.[2][3] This suggests a modality-specific action of NOP receptor activation in pain processing.
When combined with morphine, this compound has demonstrated the ability to enhance pain relief. Co-administration of low doses of both compounds has resulted in an additive analgesic effect.[2][4] This potentiation is significant as it could allow for lower, potentially safer, doses of morphine to be used to achieve the same level of pain control.
| Treatment Group | Animal Model | Pain Assay | Dosage (this compound) | Dosage (Morphine) | Outcome | Reference |
| This compound + Morphine | Mice | Hot Plate Test | 1 mg/kg | Low Dose | Additive analgesic effect | [2][4] |
| This compound | Mice | Hot Plate & Shock Threshold | 3 mg/kg | N/A | Produced analgesic effects | [2] |
| This compound | Rhesus Monkeys | Thermal Nociception | 0.1 mg/kg | 0.1-5.6 mg/kg | Did not significantly enhance morphine's antinociceptive effects | |
| This compound + Morphine | Mice | Not Specified | Subthreshold doses | Subthreshold doses | Elicited robust analgesia |
Table 1: Summary of Quantitative Data on this compound's Effect on Morphine Analgesia.
The hot plate test is a common method for assessing the analgesic effects of drugs in animal models.
-
Apparatus: A metal plate is heated to a constant temperature (e.g., 55 ± 0.5°C). The plate is enclosed in a clear acrylic cylinder to keep the animal on the surface.
-
Acclimation: Animals (typically mice or rats) are individually placed on the unheated plate for a period to acclimate to the environment.
-
Baseline Measurement: The plate is heated, and an animal is placed on the surface. The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: Animals are administered this compound, morphine, a combination of both, or a vehicle control, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Post-Treatment Measurement: At a predetermined time after injection (e.g., 15-30 minutes), the animal is placed back on the hot plate, and the response latency is measured again. An increase in latency compared to baseline indicates an analgesic effect.
Attenuation of Morphine-Induced Reward
In stark contrast to its effect on analgesia, this compound consistently attenuates the rewarding properties of morphine.[5] The primary method for measuring drug reward in preclinical studies is the Conditioned Place Preference (CPP) paradigm. Studies have repeatedly shown that this compound can block the acquisition of morphine-induced CPP.[6][7] This means that when this compound is given before morphine during the conditioning phase, the animals do not form an association between the environmental cues and the rewarding effects of morphine.[6]
Furthermore, this compound has also been shown to block the reinstatement of morphine CPP, which is a model for relapse.[6][7] This suggests that NOP receptor activation can interfere with both the initial rewarding experience and the later craving-induced relapse associated with morphine use.
| Treatment Group | Animal Model | Reward Assay | Dosage (this compound) | Dosage (Morphine) | Outcome | Reference |
| This compound + Morphine | C57BL6/J Mice | CPP (Acquisition) | 1 mg/kg, i.p. | 20 mg/kg, s.c. | Blocked acquisition of morphine CPP | [6] |
| This compound + Morphine | C57BL6/J Mice | CPP (Reinstatement) | 1 mg/kg, i.p. | 20 mg/kg, s.c. (priming) | Blocked reinstatement of morphine CPP | [6] |
| This compound | C57BL6/J Mice | CPP (Expression) | 0.3 or 1 mg/kg, i.p. | N/A | Failed to block the expression of established morphine CPP | [6] |
Table 2: Summary of Quantitative Data on this compound's Effect on Morphine Reward.
The CPP protocol is designed to evaluate the rewarding or aversive properties of a drug.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber (e.g., different flooring and wall patterns).
-
Pre-Conditioning (Baseline): On day 1, animals are allowed to freely explore both chambers, and the time spent in each is recorded to determine any initial preference.
-
Conditioning Phase (Days 2-5): This phase typically lasts for several days.
-
On drug-conditioning days, animals receive an injection of morphine (e.g., 20 mg/kg) and are immediately confined to one of the chambers (the "drug-paired" side) for a set period (e.g., 30 minutes).
-
On vehicle-conditioning days, animals receive a saline injection and are confined to the opposite chamber (the "vehicle-paired" side).
-
To test the effect of this compound on acquisition, it is administered shortly before the morphine injection on drug-conditioning days.[6]
-
-
Test Phase (Day 6): Animals are placed back in the apparatus in a drug-free state with free access to both chambers. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference, signifying the drug's rewarding effect.
Underlying Signaling Pathways
The distinct effects of this compound on morphine's actions can be traced to the interaction between the NOP and mu-opioid receptor (MOR) signaling cascades. Both are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase, reducing intracellular cAMP levels.[8]
-
Morphine (MOR agonist): Activation of MORs in the ventral tegmental area (VTA) leads to an inhibition of GABAergic interneurons. This disinhibits dopamine (B1211576) neurons, causing a surge of dopamine in the nucleus accumbens (NAc), a key event in reward signaling.
-
This compound (NOP agonist): NOP receptors are also located on these same neurons.[5] Activation of NOP receptors is believed to counteract the MOR-mediated effects. It can directly inhibit dopamine release, thereby dampening the rewarding dopamine surge caused by morphine.[5] This "anti-opioid" effect in the reward pathway explains its ability to block CPP.[9]
In pain pathways, particularly in the spinal cord, the co-activation of NOP and MOR can lead to a synergistic or additive inhibition of nociceptive signals, resulting in enhanced analgesia.[10]
Conclusion
The selective NOP agonist this compound exhibits a functionally divergent interaction with morphine. It attenuates or blocks morphine's rewarding effects, a key driver of addiction, while simultaneously maintaining or even enhancing its analgesic properties. This dissociation offers a promising therapeutic strategy. By co-administering a NOP agonist like this compound with a classical opioid, it may be possible to develop more effective and safer analgesics that have a significantly lower potential for abuse and addiction. Further research into bifunctional NOP/MOR ligands and combination therapies is warranted to translate these preclinical findings into clinical applications.
References
- 1. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. The Nociceptin/Orphanin FQ Receptor (NOP) as a Target for Drug Abuse Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of a systemically active ORL-1 agonist, this compound, on the acquisition, expression, extinction, and reinstatement of morphine conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Nociceptin Receptor (NOP) Agonist AT-312 Blocks Acquisition of Morphine- and Cocaine-Induced Conditioned Place Preference in Mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Morphine tolerance and dependence in nociceptin/orphanin FQ transgenic knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of new NOP receptor ligands in a rat peripheral mononeuropathy model: Potentiation of Morphine anti-allodynic activity by NOP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Nonpeptide NOP Agonists: Ro 64-6198 and Beyond
A deep dive into the pharmacology of selective and bifunctional nonpeptide NOP receptor agonists, offering a comparative analysis of their in vitro and in vivo properties. This guide is intended for researchers, scientists, and drug development professionals working on novel analgesics and therapeutics targeting the nociceptin (B549756)/orphanin FQ (N/OFQ) system.
The nociceptin opioid peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, represents a compelling target for the development of novel therapeutics, particularly in the fields of pain, anxiety, and addiction. Unlike classical opioid receptors, activation of the NOP receptor is not associated with the severe side effects that plague traditional opioid analgesics, such as respiratory depression and high abuse potential.[1] The discovery of nonpeptide agonists, such as Ro 64-6198, has been instrumental in elucidating the therapeutic potential of this system. This guide provides a comparative review of this compound and other key nonpeptide NOP agonists, including the selective agonist SCH 221510 and the emerging class of bifunctional NOP/mu-opioid peptide (MOP) receptor agonists like Cebranopadol and AT-121.
In Vitro Pharmacological Profile: A Quantitative Comparison
The in vitro activity of these compounds reveals significant differences in their affinity, potency, and efficacy at the NOP receptor and other opioid receptors. These parameters are crucial in determining their potential therapeutic window and side-effect profiles.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, % vs. N/OFQ or DAMGO) |
| This compound | NOP | Subnanomolar | 15.9[2] | Full agonist[3] |
| MOP | >100-fold selectivity for NOP | - | - | |
| KOP | Negligible affinity[4] | - | - | |
| DOP | Negligible affinity[4] | - | - | |
| SCH 221510 | NOP | 0.3[5] | 12[5] | Full agonist |
| MOP | 65 | 693 | - | |
| KOP | 131 | 683 | - | |
| DOP | 2854 | 8071 | - | |
| Cebranopadol | NOP | 0.9[6][7] | 13.0[6][7] | 89%[6][7] |
| MOP | 0.7[6][7] | 1.2[6][7] | 104% (vs. DAMGO)[6][7] | |
| KOP | 2.6[6][7] | 17[6][7] | 67%[6][7] | |
| DOP | 18[6][7] | 110[6][7] | 105%[6][7] | |
| AT-121 | NOP | High Affinity | 35[8] | Partial agonist[8] |
| MOP | High Affinity | 20[8] | Partial agonist[8] | |
| KOP | >100[8] | - | - | |
| DOP | >100[8] | - | - |
Table 1: Comparative In Vitro Pharmacology of Nonpeptide NOP Agonists. This table summarizes the binding affinities (Ki), functional potencies (EC50), and maximal efficacies (Emax) of this compound, SCH 221510, Cebranopadol, and AT-121 at the NOP receptor and classical opioid receptors (MOP, KOP, DOP). Data is compiled from multiple sources to provide a comprehensive overview.
In Vivo Efficacy: From Bench to Behavior
The preclinical in vivo effects of these agonists highlight their potential therapeutic applications, ranging from analgesia and anxiolysis to the mitigation of substance abuse.
| Compound | Primary In Vivo Effects | Key Findings |
| This compound | Anxiolytic, Analgesic | Demonstrates potent anxiolytic effects in various animal models. Produces analgesia without the respiratory depression or reinforcing effects associated with traditional opioids. |
| SCH 221510 | Anxiolytic | Exhibits significant anxiolytic-like activity at doses that do not affect locomotion. |
| Cebranopadol | Analgesic | Shows robust analgesic effects in diverse pain models, with a potentially favorable side-effect profile compared to morphine.[7][9] |
| AT-121 | Analgesic, Reduced Abuse Potential | Produces morphine-like analgesia without the associated side effects of respiratory depression, abuse potential, or physical dependence in nonhuman primates.[8] Suppresses the reinforcing effects of oxycodone.[8] |
Table 2: Summary of Key In Vivo Effects. This table provides a snapshot of the primary therapeutic effects observed for each compound in preclinical studies.
Signaling Pathways and Experimental Workflows
The activation of the NOP receptor by these agonists initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for rational drug design and for predicting the pharmacological profile of novel compounds.
Figure 1: NOP Receptor Signaling Cascade. This diagram illustrates the primary signaling pathways activated upon agonist binding to the NOP receptor, including G-protein-dependent and β-arrestin-mediated pathways.
Figure 2: Experimental Workflow for NOP Agonist Characterization. This flowchart outlines the typical experimental progression for characterizing novel NOP receptor agonists, from initial in vitro binding and functional assays to in vivo behavioral assessments.
Detailed Experimental Protocols
A thorough understanding of the methodologies used to characterize these compounds is essential for interpreting the data and for designing future experiments.
In Vitro Assays
1. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the NOP receptor.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of NOP agonists.
-
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of activated G-proteins.[10][11]
-
Protocol Outline:
-
Prepare cell membranes expressing the NOP receptor.
-
Incubate membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Separate bound from unbound [³⁵S]GTPγS via filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting.
-
Analyze data using non-linear regression to determine EC50 and Emax values.
-
2. Calcium Mobilization Assay
This cell-based assay is used to measure the functional activity of Gq-coupled receptors, or Gi/o-coupled receptors co-expressed with a promiscuous G-protein like Gα16.
-
Objective: To assess the ability of NOP agonists to induce intracellular calcium release.
-
Principle: NOP receptors are typically Gi/o-coupled and do not directly signal through calcium mobilization. However, by co-transfecting cells with a chimeric G-protein (e.g., Gαqi5) or a promiscuous G-protein (Gα16), receptor activation can be redirected to the Gq pathway, leading to an increase in intracellular calcium. This change in calcium concentration is detected by a fluorescent calcium indicator.[12][13]
-
Protocol Outline:
-
Culture cells expressing the NOP receptor and a suitable G-protein.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the test compound.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Calculate EC50 values from the concentration-response curves.
-
3. β-Arrestin Recruitment Assay
This assay is used to investigate the interaction between the activated NOP receptor and β-arrestin, providing insights into receptor desensitization, internalization, and potential for biased agonism.
-
Objective: To quantify the recruitment of β-arrestin to the NOP receptor upon agonist stimulation.
-
Principle: Various technologies, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), are used. In a typical BRET assay, the NOP receptor is fused to a luciferase (e.g., RLuc) and β-arrestin is fused to a fluorescent protein (e.g., GFP). Upon agonist-induced interaction, the two proteins are brought into close proximity, allowing for energy transfer from the luciferase to the fluorescent protein, which can be measured.[1][14]
-
Protocol Outline:
-
Co-transfect cells with constructs for the tagged NOP receptor and tagged β-arrestin.
-
Incubate cells with the luciferase substrate (e.g., coelenterazine).
-
Add varying concentrations of the test compound.
-
Measure the light emission from both the luciferase and the fluorescent protein.
-
Calculate the BRET ratio to determine the extent of β-arrestin recruitment.
-
In Vivo Behavioral Models
1. Hot Plate Test
This is a classic test to assess the analgesic properties of a compound against thermal pain.
-
Objective: To measure the latency of a nociceptive response to a thermal stimulus.
-
Principle: The animal is placed on a heated surface, and the time it takes for it to exhibit a pain response (e.g., licking a paw or jumping) is recorded. An increase in this latency indicates an analgesic effect.[15][16]
-
Protocol Outline:
-
Administer the test compound or vehicle to the animals.
-
After a predetermined time, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency to the first sign of a pain response.
-
A cut-off time is used to prevent tissue damage.
-
2. Elevated Plus Maze (EPM)
The EPM is a widely used model to evaluate the anxiolytic or anxiogenic effects of drugs.
-
Objective: To assess anxiety-like behavior in rodents.
-
Principle: The maze consists of two open arms and two enclosed arms. Rodents have a natural aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.[17][18]
-
Protocol Outline:
-
Administer the test compound or vehicle to the animals.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into each arm using a video-tracking system.
-
Conclusion and Future Directions
The study of nonpeptide NOP agonists has significantly advanced our understanding of the N/OFQ system and its therapeutic potential. This compound remains a valuable pharmacological tool, while newer compounds like SCH 221510 offer high selectivity. The development of bifunctional NOP/MOP agonists, such as Cebranopadol and AT-121, represents a paradigm shift in the quest for safer and more effective analgesics.[8][19][20] These compounds aim to harness the analgesic efficacy of MOP receptor activation while mitigating the associated adverse effects through the modulatory actions of NOP receptor agonism. Future research will likely focus on fine-tuning the balance of activity at these receptors and exploring the potential of biased agonism to further improve the therapeutic profile of this promising class of drugs. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate these ongoing research and development efforts.
References
- 1. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 | PLOS One [journals.plos.org]
- 2. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. trispharma.com [trispharma.com]
- 7. Cebranopadol: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 17. Elevated plus maze protocol [protocols.io]
- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Therapeutic potentials of NOP and MOP receptor coactivation for the treatment of pain and opioid abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ro 64-6198: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of potent psychoactive compounds like Ro 64-6198 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Key Disposal Considerations
| Consideration | Best Practice | Rationale |
| Regulatory Compliance | Treat as a controlled substance for disposal purposes. | This compound's psychoactive nature necessitates a high degree of caution, aligning with regulations for substances with potential for abuse. |
| Primary Disposal Method | Incineration through a licensed hazardous waste disposal facility. | This is the only method currently accepted by the DEA to render a drug non-retrievable.[3] |
| On-Site Neutralization | Use of a chemical destruction kit (e.g., activated carbon-based). | Renders the compound inert and non-retrievable, preventing misuse or diversion.[2] |
| Avoidance of Improper Disposal | Do not dispose of in regular trash, down the drain, or in sharps containers. | Prevents environmental contamination and potential for accidental exposure or illicit retrieval.[4][5] |
| Documentation | Maintain detailed records of disposal. | Essential for regulatory compliance and inventory management of controlled substances.[4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting.
-
Consult Institutional and Local Regulations: Before proceeding, review your institution's specific guidelines for hazardous and chemical waste disposal, as well as local and national regulations. Your institution's Environmental Health & Safety (EH&S) department is the primary resource for this information.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Render the Compound Non-Retrievable: The primary goal is to permanently alter the physical and chemical state of this compound to make it unusable.[3]
-
Option A: Chemical Destruction Kits: For small quantities, utilize a commercially available chemical destruction kit, such as those containing activated carbon (e.g., Rx Destroyer).[2] These kits contain a medium that adsorbs and chemically neutralizes the active compound. Follow the manufacturer's instructions for use.
-
Option B: Incineration: For larger quantities or as the preferred institutional method, prepare the waste for collection by a licensed hazardous waste disposal service for incineration.
-
Package the this compound waste in a clearly labeled, sealed, and leak-proof container.
-
The label should include the chemical name ("this compound"), the quantity, and any relevant hazard information.
-
Store the container in a secure, designated waste accumulation area until collection.
-
-
-
Disposal of Contaminated Materials: All materials that have come into contact with this compound, such as vials, pipette tips, and gloves, should be considered contaminated waste.
-
Segregate these materials into a designated hazardous waste container.
-
Dispose of this container through your institution's hazardous waste program for incineration.
-
-
Documentation and Record-Keeping: Meticulously document the disposal of this compound. This record should include:
-
Date of disposal.
-
Name of the compound (this compound).
-
Quantity disposed of.
-
Method of disposal.
-
Signature of the individual performing the disposal and a witness, if required by institutional policy.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Handling Protocols for Ro 64-6198
Prudent handling of Ro 64-6198, a potent and selective nonpeptide agonist for the nociceptin (B549756) receptor (NOP receptor), is critical to ensure the safety of laboratory personnel. [1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on standard laboratory practices for handling potent, powdered chemical compounds. Researchers, scientists, and drug development professionals should always adhere to their institution's specific safety guidelines and conduct a thorough risk assessment before beginning any experiment.
Personal Protective Equipment (PPE)
The primary goal of personal protective equipment is to establish a barrier between the researcher and the chemical, minimizing the risk of exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound, which is typically supplied as a white to beige powder.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Hand Protection | Nitrile gloves | Double-gloving is recommended to provide an extra layer of protection. Ensure gloves are compatible with any solvents being used. Change gloves immediately if they become contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory. Goggles provide a tighter seal and are recommended when there is a higher risk of splashes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. A full-face respirator may be necessary for larger quantities or in situations with a higher potential for aerosolization. |
| Body Protection | Laboratory coat | Should be fully buttoned to provide maximum coverage. A disposable gown can be worn over the lab coat for added protection during high-risk procedures. |
| Foot Protection | Closed-toe shoes | Shoes should fully cover the feet to protect against spills. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Operational Workflow:
-
Preparation: Before handling this compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is available and in good condition.
-
Weighing and Aliquoting: When weighing the powdered compound, do so within a chemical fume hood to minimize the risk of inhalation. Use appropriate tools and techniques to prevent generating dust.
-
Solution Preparation: When dissolving this compound in a solvent, add the solvent to the powder slowly to avoid splashing.
-
Experimental Use: During experimental procedures, handle all solutions containing this compound with the same level of caution as the powdered form.
-
Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
Disposal Plan:
All waste contaminated with this compound, including empty containers, used PPE, and solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
While specific experimental protocols will vary, the following general methodology should be followed when handling this compound:
-
Risk Assessment: Conduct a thorough risk assessment for each experiment, identifying potential hazards and implementing appropriate control measures.
-
Controlled Environment: All handling of powdered this compound should be performed in a certified chemical fume hood or other ventilated enclosure.
-
Spill Management: Have a spill kit readily available. In the event of a spill, evacuate the area, and follow your institution's established spill cleanup procedures.
-
Emergency Procedures: Ensure that all personnel are aware of the location of emergency equipment, such as safety showers and eyewash stations, and are trained in their use.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
